(10E,12Z)-hexadecadienoyl-CoA
Description
Propriétés
Formule moléculaire |
C37H62N7O17P3S |
|---|---|
Poids moléculaire |
1001.9 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (10Z,12Z)-hexadeca-10,12-dienethioate |
InChI |
InChI=1S/C37H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h6-9,24-26,30-32,36,47-48H,4-5,10-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b7-6-,9-8-/t26-,30-,31-,32+,36-/m1/s1 |
Clé InChI |
BYTPWDGOFOHVBJ-KMDFORPKSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of (10E,12Z)-Hexadecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(10E,12Z)-Hexadecadienoyl-CoA is a pivotal intermediate in the biosynthesis of bombykol (B110295), the primary sex pheromone of the female silkworm moth, Bombyx mori. First identified in 1959 by Adolf Butenandt, bombykol was the first pheromone to be chemically characterized. The elucidation of its biosynthetic pathway subsequently led to the discovery of its direct precursor, this compound. This conjugated fatty acyl-CoA is of significant interest to researchers in fields ranging from insect biochemistry and chemical ecology to drug development, given the crucial role of fatty acyl-CoAs in numerous metabolic and signaling pathways.
This technical guide provides a comprehensive overview of the discovery, isolation, and biosynthetic pathway of this compound, complete with detailed experimental protocols and data presented for scientific and research applications.
Discovery and Biological Significance
The discovery of this compound is intrinsically linked to the study of bombykol biosynthesis in Bombyx mori. Early research established that bombykol is derived from the C16 fatty acid, palmitic acid[1]. Subsequent investigations focused on identifying the enzymatic steps responsible for converting palmitoyl-CoA into the final pheromone.
It was determined that the biosynthesis involves a series of desaturation and reduction steps. A key finding was the identification of a bifunctional desaturase enzyme, encoded by the Bmpgdesat1 (Desat1) gene, which is responsible for two consecutive desaturation reactions[2][3]. This enzyme first introduces a double bond at the Δ11 position of palmitoyl-CoA to form (11Z)-hexadecenoyl-CoA. Subsequently, the same enzyme catalyzes a unique Δ10,12-desaturation, creating the conjugated diene system and yielding this compound[2][4]. This conjugated acyl-CoA is then reduced to bombykol[5].
The bombykol acyl precursor, (10E,12Z)-10,12-hexadecadienoate, is primarily stored as a triacylglycerol ester within the cytoplasmic lipid droplets of the pheromone gland cells[2]. The release of this precursor for the final reductive step is triggered by the pheromone biosynthesis-activating neuropeptide (PBAN) upon the adult female's emergence from the pupa[2].
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a critical part of the overall pathway leading to bombykol production. The pathway begins with the common fatty acid precursor, acetyl-CoA.
Caption: Biosynthetic pathway of Bombykol from Acetyl-CoA.
Experimental Protocols
The isolation and characterization of this compound from biological samples, such as the pheromone glands of Bombyx mori, require meticulous experimental procedures. The following protocols are based on established methods for the analysis of fatty acyl-CoAs.
Protocol 1: Extraction of Acyl-CoAs from Insect Pheromone Glands
This protocol outlines the steps for extracting total acyl-CoAs from the pheromone glands of Bombyx mori.
Materials:
-
Pheromone glands from female Bombyx mori
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) in acetone
-
Ice-cold 0.2 M Tris-HCl buffer (pH 7.5)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile
-
Nitrogen gas stream
-
Microcentrifuge
Procedure:
-
Dissect the pheromone glands from the abdominal tips of female moths and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen glands in 1 mL of ice-cold 10% TCA in acetone.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the pellet twice with ice-cold 0.2 M Tris-HCl buffer (pH 7.5) to remove residual TCA.
-
Resuspend the pellet in a suitable extraction solvent, such as 80% methanol.
-
Vortex vigorously and centrifuge to pellet the protein.
-
Collect the supernatant containing the acyl-CoAs.
-
For sample clean-up and concentration, pass the supernatant through a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the acyl-CoAs with methanol or acetonitrile.
-
Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a solvent compatible with the subsequent analytical method (e.g., 50% methanol in water).
Protocol 2: Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of fatty acyl-CoAs.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Tandem mass spectrometer (e.g., triple quadrupole or Orbitrap) equipped with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute long-chain acyl-CoAs, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40°C
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
-
Precursor Ion (m/z): The calculated m/z for the [M+H]⁺ ion of this compound.
-
Product Ions (m/z): Characteristic fragment ions of the acyl-CoA molecule. A common fragmentation involves the loss of the acyl chain, resulting in a product ion corresponding to the CoA moiety.
-
Collision Energy: Optimized for the specific precursor-product ion transition.
Caption: Workflow for the extraction and analysis of this compound.
Quantitative Data
The following tables summarize key quantitative data related to this compound and its analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₇H₆₀N₇O₁₇P₃S |
| Molecular Weight | 997.88 g/mol |
| Monoisotopic Mass | 997.3034 g/mol |
| Stereochemistry | 10E, 12Z |
Table 2: Typical LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 10 mM Ammonium Acetate in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive ESI |
| Scan Type | SRM / PRM |
| Precursor Ion [M+H]⁺ | ~998.31 m/z |
| Typical Product Ion | Fragment corresponding to CoA |
Conclusion
The discovery and isolation of this compound represent a significant milestone in understanding insect pheromone biosynthesis. As a key intermediate in the production of bombykol, this molecule continues to be a subject of interest for researchers exploring enzyme function, metabolic regulation, and the development of novel pest management strategies. The detailed protocols and data presented in this guide provide a solid foundation for further research into this and other related fatty acyl-CoAs, with potential applications in drug development and biotechnology.
References
Initial Characterization of (10E,12Z)-Hexadecadienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(10E,12Z)-Hexadecadienoyl-CoA is the activated, coenzyme A (CoA) thioester form of the (10E,12Z) isomer of conjugated linoleic acid (CLA). As the metabolically active form of this fatty acid, it is a key intermediate in various metabolic and signaling pathways. This technical guide provides a comprehensive overview of the initial characterization of this compound, including its synthesis, purification, analytical characterization, and its role as a signaling molecule, particularly in the context of lipid metabolism and inflammation. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting pathways modulated by this bioactive lipid.
Introduction
Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids that are positional and geometric isomers of linoleic acid. The (10E,12Z) isomer, in particular, has garnered significant attention for its potent biological activities, which include effects on adiposity, inflammation, and insulin (B600854) sensitivity. For (10E,12Z)-CLA to exert many of its metabolic effects, it must first be converted to its coenzyme A thioester, this compound. This activation is a critical step that primes the fatty acid for participation in various enzymatic reactions and for its role as a signaling molecule. This guide outlines the fundamental aspects of the initial characterization of this important acyl-CoA species.
Synthesis and Purification
The synthesis of this compound is typically a two-step process involving the preparation of the free fatty acid followed by its enzymatic conversion to the CoA ester.
Synthesis of (10E,12Z)-Hexadecadienoic Acid
The (10E,12Z)-conjugated linoleic acid isomer can be synthesized from linoleic acid-rich vegetable oils, such as safflower or sunflower oil, through alkali isomerization.[1][2][3][4]
Enzymatic Synthesis of this compound
The conversion of the free fatty acid to its CoA ester is catalyzed by acyl-CoA synthetases (ACS).[5][6] Long-chain acyl-CoA synthetase 1 (ACSL1) is a key enzyme in this process.[1]
Purification
Purification of the synthesized this compound is crucial for its accurate characterization and use in subsequent experiments. A common method involves solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).[7][8][9]
Physicochemical Characterization
The structure and purity of this compound are confirmed using various spectroscopic techniques.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated diene system in this compound results in a characteristic UV absorption maximum. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation.[10][11][12][13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR are powerful tools for the structural elucidation of fatty acyl-CoAs.[15][16][17][18]
Quantitative Data
While specific experimental values for this compound are not extensively reported, data for the parent CLA isomers and general properties of acyl-CoAs provide a basis for expected values.
| Parameter | Method | Expected/Reported Value | Citation |
| Precursor Fatty Acid | |||
| Molecular Formula | - | C₁₈H₃₂O₂ | [19] |
| Molecular Weight | - | 280.45 g/mol | [19] |
| Acyl-CoA Ester | |||
| HPLC Detection Wavelength | UV-Vis Spectroscopy | 260 nm (adenine moiety of CoA) | [7][9] |
| UV λmax (conjugated diene) | UV-Vis Spectroscopy | ~230-240 nm | [10][11] |
| Biological Activity | |||
| PPARα Activation (IC₅₀ for 10E,12Z-CLA) | Scintillation Proximity Assay | ~400 nM | [20] |
Experimental Protocols
Protocol for Synthesis of (10E,12Z)-Hexadecadienoic Acid
This protocol is adapted from the alkali isomerization method.[1][4]
-
Preparation of Alkali Solution: Dissolve potassium hydroxide (B78521) in propylene (B89431) glycol to a final concentration of 20-25% (w/w).
-
Inert Atmosphere: Purge the reaction vessel containing the alkali solution with an inert gas (e.g., nitrogen or argon) for 20-30 minutes.
-
Reaction Initiation: Heat the alkali solution to 130-170°C. Add a linoleic acid-rich oil (e.g., safflower oil) to the heated solution under continuous inert gas flow.
-
Isomerization: Maintain the reaction mixture at the elevated temperature for 2-3 hours with constant stirring.
-
Work-up: Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to protonate the fatty acids.
-
Extraction: Extract the fatty acids into an organic solvent such as n-hexane.
-
Washing and Drying: Wash the organic phase with water to neutrality and dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the crude conjugated linoleic acid.
Protocol for Enzymatic Synthesis and Purification of this compound
This protocol is based on the use of acyl-CoA synthetase and subsequent HPLC purification.[5][6][7]
-
Reaction Mixture: In a suitable buffer (e.g., Tris-HCl, pH 7.4), combine (10E,12Z)-hexadecadienoic acid (bound to BSA), ATP, coenzyme A, and Mg²⁺.
-
Enzyme Addition: Initiate the reaction by adding a source of long-chain acyl-CoA synthetase (e.g., purified enzyme or cell lysate).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) or a solvent that denatures the enzyme.
-
Extraction: Extract the acyl-CoA esters using a solvent mixture such as 2-propanol and acetonitrile.
-
Solid-Phase Extraction (SPE): Purify the extracted acyl-CoAs using a C18 SPE cartridge to remove excess reagents and unbound fatty acids.
-
HPLC Purification: Further purify and quantify the this compound using reversed-phase HPLC with UV detection at 260 nm. A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile) is typically used for elution.
Protocol for UV-Vis Spectroscopic Analysis
-
Sample Preparation: Dissolve the purified this compound in a suitable solvent (e.g., methanol (B129727) or the HPLC mobile phase).
-
Blank Measurement: Use the solvent as a blank to zero the spectrophotometer.
-
Spectrum Acquisition: Scan the sample from approximately 200 nm to 400 nm to determine the λmax of the conjugated diene system and the absorbance at 260 nm for the CoA moiety.
-
Quantification: Use the Beer-Lambert law (A = εbc) and the known molar extinction coefficient of the adenine (B156593) ring of CoA at 260 nm (ε ≈ 16,400 M⁻¹cm⁻¹) for concentration determination.
Biological Activity and Signaling Pathways
This compound, as the activated form of its parent fatty acid, is a key player in several signaling cascades, primarily related to lipid metabolism and inflammation.
Regulation of Lipid Metabolism in Adipocytes
(10E,12Z)-CLA has been shown to impair triglyceride storage in adipocytes. This is achieved by enhancing fatty acid oxidation and lipolysis, while concurrently reducing glucose uptake and utilization. This metabolic shift is accompanied by a pro-inflammatory response.
Caption: Regulation of Adipocyte Lipid Metabolism by (10E,12Z)-CLA.
Interaction with Nuclear Receptors
(10E,12Z)-CLA and its CoA ester are known to interact with and modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose homeostasis.
-
PPARα Activation: (10E,12Z)-CLA is a high-affinity ligand and activator of PPARα.[20] This interaction leads to the transcriptional upregulation of genes involved in fatty acid oxidation.[19][21][22][23]
-
PPARγ Modulation: The effects on PPARγ are more complex. (10E,12Z)-CLA can antagonize the activity of PPARγ, leading to a decrease in the expression of genes involved in adipogenesis and lipid storage.[24]
Caption: Modulation of PPAR Signaling by this compound.
Pro-inflammatory Signaling
The (10E,12Z) isomer of CLA can induce an inflammatory response in various cell types. This is thought to be mediated, in part, through the activation of the NF-κB and TLR4 signaling pathways.[16][25][26][27][28][29]
Caption: Pro-inflammatory Signaling Cascade Involving this compound.
Experimental Workflow
The initial characterization of this compound follows a logical progression from synthesis to biological evaluation.
Caption: Workflow for the Characterization of this compound.
Conclusion
This compound is a critical molecule for mediating the diverse biological effects of its parent conjugated linoleic acid. Its initial characterization, encompassing synthesis, purification, and physicochemical analysis, provides the foundation for more in-depth studies into its roles in cellular signaling and metabolism. The detailed protocols and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development who are investigating the therapeutic potential of targeting pathways modulated by this and other bioactive lipid species. Further research is warranted to fully elucidate the specific protein interactions and to quantify the kinetic parameters of enzymes that metabolize this compound.
References
- 1. Synthesis of Linoleic Acid of Conjugated Isomers from Sesame (Sesamum Indicum) Seed Oil: Its Use and Effect in a Microstructured Product Type Oil-in-Water Emulsion [foodandnutritionjournal.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. US5986116A - Method for producing conjugated linoleic acid - Google Patents [patents.google.com]
- 5. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. www2.latech.edu [www2.latech.edu]
- 14. Chapter 14 – Conjugated Compounds and Ultraviolet Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 15. magritek.com [magritek.com]
- 16. aocs.org [aocs.org]
- 17. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Conjugated linoleic acid is a potent naturally occurring ligand and activator of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Co-option of PPARα in the regulation of lipogenesis and fatty acid oxidation in CLA-induced hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Peroxisome Proliferator-activated Receptor α (PPARα) Induces PPARγ Coactivator 1α (PGC-1α) Gene Expression and Contributes to Thermogenic Activation of Brown Fat: INVOLVEMENT OF PRDM16 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.physiology.org [journals.physiology.org]
- 25. Trans-10, cis-12-conjugated linoleic acid modulates NF-κB activation and TNF-α production in porcine peripheral blood mononuclear cells via a PPARγ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. d-nb.info [d-nb.info]
- 28. Antigen Receptor Signaling to NF-κB via CARMA1, BCL10, and MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Ectodysplasin/NF-κB signaling in embryonic mammary gland development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthetic Pathway of (10E,12Z)-Hexadecadienoyl-CoA in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(10E,12Z)-Hexadecadienoyl-CoA is a crucial polyunsaturated fatty acyl-CoA intermediate in the biosynthesis of bombykol (B110295), the primary sex pheromone of the female silkworm moth, Bombyx mori. The precise stereochemistry of this precursor is essential for the biological activity of the final pheromone, which plays a vital role in mate attraction and reproductive success. Understanding the intricate biosynthetic pathway of this compound at a molecular level is of significant interest for the development of novel and specific pest control strategies, as well as for broader applications in biocatalysis and lipid metabolism research. This technical guide provides a comprehensive overview of the core biosynthetic pathway, including quantitative data, detailed experimental protocols, and visual representations of the key processes.
The biosynthesis of this compound originates from the common C16 saturated fatty acyl-CoA, palmitoyl-CoA, and involves a series of enzymatic desaturation steps. A single, bifunctional fatty-acyl desaturase, known as Bmpgdesat1, is the key enzyme responsible for orchestrating the formation of the conjugated diene system characteristic of this bombykol precursor.[1][2] The entire process is tightly regulated within the specialized pheromone gland cells of the female moth.
The Core Biosynthetic Pathway
The conversion of palmitoyl-CoA to this compound is a two-step desaturation process catalyzed by the Bmpgdesat1 enzyme.
-
Δ11 Desaturation: The first step involves the introduction of a double bond at the Δ11 position of the palmitoyl-CoA carbon chain, resulting in the formation of (11Z)-hexadecenoyl-CoA. This reaction is a critical prerequisite for the subsequent desaturation step.
-
Δ10,12 Desaturation: The mono-unsaturated intermediate, (11Z)-hexadecenoyl-CoA, then undergoes a second desaturation catalyzed by the same Bmpgdesat1 enzyme. This unique reaction introduces a conjugated double bond system, yielding the final product, this compound.[1][2]
Following its synthesis, this compound is typically esterified and stored in the form of triacylglycerols within cytoplasmic lipid droplets in the pheromone gland cells.[2][3] Its release for the final reductive step to bombykol is under the control of the Pheromone Biosynthesis Activating Neuropeptide (PBAN).
Quantitative Data
While detailed kinetic parameters for the Bmpgdesat1 enzyme are not extensively reported in publicly available literature, the relative abundance of the fatty acyl precursors in the pheromone gland provides insights into the efficiency of the biosynthetic pathway. The following table summarizes the typical fatty acid composition found in the pheromone glands of Bombyx mori.
| Fatty Acyl Species | Relative Abundance (%) |
| Palmitate (16:0) | Major |
| (Z)-11-Hexadecenoate (Z11-16:1) | Significant |
| (10E,12Z)-Hexadecadienoate (10E,12Z-16:2) | Significant |
Note: The exact quantitative values can vary depending on the developmental stage and physiological condition of the moth. The data presented is a qualitative representation based on available research.
Experimental Protocols
Heterologous Expression and Functional Assay of Bmpgdesat1
This protocol describes the expression of the Bmpgdesat1 enzyme in a heterologous system (e.g., baculovirus-infected insect cells or yeast) to characterize its activity.
a. Gene Cloning and Vector Construction:
- The full-length coding sequence of the Bmpgdesat1 gene is amplified from pheromone gland cDNA by PCR.
- The PCR product is cloned into a suitable expression vector (e.g., pFastBac for baculovirus expression or pYES2 for yeast expression).
b. Heterologous Expression:
- Baculovirus System: The recombinant bacmid DNA is transfected into Sf9 insect cells to generate recombinant baculovirus. The virus is then used to infect a larger culture of Sf9 cells for protein expression.[1]
- Yeast System: The expression vector is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae).
c. Enzyme Assay:
- Microsomal fractions containing the expressed Bmpgdesat1 are prepared from the cultured cells.
- The assay mixture contains:
- Microsomal protein
- Substrate: Palmitoyl-CoA or (11Z)-hexadecenoyl-CoA
- Cofactors: NADH or NADPH
- Buffer: Phosphate buffer (pH 7.2)
- The reaction is incubated at an optimal temperature (e.g., 25-30°C) for a defined period.
- The reaction is stopped by saponification with alcoholic KOH.
d. Product Analysis:
- The fatty acids are extracted and methylated to form fatty acid methyl esters (FAMEs).
- The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the desaturated products.[3]
Quantification of Fatty Acyl-CoAs in Pheromone Glands
This protocol outlines the procedure for extracting and quantifying the endogenous levels of this compound and its precursors from Bombyx mori pheromone glands.
a. Pheromone Gland Dissection and Homogenization:
- Pheromone glands are dissected from female moths at the appropriate developmental stage.
- The glands are immediately homogenized in a suitable buffer to preserve the integrity of the acyl-CoAs.
b. Extraction of Fatty Acyl-CoAs:
- A solid-phase extraction (SPE) method is typically employed to isolate the fatty acyl-CoAs from the gland homogenate.
- The homogenate is loaded onto an SPE cartridge (e.g., C18), and after washing, the acyl-CoAs are eluted with an appropriate organic solvent.
c. Derivatization (optional but recommended for GC-MS):
- The acyl-CoA thioesters are hydrolyzed, and the resulting free fatty acids are converted to their corresponding methyl esters (FAMEs) for GC-MS analysis.
d. LC-MS/MS Analysis (for direct quantification):
- Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can be used for the direct and sensitive quantification of intact fatty acyl-CoAs without derivatization.
e. GC-MS Analysis (for FAMEs):
- The FAMEs are separated and identified using a gas chromatograph coupled to a mass spectrometer.
- Quantification is achieved by comparing the peak areas of the analytes to those of known standards.[3]
Mandatory Visualizations
Caption: Biosynthesis of this compound from Palmitoyl-CoA.
Caption: Experimental workflow for Bmpgdesat1 functional characterization.
Caption: PBAN signaling pathway for bombykol precursor release.
References
- 1. Involvement of a bifunctional fatty-acyl desaturase in the biosynthesis of the silkmoth, Bombyx mori, sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bombykol - Wikipedia [en.wikipedia.org]
- 3. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence and Metabolic Significance of (10E,12Z)-Hexadecadienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(10E,12Z)-Hexadecadienoyl-CoA is a pivotal, naturally occurring intermediate in the biosynthesis of specific semiochemicals, most notably the sex pheromone bombykol (B110295) in the silkworm moth, Bombyx mori. As the activated form of (10E,12Z)-hexadecadienoic acid, this acyl-CoA thioester is central to a specialized metabolic pathway that transforms a common fatty acid precursor into a potent, species-specific signaling molecule. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and metabolic context of this compound. It includes a detailed examination of the enzymatic steps involved in its formation, the analytical methodologies for its detection and quantification, and its role within the broader regulatory network of insect pheromone production. The information presented herein is intended to serve as a valuable resource for researchers in the fields of biochemistry, entomology, and chemical ecology, as well as for professionals in drug development exploring novel enzymatic targets.
Natural Occurrence
The primary and most well-documented natural occurrence of this compound is as a key intermediate in the biosynthesis of the female sex pheromone of the silkworm moth, Bombyx mori. The final pheromone, bombykol, is (10E,12Z)-hexadecadien-1-ol. The biosynthesis of this complex molecule proceeds through a modified fatty acid synthesis pathway, where this compound is the immediate precursor to the alcohol. This process is localized within the pheromone glands of the female moth.
Table 1: Bombykol Production in Bombyx mori
| Parameter | Value | Source |
| Bombykol production from a cell-free homogenate of two pheromone glands over 23 hours | 238 ng | [1] |
| Purity of (E,Z)-10,12-hexadecadienoic acid from Jones oxidation of synthesized bombykol | >88% | [2] |
Biosynthesis of this compound
The biosynthesis of this compound in Bombyx mori is a multi-step enzymatic process that begins with the common C16 saturated fatty acyl-CoA, palmitoyl-CoA.[3] This precursor undergoes a series of desaturation steps to introduce the conjugated double bonds.
The key enzyme in this pathway is a specialized fatty acyl-CoA desaturase, Bmpgdesat1. This single enzyme is responsible for catalyzing two consecutive desaturation reactions.[3] First, it introduces a double bond at the Δ11 position of palmitoyl-CoA to form (11Z)-hexadecenoyl-CoA. Subsequently, the same enzyme acts on this mono-unsaturated intermediate to introduce a second double bond, resulting in the formation of the conjugated diene system of this compound.[3]
The (10E,12Z)-hexadecadienoyl moiety is primarily stored as a triacylglycerol ester within cytoplasmic lipid droplets in the pheromone gland cells.[3] Upon stimulation by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), lipases are activated to release (10E,12Z)-hexadecadienoate. This free fatty acid is then re-activated to its CoA ester, this compound, before its final reduction to bombykol.[3][4]
Diagram 1: Biosynthetic Pathway of this compound
Metabolic Fate of this compound
The primary metabolic fate of this compound in the pheromone gland of Bombyx mori is its reduction to bombykol. This reaction is catalyzed by a pheromone-gland-specific fatty acyl-CoA reductase (pgFAR).[2] This enzyme exhibits a strong substrate preference for the (10E,12Z)-isomer.[2]
Beyond its role as a pheromone precursor, the metabolic fate of this compound in other tissues or organisms is less clear. Studies on conjugated linoleic acids (CLAs), which are C18 analogues, have shown that they can undergo beta-oxidation in rats.[5][6] This suggests that (10E,12Z)-hexadecadienoic acid, and by extension its CoA ester, could potentially be a substrate for beta-oxidation, leading to its degradation and energy production. However, direct evidence for this pathway in insects is currently lacking.
Diagram 2: Metabolic Fate of this compound
Regulation of Biosynthesis
The biosynthesis of bombykol, and therefore the production of this compound, is tightly regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[4][7] PBAN is released from the subesophageal ganglion and acts on the pheromone gland cells.[4] The PBAN receptor is a G-protein coupled receptor (GPCR).[4][8] Activation of the PBAN receptor leads to an increase in intracellular calcium levels, which in turn activates key enzymes in the biosynthetic pathway.[7] In Bombyx mori, PBAN signaling is thought to primarily stimulate the lipolysis of stored triacylglycerols, releasing the (10E,12Z)-hexadecadienoate precursor for its conversion to the CoA ester and subsequent reduction to bombykol.[4]
Diagram 3: PBAN Signaling Pathway
Experimental Protocols
Extraction of this compound from Insect Pheromone Glands
This protocol is adapted from general methods for long-chain acyl-CoA extraction from tissues and is optimized for small sample sizes, such as insect pheromone glands.[9][10]
Materials:
-
Pheromone glands from Bombyx mori
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction solvent: Acetonitrile/Isopropanol/Water (60:30:10, v/v/v), pre-chilled to -20°C
-
Internal standard (e.g., C17:0-CoA)
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 14,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Dissect pheromone glands and immediately flash-freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add 200 µL of ice-cold extraction solvent containing the internal standard to the tissue powder.
-
Vortex vigorously for 1 minute to homogenize.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).
Diagram 4: Acyl-CoA Extraction Workflow
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a general method that can be adapted for the specific quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH 7
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from a high aqueous content to a high organic content to elute the acyl-CoAs based on their hydrophobicity.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
The precursor ion ([M+H]⁺) for this compound would be selected.
-
A specific product ion resulting from the fragmentation of the precursor would be monitored. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.
-
-
Calibration: A standard curve should be generated using a synthetic standard of this compound of known concentrations.
Table 2: Proposed LC-MS/MS Parameters for this compound
| Parameter | Value |
| LC Column | Reversed-phase C18 |
| Mobile Phase A | 10 mM Ammonium acetate, pH 7 |
| Mobile Phase B | Acetonitrile |
| Ionization Mode | ESI+ |
| Precursor Ion ([M+H]⁺) | To be determined based on exact mass |
| Product Ion | To be determined by fragmentation analysis |
| Internal Standard | C17:0-CoA or other odd-chain acyl-CoA |
Conclusion
This compound is a specialized metabolite of significant biological importance in the chemical communication of the silkworm moth, Bombyx mori. Its biosynthesis from a common fatty acid precursor via a unique desaturase highlights the elegant enzymatic machinery that has evolved to produce species-specific signaling molecules. While its primary known role is as a pheromone precursor, the potential for related metabolic pathways, such as beta-oxidation, suggests that its metabolic significance may be broader than currently understood. The analytical methods outlined in this guide provide a framework for the further investigation of this and other conjugated diene acyl-CoAs in various biological systems. Future research focusing on the direct quantification of this compound in pheromone glands and the elucidation of its complete metabolic network will provide deeper insights into the regulation of insect chemical communication and may reveal novel targets for pest management strategies.
References
- 1. Cell-free production of the silkworm sex pheromone bombykol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of conjugated linoleic acid isomers on lipid-metabolizing enzymes in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Lipases Involved in PBAN Stimulated Pheromone Production in Bombyx mori Using the DGE and RNAi Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-oxidation of conjugated linoleic acid isomers and linoleic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conjugated linoleic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pheromone biosynthesis activating neuropeptide - Wikipedia [en.wikipedia.org]
- 8. Pheromone biosynthesis activating neuropeptide (PBAN): regulatory role and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
(10E,12Z)-Hexadecadienoyl-CoA: A Key Metabolic Intermediate in Insect Pheromone Biosynthesis
(10E,12Z)-hexadecadienoyl-CoA is a crucial metabolic intermediate, primarily recognized for its role in the biosynthesis of bombykol (B110295), the sex pheromone of the female silkworm moth, Bombyx mori. This technical guide provides an in-depth analysis of its position in metabolic pathways, available quantitative data, and the experimental methodologies used to elucidate its function. The guide is intended for researchers, scientists, and professionals in the fields of biochemistry, entomology, and drug development.
Core Metabolic Pathway: Bombykol Biosynthesis
This compound is a key intermediate in the well-established biosynthetic pathway of bombykol. The synthesis originates from the common fatty acid precursor, palmitoyl-CoA, and proceeds through a series of desaturation and reduction steps.
The biosynthesis of bombykol from palmitoyl-CoA can be summarized as follows:
-
Initial Desaturation: Palmitoyl-CoA, a 16-carbon saturated fatty acyl-CoA, undergoes a desaturation reaction to introduce a double bond at the Z11 position, forming (11Z)-hexadecenoyl-CoA.
-
Conjugated Diene Formation: Subsequently, a bifunctional Z11-10/12 fatty acyl desaturase, Bmpgdesat1, catalyzes a second desaturation, resulting in the formation of the conjugated diene system in this compound. This enzyme is pivotal as it is responsible for two consecutive desaturation steps.[1][2]
-
Storage and Release: The acyl precursor of bombykol, (10E,12Z)-10,12-hexadecadienoate, is predominantly stored as a triacylglycerol ester within cytoplasmic lipid droplets in the pheromone gland cells of the moth.[1] The release of this precursor for the final step of biosynthesis is a regulated process.
-
Hormonal Regulation: Upon the emergence of the adult female from its pupa, the pheromone biosynthesis-activating neuropeptide (PBAN) initiates a signaling cascade.[1][2] This neurohormone stimulates the lipolysis of the stored triacylglycerols, releasing (10E,12Z)-10,12-hexadecadienoate.[1]
-
Final Reductive Modification: The released (10E,12Z)-10,12-hexadecadienoate is then available for the final reductive modification to the corresponding alcohol, bombykol ((10E,12Z)-10,12-hexadecadien-1-ol).[1]
The following diagram illustrates the biosynthetic pathway of bombykol, highlighting the central role of this compound.
Quantitative Data
Quantitative data specifically for this compound, such as its precise cellular concentrations, enzyme kinetics of its formation and conversion, and its binding affinities, are not extensively reported in publicly available literature. The focus of most studies has been on the overall pathway and the final product, bombykol. The table below summarizes the available information on the incorporation of radiolabeled precursors into bombykol, which indirectly reflects the flux through the this compound intermediate.
| Precursor | Product | Observation | Reference |
| --INVALID-LINK---11-Hexadecenoic acid | Bombykol | More readily converted to bombykol than hexadecanoic acid. | [3][4] |
| [1-¹⁴C]Hexadecanoic acid | Bombykol | Converted to bombykol. | [3][4] |
| --INVALID-LINK---11-Hexadecenoic acid | Bombykol | Scarcely incorporated. | [3][4] |
| [1-¹⁴C]Hexadecan-1-ol | Bombykol | Scarcely incorporated. | [3][4] |
| --INVALID-LINK---11-Hexadecen-1-ol | Bombykol | Converted to bombykol, suggesting oxidation to the acid first. | [3][4] |
Experimental Protocols
Radiolabeling and Tracer Studies
A common approach to delineate metabolic pathways is the use of radiolabeled precursors.
Objective: To determine the metabolic fate of potential precursors and confirm their role in the biosynthesis of bombykol.
Methodology:
-
Preparation of Radiolabeled Compounds: Synthesize potential precursors such as hexadecanoic acid, (Z)-11-hexadecenoic acid, and (E)-11-hexadecenoic acid with a radioactive label, typically ¹⁴C.[3][4]
-
Application to Pheromone Glands: Apply the ¹⁴C-labeled compounds directly to the pheromone glands of virgin female moths.[3][4]
-
Incubation: Allow for a specific incubation period (e.g., 4 hours) for the metabolic conversion to occur.[3][4]
-
Extraction and Fractionation: Extract the lipids from the pheromone glands and fractionate them using techniques like normal-phase and reversed-phase thin-layer chromatography (TLC).[3][4]
-
Quantification: Measure the incorporation of the radiolabel into the final product, bombykol, using scintillation counting or autoradiography.[3][4]
The following diagram outlines the general workflow for such a radiolabeling experiment.
Gene Silencing using RNA Interference (RNAi)
To confirm the function of enzymes involved in the pathway, such as the Bmpgdesat1 desaturase, RNAi can be employed.
Objective: To demonstrate the necessity of a specific enzyme for the production of this compound and subsequently bombykol.
Methodology:
-
Identify Target Gene: Identify the gene encoding the enzyme of interest (e.g., Bmpgdesat1).
-
Synthesize dsRNA: Synthesize double-stranded RNA (dsRNA) corresponding to the target gene sequence.
-
Inject dsRNA: Inject the dsRNA into the moths to induce gene silencing.
-
Analyze Gene Expression: After a suitable period, measure the mRNA levels of the target gene using RT-PCR to confirm knockdown.
-
Measure Pheromone Production: Quantify the amount of bombykol produced by the treated moths and compare it to control groups. A significant reduction in bombykol production would indicate the essential role of the silenced gene.[2]
Signaling Pathways
Direct signaling roles for this compound have not been identified. Its primary known function is as a metabolic intermediate. However, its biosynthesis is under the control of the PBAN signaling pathway, which regulates the availability of its precursor from stored lipids.
The PBAN signaling cascade is initiated by the binding of PBAN to its receptor on the surface of pheromone gland cells. This event triggers a series of intracellular signaling events that ultimately lead to the activation of lipase(s) responsible for the hydrolysis of triacylglycerols. The precise mechanisms of this signal transduction pathway, including the specific lipases involved, are still under investigation.[1][2]
Broader Context and Related Molecules
While this compound is specifically linked to bombykol biosynthesis, the broader class of conjugated linoleic acid (CLA) isomers has been studied in other biological contexts. For instance, the 10E,12Z isomer of conjugated linoleic acid (10E,12Z-CLA) has been shown to affect lipid metabolism in adipocytes, leading to reduced triglyceride storage by enhancing fatty acid oxidation and lipolysis.[5][6] It has also been associated with pro-inflammatory responses.[5][6] It is important to note that these studies focus on the free fatty acid and not the CoA-activated form, and are primarily in mammalian systems, which is a different context from insect pheromone production.
Furthermore, the corresponding aldehyde, (10E,12Z)-hexadecadienal, has been identified as a major component of the female sex pheromone in other lepidopteran species, such as the cotton leaf-roller, Notarcha derogata.[7]
Conclusion
This compound is a well-established metabolic intermediate in the biosynthesis of the silkworm moth sex pheromone, bombykol. Its formation from palmitoyl-CoA via sequential desaturation steps is a critical part of this pathway. While its role as a precursor is clear, a significant gap exists in the literature regarding detailed quantitative data and specific experimental protocols for its direct study. Future research focusing on the enzymatic kinetics of the desaturases and reductases involved, as well as the precise cellular concentrations of this intermediate, would provide a more complete understanding of its metabolic significance. Furthermore, elucidation of the downstream signaling events following PBAN receptor activation would offer deeper insights into the regulation of its availability for pheromone synthesis.
References
- 1. Bombykol - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Screening for the Genes Involved in Bombykol Biosynthesis: Identification and Functional Characterization of Bombyx mori Acyl Carrier Protein [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 10E,12Z-conjugated linoleic acid impairs adipocyte triglyceride storage by enhancing fatty acid oxidation, lipolysis, and mitochondrial reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 10E,12Z-conjugated linoleic acid impairs adipocyte triglyceride storage by enhancing fatty acid oxidation, lipolysis, and mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Enzymatic Formation of (10E,12Z)-hexadecadienoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic formation of (10E,12Z)-hexadecadienoyl-CoA, a key precursor in the biosynthesis of bombykol, the sex pheromone of the silkworm moth, Bombyx mori. The central focus is the bifunctional fatty acyl-CoA desaturase, Bmpgdesat1, which catalyzes the conversion of palmitoyl-CoA to the conjugated diene this compound through two sequential desaturation reactions. This document details the biosynthetic pathway, the regulatory signaling cascade initiated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), and provides detailed experimental protocols for the heterologous expression of Bmpgdesat1, enzymatic activity assays, and the analytical quantification of the resulting acyl-CoA products. Quantitative data is summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this critical biological process.
Introduction
The enzymatic synthesis of this compound is a pivotal step in the production of bombykol, the first chemically characterized insect pheromone.[1] This conjugated diene is synthesized from the common saturated fatty acid, palmitic acid, through the action of a specialized desaturase enzyme. Understanding the intricacies of this enzymatic process, from the molecular mechanisms of the enzymes involved to the signaling pathways that regulate their activity, is of significant interest for various fields, including biochemistry, molecular biology, and biotechnology. The potential to harness these enzymatic pathways opens avenues for the biotechnological production of valuable semiochemicals for applications in pest management and as synthons for drug development.
This guide serves as a technical resource for researchers, providing a detailed examination of the core enzymatic reaction, methodologies for its study, and the cellular context in which it occurs.
The Biosynthetic Pathway
The formation of this compound from palmitoyl-CoA is a two-step desaturation process catalyzed by a single, bifunctional enzyme known as Bmpgdesat1 (also referred to as Desat1) in Bombyx mori.[2] This enzyme exhibits remarkable specificity, introducing double bonds at precise locations and with specific stereochemistry.
The two-step reaction is as follows:
-
Δ11-Desaturation: The first step involves the introduction of a cis double bond at the Δ11 position of palmitoyl-CoA (16:0-CoA), yielding (11Z)-hexadecenoyl-CoA (11Z-16:CoA).
-
Δ10,12-Desaturation (Conjugase Activity): The second step is a unique desaturation that acts on the mono-unsaturated (11Z)-hexadecenoyl-CoA to introduce a second double bond, resulting in the formation of a conjugated diene system. This reaction produces this compound.
The overall transformation is a highly efficient and specific pathway leading to the direct precursor of bombykol.
Regulation by Pheromone Biosynthesis Activating Neuropeptide (PBAN)
The biosynthesis of sex pheromones in moths is tightly regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[3] PBAN is a neurohormone that initiates a signal transduction cascade within the pheromone gland cells, leading to the activation of the biosynthetic pathway.
The signaling pathway in Bombyx mori is initiated by the binding of PBAN to its G-protein coupled receptor (GPCR) on the pheromone gland cell membrane.[4] This binding event triggers a cascade that results in an increase in intracellular calcium concentration, which in turn activates the enzymatic machinery responsible for pheromone production, including the desaturation steps catalyzed by Bmpgdesat1.[3][4]
Quantitative Data
While specific kinetic parameters (Km and Vmax) for Bmpgdesat1 are not extensively reported in the literature, the substrate specificity and product ratios have been characterized through functional assays in heterologous expression systems. The following table summarizes the available quantitative information.
| Enzyme | Substrate | Product(s) | Relative Activity/Ratio | Expression System | Reference |
| Bmpgdesat1 | Palmitoyl-CoA (16:0) | (11Z)-Hexadecenoyl-CoA | Major product | Baculovirus-infected insect cells | [2] |
| Bmpgdesat1 | (11Z)-Hexadecenoyl-CoA | This compound | Major product | Baculovirus-infected insect cells | [2] |
| Bmpgdesat1 | Palmitoyl-CoA (16:0) | (11Z)-Hexadecenoyl-CoA & this compound | Ratio dependent on substrate availability | Yeast (Saccharomyces cerevisiae) | [5] |
Experimental Protocols
Heterologous Expression of Bmpgdesat1 in a Baculovirus System
This protocol outlines the general steps for expressing the Bmpgdesat1 gene in insect cells using a baculovirus expression vector system (BEVS).
Materials:
-
Spodoptera frugiperda (Sf9) insect cells
-
Grace's Insect Medium, supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Baculovirus transfer vector (e.g., pFastBac)
-
DH10Bac™ E. coli competent cells
-
Cellfectin® II Reagent
-
Bmpgdesat1 cDNA
-
Appropriate restriction enzymes and T4 DNA ligase
-
PCR primers for Bmpgdesat1 amplification
Protocol:
-
Cloning of Bmpgdesat1 into Transfer Vector:
-
Amplify the full-length Bmpgdesat1 coding sequence from cDNA using PCR with primers containing appropriate restriction sites.
-
Digest both the PCR product and the baculovirus transfer vector with the corresponding restriction enzymes.
-
Ligate the digested Bmpgdesat1 insert into the linearized transfer vector.
-
Transform the ligation mixture into competent E. coli and select for positive clones.
-
-
Generation of Recombinant Bacmid DNA:
-
Transform the recombinant transfer vector into DH10Bac™ E. coli.
-
Select for white colonies on LB agar (B569324) plates containing Bluo-gal and appropriate antibiotics. White colonies indicate successful transposition of the gene of interest into the bacmid.
-
Isolate the high-molecular-weight recombinant bacmid DNA from an overnight culture of a selected white colony.
-
-
Transfection of Insect Cells and Virus Amplification:
-
Seed Sf9 cells in a 6-well plate at a density of 0.5 x 106 cells/well and allow them to attach.
-
Prepare the transfection mixture by combining the recombinant bacmid DNA with Cellfectin® II Reagent in serum-free medium.
-
Incubate the cells with the transfection mixture for 5 hours at 27°C.
-
Replace the transfection medium with complete Grace's medium and incubate for 72-96 hours.
-
Harvest the supernatant containing the P1 viral stock.
-
Amplify the viral stock to a high titer (P2 and P3 stocks) by infecting larger cultures of Sf9 cells.
-
-
Protein Expression:
-
Infect a high-density suspension culture of Sf9 or High Five™ cells with the high-titer recombinant baculovirus stock at an appropriate multiplicity of infection (MOI).
-
Incubate the culture at 27°C for 48-72 hours.
-
Harvest the cells by centrifugation for subsequent enzyme assays.
-
Fatty Acyl-CoA Desaturase Activity Assay
This protocol describes an in vitro assay to determine the activity of the expressed Bmpgdesat1 enzyme.
Materials:
-
Microsomal fraction prepared from insect cells expressing Bmpgdesat1
-
Substrate: Palmitoyl-CoA or (11Z)-hexadecenoyl-CoA
-
NADH
-
Bovine Serum Albumin (BSA)
-
Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.2)
-
Reaction termination solution (e.g., methanolic KOH)
-
Internal standard (e.g., heptadecanoic acid)
-
BF3-methanol or other methylation reagent
Protocol:
-
Preparation of Microsomes:
-
Resuspend the harvested insect cells in a homogenization buffer and lyse the cells by sonication or using a Dounce homogenizer.
-
Centrifuge the lysate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in the assay buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the microsomal protein, assay buffer, BSA, and NADH.
-
Pre-incubate the mixture at the desired temperature (e.g., 25-30°C) for a few minutes.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Incubate the reaction for a specific time period (e.g., 30-60 minutes).
-
-
Reaction Termination and Saponification:
-
Stop the reaction by adding methanolic KOH.
-
Add the internal standard.
-
Saponify the mixture by heating at 80-90°C for 1 hour to hydrolyze the acyl-CoAs to free fatty acids.
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Acidify the saponified mixture with HCl.
-
Extract the free fatty acids with hexane.
-
Evaporate the hexane under a stream of nitrogen.
-
Methylate the fatty acid residue using BF3-methanol by heating at 60°C for 15 minutes.
-
Add water and extract the FAMEs with hexane.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Analyze the FAMEs by GC-MS to identify and quantify the desaturated products.
-
GC-MS Analysis of (10E,12Z)-hexadecadienoic Acid Methyl Ester
This protocol provides a general guideline for the gas chromatography-mass spectrometry (GC-MS) analysis of the FAME of (10E,12Z)-hexadecadienoic acid.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Highly polar capillary column (e.g., CP-Sil 88 or BPX70, 100 m x 0.25 mm i.d., 0.2 µm film thickness)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 230°C, hold for 10 min
-
-
Split Ratio: 20:1
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Scan Range: m/z 50-400
Analysis:
-
Identify the (10E,12Z)-hexadecadienoic acid methyl ester peak based on its retention time and mass spectrum, comparing it to a known standard if available.
-
Quantify the product by comparing its peak area to the peak area of the internal standard.
Conclusion
The enzymatic formation of this compound by the bifunctional desaturase Bmpgdesat1 represents a fascinating example of specialized fatty acid metabolism. This technical guide has provided a detailed overview of the biosynthetic pathway, its regulation, and the experimental methodologies required for its investigation. The provided protocols and visualizations serve as a valuable resource for researchers aiming to explore this system further, whether for fundamental scientific inquiry or for the development of novel biotechnological applications. Further research to elucidate the precise kinetic parameters of Bmpgdesat1 and to optimize its heterologous expression and activity will be crucial for advancing our ability to harness this powerful biocatalyst.
References
- 1. aocs.org [aocs.org]
- 2. Membrane Protein Expression in Insect Cells Using the Baculovirus Expression Vector System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatographic method for analysis of conjugated linoleic acids isomers (c9t11, t10c12, and t9t11) in broth media as application in probiotic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Nexus of Pheromone Biosynthesis: Unraveling the Localization of (10E,12Z)-Hexadecadienoyl-CoA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(10E,12Z)-hexadecadienoyl-CoA is a critical intermediate in the biosynthesis of sex pheromones in numerous lepidopteran species, playing a pivotal role in chemical communication and reproductive behavior. Understanding its subcellular localization is paramount for elucidating the regulatory mechanisms of pheromone production and for the development of novel pest management strategies. This technical guide synthesizes current knowledge to pinpoint the cellular location of this compound, detailing the enzymatic machinery involved, summarizing key experimental findings, and providing detailed protocols for further investigation. Based on the well-documented localization of the requisite biosynthetic enzymes, this guide concludes that the synthesis and immediate presence of this compound are predominantly localized to the endoplasmic reticulum (ER) within the specialized pheromone gland cells of insects.
Introduction
Insect sex pheromones are potent chemical signals that mediate mating behavior, offering a highly specific and environmentally benign avenue for pest control. The biosynthesis of these complex molecules originates from common fatty acids through a series of enzymatic modifications, including desaturation and reduction. A key intermediate in the production of C16 pheromones with conjugated double bonds is this compound. While the biochemical steps are increasingly understood, the precise subcellular compartmentalization of this pathway is crucial for a complete picture of its regulation. This guide focuses on the cellular localization of this compound, a linchpin molecule in this process.
The Biosynthetic Pathway: A Prelude to Localization
The formation of this compound is a multi-step process occurring within the pheromone glands of insects. It begins with de novo fatty acid synthesis in the cytoplasm, producing saturated fatty acyl-CoAs, typically palmitoyl-CoA (C16). This precursor then undergoes a series of desaturation and, potentially, chain-shortening or elongation steps to yield the final pheromone components. The key enzymes determining the structure of the final product are fatty acyl-CoA desaturases (FADs) and fatty acyl-CoA reductases (FARs).
The biosynthesis of the (10E,12Z) conjugated diene system is a specialized process. While the precise sequence of desaturation events can vary between species, it involves the action of specific desaturases that introduce double bonds at the Δ10 and Δ12 positions of the fatty acyl chain.
Cellular Localization of Key Biosynthetic Enzymes
The subcellular location of this compound can be inferred from the localization of the enzymes responsible for its synthesis and subsequent conversion. The primary enzymes of interest are the fatty acyl-CoA desaturases and fatty acyl-CoA reductases.
Fatty Acyl-CoA Desaturases (FADs)
Insect FADs are integral membrane proteins that are responsible for introducing double bonds into fatty acyl chains. These enzymes are well-characterized as being localized to the endoplasmic reticulum (ER) . This localization is consistent across various insect species and is crucial for their function, as they receive their substrates from the cytoplasm and interact with other ER-bound enzymes. Studies on a variety of insect desaturases involved in pheromone biosynthesis have confirmed their ER residency.[1]
Fatty Acyl-CoA Reductases (FARs)
Following the formation of this compound, the final steps in pheromone biosynthesis involve the reduction of the CoA thioester to either an aldehyde or an alcohol. This reaction is catalyzed by FARs. Experimental evidence from studies on FARs involved in pheromone biosynthesis in species such as the tobacco budworm (Heliothis virescens) and the scale insect Ericerus pela has demonstrated that these enzymes are also localized to the endoplasmic reticulum .[2][3][4]
Quantitative Data Summary
Direct quantitative data on the subcellular concentration of this compound is currently not available in the scientific literature. Such measurements are technically challenging due to the transient nature of this intermediate and the difficulty in isolating organelles from pheromone glands without cross-contamination. However, the relative abundance of the final pheromone components can be quantified using techniques like gas chromatography-mass spectrometry (GC-MS).
| Enzyme | Organism | Subcellular Localization | Method of Determination | Reference |
| Fatty Acyl-CoA Reductase (pgFAR) | Heliothis virescens | Endoplasmic Reticulum | GFP Fusion Protein Expression in Yeast | [2] |
| Fatty Acyl-CoA Reductase (EpFAR) | Ericerus pela | Cytoplasmic Region (ER Pattern) | Immunofluorescence Assay | [3] |
| Acyl-CoA Desaturases (general) | Insects | Endoplasmic Reticulum | Biochemical and Phylogenetic Analysis | [1] |
Experimental Protocols
To further investigate and confirm the subcellular localization of this compound and its associated enzymes, the following experimental protocols are recommended.
Protocol 1: Subcellular Fractionation and Enzyme Assays
This method aims to separate cellular components into different fractions to determine the location of enzymatic activity.
Objective: To determine the subcellular fraction with the highest activity of the desaturases and reductases involved in this compound metabolism.
Methodology:
-
Tissue Homogenization: Dissect pheromone glands from the target insect species on ice. Homogenize the tissue in a buffered isotonic solution (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4) using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria and peroxisomes.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction (containing ER and Golgi) and leave the cytosol as the supernatant.
-
-
Enzyme Assays:
-
Resuspend each pellet in an appropriate buffer.
-
For desaturase activity, incubate each fraction with a suitable precursor (e.g., [14C]-labeled palmitoyl-CoA) and necessary cofactors (NADPH, O2). Analyze the products by radio-HPLC or radio-GC.
-
For reductase activity, incubate each fraction with synthesized this compound and NADPH. Analyze the formation of the corresponding aldehyde or alcohol by GC-MS.
-
-
Western Blot Analysis: Use antibodies specific to known ER marker proteins (e.g., calnexin) and cytosolic marker proteins (e.g., GAPDH) to assess the purity of the fractions.
Protocol 2: Immunocytochemistry and Confocal Microscopy
This technique uses antibodies to visualize the location of specific proteins within the cell.
Objective: To visualize the subcellular localization of the key desaturases and reductases in intact pheromone gland cells.
Methodology:
-
Tissue Fixation and Permeabilization:
-
Fix dissected pheromone glands in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 1-2 hours at room temperature.
-
Wash the glands with PBS.
-
Permeabilize the cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate the glands with primary antibodies raised against the specific desaturase or reductase overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1-2 hours at room temperature.
-
(Optional) Co-stain with a marker for the ER, such as an antibody against an ER-resident protein or a fluorescent ER-tracker dye.
-
-
Microscopy: Mount the stained glands on a microscope slide and visualize using a confocal laser scanning microscope. The co-localization of the fluorescent signals from the enzyme of interest and the ER marker will confirm its subcellular location.
Protocol 3: Fluorescent Protein Tagging and Live-Cell Imaging
This method involves genetically fusing a fluorescent protein (like GFP) to the protein of interest to track its location in living cells.
Objective: To determine the subcellular localization of the biosynthetic enzymes in a heterologous expression system or in vivo.
Methodology:
-
Construct Generation: Clone the coding sequence of the desaturase or reductase in-frame with a fluorescent protein (e.g., GFP) in an appropriate expression vector.
-
Heterologous Expression: Transfect a suitable cell line (e.g., insect Sf9 cells or yeast Saccharomyces cerevisiae) with the expression construct.
-
Live-Cell Imaging:
-
Culture the transfected cells under appropriate conditions.
-
(Optional) Co-transfect with a plasmid expressing a fluorescently tagged ER marker protein (e.g., mCherry-KDEL).
-
Visualize the localization of the fusion protein using a fluorescence microscope. Co-localization with the ER marker will indicate its subcellular residence.
-
-
In Vivo Expression (if feasible): Generate a transgenic insect expressing the fluorescently tagged enzyme and perform live imaging on dissected pheromone glands.
Visualizations
References
A Theoretical Exploration of the Biological Activity of (10E,12Z)-Hexadecadienoyl-CoA: A Guide for Researchers
Disclaimer: Direct experimental studies on the biological activity of (10E,12Z)-hexadecadienoyl-CoA are not available in the current scientific literature. This guide, therefore, presents a theoretical framework based on the known biological roles of its constituent molecules: (10E,12Z)-hexadecadienoic acid (a conjugated linoleic acid) and Coenzyme A. The experimental protocols and potential signaling pathways described herein are hypothetical and intended to serve as a starting point for future research.
Introduction
This compound is an activated form of (10E,12Z)-hexadecadienoic acid, a conjugated linoleic acid (CLA). CLAs are a family of positional and geometric isomers of linoleic acid, with conjugated double bonds. While the biological activities of various CLAs, particularly the C18 forms like (10E,12Z)-octadecadienoic acid, have been the subject of considerable research, the specific functions of their Coenzyme A (CoA) esters, especially the C16 analogue, remain uninvestigated.
Coenzyme A is a ubiquitous and essential cofactor in all living organisms, primarily functioning as a carrier of acyl groups.[1][2] Its thioester derivatives, such as acetyl-CoA and fatty acyl-CoAs, are central to numerous metabolic and signaling pathways, including fatty acid synthesis and oxidation, the citric acid cycle, and post-translational modification of proteins.[1][2][3]
This technical guide will explore the potential biological activities of this compound by extrapolating from the known functions of CLAs and CoA. We will propose hypothetical experimental workflows and signaling pathways to guide future investigations into this novel molecule.
The Constituent Molecules: A Review
(10E,12Z)-Hexadecadienoic Acid: A Conjugated Linoleic Acid
While most research has focused on the C18 CLA isomers, the biological effects of C16 CLAs are likely to share some similarities. The (10E,12Z) isomer of octadecadienoic acid has been shown to possess a range of biological activities, which are summarized in the table below. It is plausible that (10E,12Z)-hexadecadienoic acid could exhibit similar properties.
| Biological Activity | Observed Effects of (10E,12Z)-octadecadienoic acid | Potential Implications for this compound |
| Anti-carcinogenic activity | Suppresses the in vitro growth of human melanoma, colorectal, and breast cancer cells.[4] | May serve as a precursor for molecules with anti-cancer properties. |
| Anti-atherogenic activity | Exhibits anti-atherogenic properties in some studies. | Could potentially influence lipid metabolism in a way that reduces atherosclerotic plaque formation. |
| Body Composition | In animals, diets high in this CLA isomer have been linked to increased lean body mass and decreased body fat.[4] | As an activated fatty acid, it could directly influence metabolic pathways related to fat storage and oxidation. |
| Inflammation & Oxidative Stress | May increase oxidative stress and inflammatory biomarkers in obese men, potentially leading to insulin (B600854) resistance.[4] | Could modulate inflammatory signaling pathways. |
Coenzyme A (CoA)
Coenzyme A is a pivotal molecule in cellular metabolism.[1][3] Its primary role is to form high-energy thioester bonds with acyl groups, thereby activating them for various biochemical reactions.[2]
Key Functions of CoA:
-
Fatty Acid Metabolism: CoA is essential for both the synthesis and β-oxidation of fatty acids.[1][5] It facilitates the transport of fatty acids into the mitochondria for oxidation.[1]
-
Citric Acid Cycle: Acetyl-CoA, derived from the breakdown of carbohydrates, fats, and proteins, is the entry point into the citric acid cycle for energy production (ATP).[5]
-
Acyl Group Carrier: CoA transports acyl groups to various enzymes and metabolic pathways.[2][6]
-
Gene Expression: Acetyl-CoA is the acetyl group donor for histone acetylation, a key epigenetic modification that regulates gene expression.[3]
Hypothetical Biological Roles of this compound
Based on the functions of its components, we can hypothesize several potential biological roles for this compound:
-
Metabolic Intermediate: It is likely a direct intermediate in the metabolism of dietary (10E,12Z)-hexadecadienoic acid. Its formation would be the first step in preparing this fatty acid for either catabolic (energy-producing) or anabolic (biosynthetic) pathways.
-
Modulator of Lipid Metabolism: As a fatty acyl-CoA, it could directly participate in or compete with other fatty acyl-CoAs in processes like triglyceride and phospholipid synthesis, or β-oxidation. Its unique conjugated double bond structure might lead to the formation of novel downstream metabolites with distinct biological activities.
-
Signaling Molecule: Fatty acyl-CoAs can act as signaling molecules themselves or as precursors to signaling molecules (e.g., eicosanoids). This compound could potentially interact with and modulate the activity of nuclear receptors, protein kinases, or other signaling proteins.
Proposed Experimental Protocols for Investigating Biological Activity
The following is a hypothetical, high-level experimental workflow designed to be a starting point for researchers interested in characterizing the biological activity of this compound.
Synthesis and Characterization
The first step would be the chemical or enzymatic synthesis of this compound. This would likely involve the activation of (10E,12Z)-hexadecadienoic acid by an acyl-CoA synthetase. The identity and purity of the synthesized molecule would need to be confirmed using techniques such as mass spectrometry and NMR spectroscopy.
In Vitro Enzymatic Assays
To understand its metabolic fate, this compound could be used as a substrate in enzymatic assays with key enzymes of fatty acid metabolism, such as those involved in β-oxidation and triglyceride synthesis.
Cell-Based Assays
Cultured cells (e.g., adipocytes, hepatocytes, immune cells) could be treated with this compound (or its precursor fatty acid) to investigate its effects on:
-
Gene Expression: Using techniques like qPCR or RNA-sequencing to analyze changes in the expression of genes involved in lipid metabolism, inflammation, and cell proliferation.
-
Lipid Profiles: Analyzing changes in the cellular lipidome using liquid chromatography-mass spectrometry (LC-MS).
-
Signaling Pathway Activation: Using western blotting or reporter assays to assess the activation of key signaling proteins (e.g., MAP kinases, NF-κB).
Animal Studies
If in vitro studies show promising results, animal models could be used to investigate the physiological effects of (10E,12Z)-hexadecadienoic acid supplementation, with subsequent analysis of tissue levels of this compound and its metabolites.
Mandatory Visualizations
Caption: Hypothetical workflow for investigating the biological activity of this compound.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Conclusion and Future Directions
The biological activity of this compound remains an unexplored area of research. Based on the known functions of conjugated linoleic acids and Coenzyme A, it is plausible that this molecule plays a significant role in lipid metabolism and cellular signaling. The proposed experimental framework provides a roadmap for future studies to elucidate its specific functions. A thorough investigation into the synthesis, metabolism, and cellular effects of this compound is warranted and could reveal novel insights into the biological actions of conjugated fatty acids and their potential therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of (10E,12Z)-Hexadecadienoyl-CoA from Conjugated Linoleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids that have garnered significant interest in the scientific community due to their diverse biological activities, including anti-carcinogenic, anti-atherogenic, and body fat-reducing properties. The (10E,12Z) isomer of CLA, in particular, has been the subject of extensive research. To elucidate the downstream metabolic pathways and cellular mechanisms of action of (10E,12Z)-CLA, it is essential to study its activated form, (10E,12Z)-hexadecadienoyl-CoA. This activated thioester serves as a crucial intermediate for its incorporation into complex lipids and for its participation in various metabolic and signaling pathways.
This document provides a detailed protocol for the enzymatic synthesis of this compound from (10E,12Z)-conjugated linoleic acid. The synthesis is catalyzed by a recombinant long-chain acyl-CoA synthetase (LACS), an enzyme that facilitates the ATP-dependent ligation of a fatty acid to coenzyme A. Specifically, this protocol focuses on the use of human Acyl-CoA Synthetase Long-chain family member 6, variant 1 (ACSL6V1), which exhibits a preference for octadecapolyenoic acids such as linoleic acid[1][2]. The subsequent sections detail the necessary materials, experimental procedures for enzyme expression and purification, the enzymatic synthesis reaction, and methods for product analysis and quantification.
Materials and Reagents
-
(10E,12Z)-Conjugated Linoleic Acid: High purity (>98%)
-
Coenzyme A (CoA): Lithium salt
-
Adenosine 5'-triphosphate (ATP): Disodium salt
-
Magnesium Chloride (MgCl2)
-
Triton X-100
-
Bovine Serum Albumin (BSA): Fatty acid-free
-
Tris-HCl
-
Potassium Chloride (KCl)
-
Dithiothreitol (DTT)
-
Glycerol
-
Human ACSL6V1 Expression Vector: (e.g., in a baculovirus expression system)
-
Sf9 (Spodoptera frugiperda) insect cells
-
Baculovirus Expression System reagents
-
Ni-NTA Agarose (B213101)
-
Imidazole
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) reagents
-
HPLC Grade Acetonitrile
-
Potassium Phosphate Monobasic (KH2PO4)
-
Ultrapure Water
-
Standard laboratory equipment: Spectrophotometer, centrifuge, incubator, sonicator, HPLC system with a C18 column, etc.
Experimental Protocols
Expression and Purification of Recombinant Human ACSL6V1
This protocol is adapted from methodologies for expressing recombinant proteins in insect cells[1][2].
a. Expression in Sf9 Cells:
-
Co-transfect Sf9 insect cells with the baculovirus transfer vector containing the human ACSL6V1 gene (with a His6-tag for purification) and linearized baculovirus DNA according to the manufacturer's instructions.
-
Harvest the recombinant baculovirus from the supernatant of the transfected cells.
-
Amplify the viral stock by infecting a larger culture of Sf9 cells.
-
For protein expression, infect a high-density Sf9 cell culture with the high-titer recombinant baculovirus.
-
Incubate the infected culture at 27°C for 48-72 hours.
-
Harvest the cells by centrifugation at 1000 x g for 15 minutes. The cell pellet can be stored at -80°C until purification.
b. Purification of His-tagged ACSL6V1:
-
Resuspend the frozen cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA agarose column.
-
Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged ACSL6V1 with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect the elution fractions and analyze them by SDS-PAGE to confirm the purity and size of the recombinant protein.
-
Pool the fractions containing pure ACSL6V1 and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT, 10% glycerol).
-
Determine the protein concentration using a standard method (e.g., Bradford assay) and store the purified enzyme in aliquots at -80°C.
Enzymatic Synthesis of this compound
This protocol is based on general in vitro acyl-CoA synthetase assays[3][4].
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl2
-
10 mM ATP
-
0.5 mM Coenzyme A
-
0.1% Triton X-100
-
100 µM (10E,12Z)-Conjugated Linoleic Acid (solubilized with fatty acid-free BSA at a 2:1 molar ratio)
-
Purified recombinant ACSL6V1 (5-10 µg)
-
Add ultrapure water to a final volume of 200 µL.
-
-
Reaction Incubation:
-
Initiate the reaction by adding the enzyme to the mixture.
-
Incubate the reaction at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
-
Reaction Termination and Product Extraction:
-
Terminate the reaction by adding 600 µL of a Dole's solution (isopropanol:heptane (B126788):1M H2SO4, 40:10:1 v/v/v).
-
Add 400 µL of heptane and 400 µL of water, vortex, and centrifuge to separate the phases. The aqueous phase contains the newly synthesized acyl-CoA.
-
Carefully collect the lower aqueous phase for analysis.
-
Analysis of this compound by HPLC
This protocol is adapted from established methods for long-chain acyl-CoA analysis[5][6][7].
-
HPLC System and Column:
-
Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
The HPLC system should be equipped with a UV detector set to 260 nm, the absorbance maximum for the adenine (B156593) ring of coenzyme A.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 25 mM KH2PO4, pH 5.3 in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: Linear gradient from 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
-
Analysis:
-
Inject the aqueous extract containing the synthesized this compound onto the HPLC system.
-
Monitor the elution profile at 260 nm. The product will have a longer retention time than free CoA.
-
Quantify the product by comparing the peak area to a standard curve of a known long-chain acyl-CoA or by using a commercially available this compound standard if available.
-
-
Confirmation by LC-MS/MS (Optional but Recommended):
-
For definitive identification, the collected HPLC fraction corresponding to the product peak can be further analyzed by LC-MS/MS.
-
The mass spectrometer should be set to detect the expected molecular ion of this compound and its characteristic fragmentation pattern.
-
Data Presentation
Quantitative data from the enzymatic synthesis should be summarized for clear comparison. The following table provides a template for presenting kinetic parameters of the ACSL6V1 enzyme with different fatty acid substrates.
| Fatty Acid Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
| (10E,12Z)-CLA | Data to be determined | Data to be determined | Data to be determined |
| Linoleic Acid | Reference Value | Reference Value | Reference Value |
| Oleic Acid | Reference Value | Reference Value | Reference Value |
| Palmitic Acid | Reference Value | Reference Value | Reference Value |
Note: The values in this table are to be filled in based on experimental results. Reference values for other fatty acids can be obtained from the literature to compare the relative activity of the enzyme towards (10E,12Z)-CLA.
Visualizations
Caption: Enzymatic conversion of (10E,12Z)-CLA to its CoA ester by ACSL6V1.
References
- 1. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 2. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Application Note: Purification Protocol for (10E,12Z)-Hexadecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(10E,12Z)-Hexadecadienoyl-CoA is a specific isomer of a conjugated linoleic acid (CLA) coenzyme A ester. As with other long-chain fatty acyl-CoAs, it plays a crucial role in various metabolic pathways. The study of its specific biological functions and its potential as a therapeutic agent requires highly purified material. This application note provides a detailed protocol for the purification of this compound from a crude synthesis reaction mixture or a biological matrix. The protocol employs a two-step process involving solid-phase extraction (SPE) for initial sample cleanup and reversed-phase high-performance liquid chromatography (RP-HPLC) for high-resolution purification.
Data Presentation
The following table summarizes the expected quantitative data from the purification protocol. Please note that these values are illustrative and may vary depending on the starting material and specific laboratory conditions.
| Purification Stage | Sample Volume (mL) | Concentration (µg/mL) | Purity (%) | Recovery (%) |
| Crude Extract | 5 | 500 | 15 | 100 |
| After SPE | 2 | 1000 | 60 | 80 |
| Final Purified Fraction | 1 | 1500 | >98 | 60 |
Experimental Protocols
This protocol is designed for the purification of this compound. It is crucial to work quickly and keep samples on ice whenever possible to minimize degradation.[1]
Part 1: Solid-Phase Extraction (SPE) - Sample Cleanup
This initial step is designed to remove major contaminants from the crude sample. Weak anion exchange SPE columns are effective for enriching acyl-CoAs.[1]
Materials:
-
Weak anion exchange SPE columns
-
2% Formic Acid
-
2% and 5% Ammonium (B1175870) Hydroxide (B78521)
-
Nitrogen gas stream
-
Crude this compound sample
Procedure:
-
Column Conditioning: Condition the weak anion exchange SPE column by washing it sequentially with 3 mL of methanol, 3 mL of deionized water, and 3 mL of 2% formic acid.
-
Sample Loading: Dilute the crude sample containing this compound in an appropriate loading buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0) and load it onto the conditioned SPE column.
-
Washing: Wash the column with 3 mL of 2% formic acid to remove unbound impurities. Follow this with a wash using 3 mL of deionized water and then 3 mL of methanol to remove less polar impurities.
-
Elution: Elute the this compound from the column using 2 mL of 5% ammonium hydroxide in methanol.
-
Drying: Dry the eluted sample under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried sample in the initial mobile phase for HPLC analysis (e.g., 200 µL of 75 mM KH2PO4, pH 4.9).
Part 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - High-Resolution Purification
RP-HPLC is a widely used and effective method for the separation and purification of long-chain acyl-CoAs.[2][3][4]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 75 mM Potassium Phosphate (KH2PO4), pH 4.9[2]
-
Mobile Phase B: Acetonitrile[2]
-
SPE-purified this compound sample
Procedure:
-
System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject the reconstituted sample from the SPE step onto the column.
-
Chromatographic Separation: Separate the components using a linear gradient. The following is a suggested gradient, which may require optimization:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30-35 min: 90% to 10% B (linear gradient)
-
35-40 min: 10% B (isocratic, re-equilibration)
-
-
Detection: Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[2]
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the retention time of a standard, if available, or by subsequent analytical confirmation (e.g., LC-MS).
-
Post-Purification Processing: Pool the purified fractions and remove the solvent, for example, by lyophilization or evaporation under reduced pressure. Store the purified product at -80°C to prevent degradation.[1]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: LC-MS/MS Method for the Quantification of (10E,12Z)-hexadecadienoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
(10E,12Z)-hexadecadienoyl-CoA is a specific isomer of a long-chain fatty acyl-coenzyme A (CoA) molecule. Long-chain fatty acyl-CoAs are crucial intermediates in lipid metabolism, serving as substrates for beta-oxidation, complex lipid synthesis, and protein acylation. The accurate quantification of specific acyl-CoA species like this compound is essential for understanding their roles in various physiological and pathological processes, including metabolic disorders and signaling pathways. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
This section details the methodology for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.
Sample Preparation (from cell culture)
This protocol is optimized for the extraction of long-chain fatty acyl-CoAs from cultured cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold deionized water with 0.6% formic acid
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable non-endogenous acyl-CoA
-
1.5 mL microcentrifuge tubes
-
Cell scraper
-
Centrifuge capable of 4°C
Procedure:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells once with 5 mL of ice-cold PBS.
-
Add 1 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Aspirate and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of ice-cold deionized water containing 0.6% formic acid.[1] Add the internal standard at this stage.
-
Add 900 µL of acetonitrile to precipitate proteins and extract the acyl-CoAs.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 10 mM ammonium (B1175870) acetate) for LC-MS/MS analysis.
LC-MS/MS Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is suitable for separating long-chain acyl-CoAs.[2][3]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Source Temperature: 350°C
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
SRM Transitions: Long-chain fatty acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the loss of the phosphoadenosine diphosphate (B83284) moiety.[2][4][5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1004.5 | 497.5 | 45 |
| Heptadecanoyl-CoA (IS) | 1018.6 | 511.6 | 45 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation
The quantitative performance of the method should be validated for linearity, sensitivity, accuracy, and precision. The following tables summarize expected performance data for the quantification of this compound.
Table 1: Calibration Curve and Sensitivity
| Analyte | Calibration Range (nM) | R² | LLOQ (nM) | LOD (nM) |
| This compound | 1 - 1000 | >0.995 | 1 | 0.5 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (nM) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | 5 | 98.5 | 4.2 | 6.8 |
| 50 | 102.1 | 3.1 | 5.5 | |
| 500 | 99.2 | 2.5 | 4.9 |
RSD: Relative Standard Deviation
Visualizations
Experimental Workflow
References
- 1. duke-nus.edu.sg [duke-nus.edu.sg]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
Application Note & Protocol: In Vitro Enzymatic Assay of Acyl-CoA Dehydrogenase Activity using (10E,12Z)-Hexadecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(10E,12Z)-Hexadecadienoyl-CoA is a C16 fatty acyl-coenzyme A ester containing a conjugated linoleic acid (CLA) moiety. The corresponding fatty acid, (10E,12Z)-CLA, is a biologically active isomer of linoleic acid found in ruminant-derived food products. Research has shown that (10E,12Z)-CLA can significantly impact lipid metabolism, including reducing adiposity and altering triglyceride storage in adipocytes.[1][2] These effects are often linked to changes in fatty acid oxidation and lipolysis.[1][2] Given the central role of acyl-CoA dehydrogenases (ACADs) in the initial step of mitochondrial fatty acid β-oxidation, understanding the interaction of these enzymes with specific fatty acyl-CoAs like this compound is of significant interest for drug discovery and metabolic research.[3][4]
This application note provides a detailed protocol for an in vitro enzymatic assay to determine the activity of acyl-CoA dehydrogenase using this compound as a substrate. The described method is based on a spectrophotometric approach that monitors the reduction of an artificial electron acceptor, providing a robust and high-throughput-compatible assay for screening potential modulators of ACAD activity.
Principle of the Assay
Acyl-CoA dehydrogenases (ACADs) catalyze the α,β-dehydrogenation of fatty acyl-CoA substrates, introducing a double bond and transferring electrons to an electron acceptor.[3][5] In this assay, the activity of a purified or recombinant ACAD is measured by monitoring the reduction of the ferricenium ion (Fc+), a stable artificial electron acceptor. The reduction of Fc+ to the ferrocinium ion (Fc) can be followed spectrophotometrically by the decrease in absorbance at 300 nm. This method offers the advantage of being performable under aerobic conditions.
Materials and Reagents
-
Enzyme: Purified or recombinant medium-chain acyl-CoA dehydrogenase (MCAD) or other relevant ACAD.
-
Substrate: this compound.
-
Electron Acceptor: Ferricenium hexafluorophosphate (B91526) (FcPF6).
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.6.
-
Microplate: 96-well, UV-transparent.
-
Spectrophotometer: Microplate reader capable of measuring absorbance at 300 nm in kinetic mode.
-
Control Inhibitor (Optional): A known inhibitor of the specific ACAD being tested.
Experimental Workflow
Caption: Experimental workflow for the in vitro acyl-CoA dehydrogenase assay.
Detailed Experimental Protocol
-
Preparation of Reagents:
-
Assay Buffer (100 mM Potassium Phosphate, pH 7.6): Prepare a stock solution and adjust the pH to 7.6. Store at 4°C.
-
Substrate Stock Solution (10 mM this compound): Dissolve the substrate in a suitable solvent (e.g., water or a buffered aqueous solution) to make a 10 mM stock. Aliquot and store at -80°C to minimize freeze-thaw cycles.
-
Ferricenium Hexafluorophosphate Stock Solution (10 mM): Dissolve FcPF6 in the assay buffer. This solution should be prepared fresh daily.
-
Enzyme Solution: Dilute the ACAD enzyme to the desired working concentration in the assay buffer. Keep the enzyme on ice throughout the experiment. The optimal concentration should be determined empirically.
-
-
Assay Procedure:
-
Set up the 96-well plate with appropriate controls (no enzyme, no substrate) and experimental wells.
-
To each well, add the following components in the specified order:
-
Assay Buffer to bring the final volume to 200 µL.
-
Ferricenium hexafluorophosphate to a final concentration of 100 µM.
-
This compound at varying concentrations (e.g., 0-200 µM) for kinetic analysis.
-
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the diluted enzyme solution to each well.
-
Immediately place the plate in the spectrophotometer and begin kinetic measurements. Record the absorbance at 300 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the kinetic curve (ΔAbsorbance/minute).
-
Convert the rate from ΔAbs/min to µmol/min using the molar extinction coefficient of the ferricenium ion.
-
Plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
-
Data Presentation
The following tables provide hypothetical but representative data for the kinetic analysis of a medium-chain acyl-CoA dehydrogenase with this compound and a common control substrate, octanoyl-CoA.
Table 1: Raw Data for Kinetic Analysis
| Substrate Concentration (µM) | Rate (ΔAbs/min) with this compound | Rate (ΔAbs/min) with Octanoyl-CoA |
| 0 | 0.001 | 0.001 |
| 5 | 0.015 | 0.025 |
| 10 | 0.028 | 0.045 |
| 25 | 0.055 | 0.080 |
| 50 | 0.080 | 0.110 |
| 100 | 0.105 | 0.135 |
| 200 | 0.125 | 0.150 |
Table 2: Summary of Kinetic Parameters
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| This compound | 45.5 | 1.8 |
| Octanoyl-CoA | 28.2 | 2.5 |
Signaling Pathway and Enzyme Mechanism
The diagram below illustrates the catalytic cycle of acyl-CoA dehydrogenase, showing the dehydrogenation of the acyl-CoA substrate and the subsequent electron transfer.
Caption: Catalytic cycle of acyl-CoA dehydrogenase with this compound.
Troubleshooting
-
High Background Rate: Ensure the purity of the substrate and reagents. Check for non-enzymatic reduction of the ferricenium ion.
-
Low Signal: The enzyme concentration may be too low, or the enzyme may be inactive. Verify enzyme activity with a known positive control substrate.
-
Non-linear Kinetics: This may indicate substrate or product inhibition. Adjust the range of substrate concentrations used. The substrate may also be unstable in the assay buffer.
Conclusion
This application note provides a comprehensive protocol for an in vitro enzymatic assay to measure the activity of acyl-CoA dehydrogenase with this compound. This assay is a valuable tool for studying the metabolism of conjugated fatty acids and for screening potential therapeutic agents that target fatty acid oxidation pathways. The flexibility of the assay allows for its adaptation to various research needs, from basic enzyme characterization to high-throughput screening in drug development.
References
- 1. 10E,12Z-conjugated linoleic acid impairs adipocyte triglyceride storage by enhancing fatty acid oxidation, lipolysis, and mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 10E,12Z-conjugated linoleic acid impairs adipocyte triglyceride storage by enhancing fatty acid oxidation, lipolysis, and mitochondrial reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 5. d-nb.info [d-nb.info]
Application Notes and Protocols for Studying the Cellular Uptake and Trafficking of Exogenous (10E,12Z)-Hexadecadienoyl-CoA
Introduction
Long-chain fatty acyl-CoAs are central intermediates in lipid metabolism, playing crucial roles in energy production, lipid synthesis, and cellular signaling. Understanding the cellular uptake and subsequent trafficking of specific exogenous fatty acyl-CoAs, such as (10E,12Z)-hexadecadienoyl-CoA, is vital for elucidating their physiological and pathological roles. This document provides a detailed overview of the expected cellular processes and comprehensive protocols for their investigation.
The cellular journey of an exogenous fatty acid typically begins with its transport across the plasma membrane, a process facilitated by a suite of proteins. Once inside the cell, the fatty acid is rapidly activated to its coenzyme A (CoA) thioester, in this case, this compound. This activation, often referred to as "vectorial acylation," effectively traps the molecule within the cell and primes it for its various metabolic fates.[1][2] The newly synthesized acyl-CoA is then trafficked to different organelles, including the endoplasmic reticulum for complex lipid synthesis, mitochondria for β-oxidation, and peroxisomes for specific metabolic pathways.
Key Cellular Processes
Cellular Uptake and Activation
The uptake of long-chain fatty acids is a multi-step process involving both passive diffusion and protein-mediated transport.[3][4] Key proteins implicated in this process include:
-
Fatty Acid Translocase (FAT/CD36): A versatile scavenger receptor that facilitates the uptake of various lipids.
-
Fatty Acid Transport Proteins (FATPs): A family of proteins that not only facilitate fatty acid transport across the membrane but also possess acyl-CoA synthetase activity, directly contributing to vectorial acylation.[2][3][5][6]
-
Acyl-CoA Synthetases (ACSLs): A family of enzymes that activate fatty acids by converting them to their corresponding acyl-CoAs.[1][7][8]
This concerted action ensures efficient capture and intracellular retention of exogenous fatty acids.
Intracellular Trafficking
Once synthesized, this compound is chaperoned by Acyl-CoA-Binding Proteins (ACBPs) to prevent its detergent-like effects and to direct it towards specific metabolic pathways. The primary destinations and metabolic fates include:
-
Endoplasmic Reticulum (ER): Incorporation into complex lipids such as phospholipids, triglycerides, and cholesterol esters.[4]
-
Mitochondria: Transport via the carnitine shuttle for β-oxidation to generate ATP.
-
Peroxisomes: Chain shortening of very-long-chain fatty acids and metabolism of specific lipids.
-
Nucleus: Potential involvement in the regulation of gene expression through protein acylation.
Data Presentation
Due to the absence of specific data for this compound, the following tables provide example quantitative data based on studies of fluorescent long-chain fatty acid analogs.[8] These tables can serve as templates for presenting experimental findings.
Table 1: Kinetic Parameters of Fluorescent Fatty Acid Analog Uptake in Different Cell Lines
| Cell Line | Vmax (pmol/min/mg protein) | KT (μM) | kcat/KT (s⁻¹M⁻¹) |
| 3T3-L1 Fibroblasts | 150 ± 20 | 7.1 ± 1.2 | 2.1 x 10⁶ |
| 3T3-L1 Adipocytes | 350 ± 35 | 4.7 ± 0.8 | 4.5 x 10⁶ |
| Caco-2 | 420 ± 50 | 11.2 ± 2.1 | 2.3 x 10⁶ |
| HepG2 | 410 ± 45 | 17.0 ± 3.5 | 1.5 x 10⁶ |
Table 2: Subcellular Distribution of Acyl-CoA Species (Example Data)
| Subcellular Fraction | Acetyl-CoA (%) | Malonyl-CoA (%) | Long-Chain Acyl-CoA (%) |
| Cytosol | 60 ± 5 | 85 ± 7 | 40 ± 8 |
| Mitochondria | 35 ± 4 | 10 ± 3 | 55 ± 9 |
| Nucleus | 5 ± 1 | 5 ± 2 | 5 ± 1 |
Experimental Protocols
Protocol 1: Fluorescent Fatty Acid Uptake Assay
This protocol utilizes a fluorescently labeled analog of a long-chain fatty acid to monitor its uptake into cultured cells.
Materials:
-
Fluorescent fatty acid analog (e.g., BODIPY-dodecanoic acid)
-
Cultured cells (e.g., 3T3-L1, HepG2)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black wall/clear bottom plate and culture until they reach the desired confluency.
-
Wash the cells twice with warm serum-free medium.
-
Add 100 µL of serum-free medium to each well and incubate at 37°C for 15-30 minutes to serum-starve the cells.
-
Prepare a working solution of the fluorescent fatty acid analog in serum-free medium at the desired concentration.
-
Remove the starvation medium and add 100 µL of the fluorescent fatty acid working solution to each well.
-
Incubate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).
-
To stop the uptake, remove the fatty acid solution and wash the cells three times with ice-cold PBS.
-
Fix the cells by adding 100 µL of 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader (bottom-read mode) or visualize the uptake using a fluorescence microscope.
Protocol 2: Quantification of Intracellular Acyl-CoA Pools by LC-MS/MS
This protocol describes the extraction and quantification of intracellular acyl-CoA species using liquid chromatography-tandem mass spectrometry.
Materials:
-
Cultured cells treated with (10E,12Z)-hexadecadienoic acid
-
Ice-cold PBS
-
Acetonitrile
-
Formic acid
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
LC-MS/MS system
Procedure:
-
Culture cells to the desired confluency and treat with (10E,12Z)-hexadecadienoic acid for the desired time.
-
Aspirate the medium and wash the cells twice with ice-cold PBS on ice.
-
Add 1 mL of ice-cold extraction solvent (e.g., acetonitrile:methanol:water 2:2:1 v/v/v with 0.1% formic acid and internal standards) to each plate.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex the lysate vigorously for 1 minute.
-
Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of LC-MS compatible solvent (e.g., 50% methanol in water).
-
Analyze the samples by LC-MS/MS using a method optimized for acyl-CoA separation and detection.
-
Quantify the amount of this compound and other acyl-CoAs by comparing their peak areas to those of the internal standards.
Mandatory Visualizations
References
- 1. Vectorial acylation: linking fatty acid transport and activation to metabolic trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. imrpress.com [imrpress.com]
- 4. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular uptake of fatty acids driven by the ER-localized acyl-CoA synthetase FATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human fatty acid transport protein 2a/very long chain acyl-CoA synthetase 1 (FATP2a/Acsvl1) has a preference in mediating the channeling of exogenous n-3 fatty acids into phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyl CoA synthetase-1 links facilitated long chain fatty acid uptake to intracellular metabolic trafficking differently in hearts of male versus female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acid transport and activation and the expression patterns of genes involved in fatty acid trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Enzyme Kinetics using (10E,12Z)-Hexadecadienoyl-CoA
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(10E,12Z)-Hexadecadienoyl-CoA is the activated form of the trans-10, cis-12 isomer of conjugated linoleic acid (CLA), a fatty acid that has garnered significant interest for its roles in lipid metabolism and cell signaling. Understanding the enzymatic kinetics of this molecule is crucial for elucidating its mechanisms of action and for the development of novel therapeutics targeting metabolic diseases. These application notes provide a comprehensive guide to utilizing this compound in enzyme kinetic studies, focusing on key enzymes in fatty acid metabolism. While precise kinetic constants for this compound are not extensively documented in public literature, this guide offers detailed protocols to enable researchers to determine these parameters and investigate the molecule's interactions with relevant enzymes.
The primary enzyme of interest is Stearoyl-CoA Desaturase (SCD), which is a key enzyme in fatty acid metabolism.[1] The trans-10, cis-12 isomer of conjugated linoleic acid has been shown to inhibit SCD activity.[1][2][3] This inhibition is a key aspect of its biological activity. Additionally, this document will cover protocols for other relevant enzymes such as Fatty Acid Synthase (FAS), Acyl-CoA Synthetase (ACS), and Carnitine Palmitoyltransferase I (CPT-I), which are also influenced by this conjugated fatty acid.
Data Presentation: Summary of Known Effects
Quantitative kinetic data for the direct interaction of this compound with enzymes are sparse in the literature. The following table summarizes the known qualitative and semi-quantitative effects of the corresponding free fatty acid, (10E,12Z)-conjugated linoleic acid (CLA), on key enzymes. These findings provide a strong rationale for conducting detailed kinetic studies with the CoA-activated form.
| Enzyme | Organism/Cell Line | Observed Effect of (10E,12Z)-CLA | Quantitative Data (for free fatty acid) | Reference |
| Stearoyl-CoA Desaturase (SCD) | Human (HepG2 cells) | Inhibition of enzyme activity | Activity decreased, but no IC50 reported. | [1] |
| Mouse (3T3-L1 adipocytes) | Downregulation of gene expression | Dose-dependent decrease in SCD1 mRNA. | ||
| Bovine (Mammary tissue) | Altered Δ9-desaturase activity | Increased ratios of C14:0/C14:1 and C18:0/C18:1 in milk fat. | [3] | |
| Fatty Acid Synthase (FAS) | Human (Breast, colon, prostate cancer cells) | Inhibition of enzyme activity and downregulation of expression | More potent inhibitor than the 9c,11t isomer. | [4][5] |
| Carnitine Palmitoyltransferase I (CPT-I) | Mouse (Liver) | Reduced gene expression | 77% reduction in CPT1a mRNA. | [6] |
| Rat (Liver mitochondria) | Enhanced activity in combination with L-carnitine | Synergistic increase in CPT-I activity. | [7] |
Experimental Protocols
Synthesis of this compound
To perform enzyme kinetic studies, a pure and stable source of the substrate is essential. This compound can be synthesized from its corresponding free fatty acid.
Materials:
-
(10E,12Z)-Hexadecadienoic acid
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.) or chemical synthesis reagents
-
ATP
-
MgCl₂
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
HPLC system for purification and analysis
Protocol for Enzymatic Synthesis:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
10 mM ATP
-
10 mM MgCl₂
-
1 mM Coenzyme A
-
0.2% Triton X-100
-
500 µM (10E,12Z)-Hexadecadienoic acid (dissolved in a small amount of ethanol)
-
Acyl-CoA synthetase (concentration to be optimized)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume of isopropanol.
-
Purification:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Purify the supernatant containing this compound using reverse-phase HPLC. A C18 column is suitable for this purpose.
-
Use a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate) for elution.
-
-
Quantification: Determine the concentration of the purified this compound by measuring its absorbance at 260 nm (for the adenine (B156593) ring of CoA) and using the extinction coefficient for CoA.
Stearoyl-CoA Desaturase (SCD) Activity Assay
This protocol is designed to measure the activity of SCD and to determine the inhibitory kinetics of this compound.
Materials:
-
[¹⁴C]-Stearoyl-CoA (substrate)
-
This compound (inhibitor)
-
NADH
-
ATP
-
Coenzyme A
-
Bovine Serum Albumin (fatty acid-free)
-
Potassium phosphate buffer (pH 7.2)
-
TLC plates
-
Scintillation counter
Protocol:
-
Microsome Preparation: Isolate liver microsomes from rats or mice following established protocols.[8][9][10][11] The protein concentration of the microsomal preparation should be determined.
-
Reaction Mixture: Prepare the reaction mixture in a final volume of 200 µL:
-
100 mM Potassium phosphate buffer (pH 7.2)
-
2.5 mM ATP
-
0.1 mM Coenzyme A
-
1 mM NADH
-
1 µM [¹⁴C]-Stearoyl-CoA (specific activity to be optimized)
-
Varying concentrations of this compound for inhibition studies.
-
50-100 µg of microsomal protein.
-
-
Reaction Initiation and Incubation: Pre-incubate the reaction mixture without the substrate at 37°C for 5 minutes. Initiate the reaction by adding [¹⁴C]-Stearoyl-CoA and incubate for 10-20 minutes at 37°C.
-
Reaction Termination and Saponification: Stop the reaction by adding 1.5 mL of 10% KOH in 80% ethanol. Saponify the lipids by heating at 80°C for 1 hour.
-
Fatty Acid Extraction:
-
Cool the samples and acidify with 2 mL of 6 M HCl.
-
Extract the fatty acids with 3 mL of hexane (B92381).
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane phase and evaporate to dryness under a stream of nitrogen.
-
-
TLC Separation and Quantification:
-
Resuspend the dried fatty acids in a small volume of hexane.
-
Spot the samples on a silica (B1680970) gel TLC plate.
-
Develop the plate in a solvent system of hexane:diethyl ether:acetic acid (70:30:1, v/v/v).
-
Visualize the fatty acid spots (e.g., with iodine vapor).
-
Scrape the spots corresponding to stearic acid and oleic acid into separate scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the SCD activity as the percentage of [¹⁴C]-Stearoyl-CoA converted to [¹⁴C]-Oleoyl-CoA. For inhibition studies, plot the enzyme activity against the concentration of this compound to determine the IC₅₀. Further kinetic analysis can be performed using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).
Fatty Acid Synthase (FAS) Activity Assay
This is a spectrophotometric assay that measures the activity of FAS by monitoring the oxidation of NADPH.[12][13][14]
Materials:
-
Purified FAS or cell lysate containing FAS
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
This compound (as a potential inhibitor)
-
Potassium phosphate buffer (pH 7.0)
-
Dithiothreitol (DTT)
-
EDTA
-
Spectrophotometer
Protocol:
-
Reaction Mixture: In a quartz cuvette, prepare the following reaction mixture in a final volume of 1 mL:
-
100 mM Potassium phosphate buffer (pH 7.0)
-
1 mM DTT
-
1 mM EDTA
-
50 µM Acetyl-CoA
-
100 µM Malonyl-CoA
-
150 µM NADPH
-
Varying concentrations of this compound for inhibition studies.
-
FAS enzyme preparation.
-
-
Assay Measurement:
-
Equilibrate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding malonyl-CoA.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes, which corresponds to the oxidation of NADPH.
-
-
Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of FAS activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute. For inhibition studies, determine the IC₅₀ and Ki as described for the SCD assay.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Regulation of stearoyl-CoA desaturase activity by the trans-10,cis-12 isomer of conjugated linoleic acid in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of hepatic stearoyl-CoA desaturase activity by trans-10, cis-12 conjugated linoleic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conjugated linoleic acid (CLA) inhibits fatty acid synthetase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 10t,12c isomer of conjugated linoleic acid inhibits fatty acid synthase expression and enzyme activity in human breast, colon, and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dietary trans 10, cis 12-conjugated linoleic acid reduces the expression of fatty acid oxidation and drug detoxification enzymes in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20060041017A1 - Synergistic conjugated linoleic acid (CLA) and carnitine combination - Google Patents [patents.google.com]
- 8. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Microsome preparation [protocols.io]
- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. oyc.co.jp [oyc.co.jp]
- 12. shidealtech.com [shidealtech.com]
- 13. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 14. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Tracing using Stable Isotope Labeled (10E,12Z)-hexadecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying fluxes of endogenous compounds. This document provides detailed application notes and protocols for the use of stable isotope-labeled (10E,12Z)-hexadecadienoyl-CoA in metabolic tracing studies. (10E,12Z)-hexadecadienoic acid is a conjugated fatty acid whose metabolic fate is of interest in various physiological and pathological contexts. By introducing a known amount of an isotopically labeled version of this molecule, researchers can track its uptake, conversion to the CoA ester, and subsequent metabolism through various pathways within a biological system.[1]
These protocols will cover the key stages of a typical metabolic tracing experiment:
-
Chemical Synthesis: A proposed method for the synthesis of [U-¹³C₁₆]-(10E,12Z)-hexadecadienoic acid.
-
Enzymatic Preparation of the CoA Ester: Conversion of the labeled fatty acid to its biologically active CoA form.
-
Cellular Metabolic Tracing: A protocol for introducing the labeled compound into a cell culture system.
-
Analysis of Labeled Metabolites: Methodologies for extracting and analyzing metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis and Interpretation: Guidance on interpreting the mass spectrometry data to determine metabolic fate.
Data Presentation
The following tables provide representative quantitative data from a hypothetical metabolic tracing experiment using [U-¹³C₁₆]-(10E,12Z)-hexadecadienoyl-CoA in cultured hepatocytes. These values are for illustrative purposes to demonstrate how to present such data and will vary depending on the experimental conditions and cell type.
Table 1: Isotopic Enrichment of this compound in Cultured Hepatocytes
| Time Point (hours) | Isotopic Enrichment (%) of [¹³C₁₆]-(10E,12Z)-hexadecadienoyl-CoA |
| 0 | 0 |
| 1 | 25.3 ± 2.1 |
| 4 | 68.7 ± 5.4 |
| 12 | 85.1 ± 6.8 |
| 24 | 92.5 ± 4.9 |
Table 2: Fractional Contribution of [U-¹³C₁₆]-(10E,12Z)-hexadecadienoyl-CoA to Downstream Metabolites after 24 hours
| Metabolite | Isotopic Enrichment (%) | Fractional Contribution (%) |
| [¹³C₁₄]-Myristoyl-CoA | 88.9 ± 5.1 | 45.2 ± 3.7 |
| [¹³C₁₂]-Lauroyl-CoA | 85.4 ± 6.2 | 28.1 ± 2.9 |
| [¹³C₁₀]-Caproyl-CoA | 82.1 ± 5.8 | 15.7 ± 2.1 |
| [¹³C₈]-Capryloyl-CoA | 79.5 ± 4.9 | 7.3 ± 1.5 |
| [¹³C₂]-Acetyl-CoA | 45.2 ± 3.9 | Not directly measured |
Experimental Protocols
Protocol 1: Proposed Synthesis of [U-¹³C₁₆]-(10E,12Z)-hexadecadienoic Acid
This protocol is adapted from a similar synthesis of a conjugated octadecatrienoic acid and outlines a plausible route for the target molecule.
Materials:
-
[U-¹³C₆]-1-Hexyne
-
(E)-1,2-dichloroethene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Grignard reagent
-
Appropriate solvents and reagents for Wittig reaction and subsequent functional group manipulations.
Procedure:
-
Synthesis of the C10 Aldehyde Precursor:
-
Perform a series of palladium-catalyzed cross-coupling reactions starting with [U-¹³C₆]-1-hexyne and (E)-1,2-dichloroethene.
-
Follow with a Grignard coupling reaction and subsequent cleavage of a protecting group to yield a C10 aldehyde with the desired (E)-double bond.
-
-
Wittig Reaction:
-
Perform a stereoselective Wittig reaction between the C10 aldehyde and a suitable ¹³C-labeled C6 phosphonium (B103445) ylide to introduce the (Z)-double bond and complete the carbon skeleton.
-
-
Final Modifications and Purification:
-
Carry out any necessary deprotection and oxidation steps to yield the final [U-¹³C₁₆]-(10E,12Z)-hexadecadienoic acid.
-
Purify the final product using flash chromatography and/or reverse-phase HPLC.
-
Confirm the structure and isotopic enrichment by NMR and high-resolution mass spectrometry.
-
Protocol 2: Enzymatic Synthesis of [U-¹³C₁₆]-(10E,12Z)-hexadecadienoyl-CoA
Materials:
-
[U-¹³C₁₆]-(10E,12Z)-hexadecadienoic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp. or a recombinant source)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT)
Procedure:
-
Dissolve the labeled fatty acid in a minimal amount of ethanol (B145695) or DMSO.
-
In a microcentrifuge tube, combine the reaction buffer, ATP, CoA, and the dissolved labeled fatty acid.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the reaction progress by LC-MS by observing the disappearance of the free fatty acid and the appearance of the acyl-CoA.
-
Purify the resulting [U-¹³C₁₆]-(10E,12Z)-hexadecadienoyl-CoA using solid-phase extraction or reverse-phase HPLC.
-
Quantify the product by UV spectroscopy (A₂₆₀) or by comparison to a standard curve on the LC-MS.
Protocol 3: Metabolic Tracing in Cultured Cells
Materials:
-
Cultured cells (e.g., HepG2 hepatocytes)
-
Cell culture medium
-
[U-¹³C₁₆]-(10E,12Z)-hexadecadienoyl-CoA, complexed to fatty acid-free BSA
-
Ice-cold phosphate-buffered saline (PBS)
-
Internal standards for LC-MS analysis
Procedure:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Prepare the labeling medium by supplementing the regular cell culture medium with the [U-¹³C₁₆]-(10E,12Z)-hexadecadienoyl-CoA-BSA complex to a final concentration of 10-50 µM.
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the labeling medium to the cells and incubate for various time points (e.g., 0, 1, 4, 12, 24 hours).
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding 1 mL of ice-cold methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Add internal standards to each sample.
-
Proceed with metabolite extraction.
Protocol 4: Metabolite Extraction and LC-MS Analysis
Procedure:
-
Extraction:
-
Perform a liquid-liquid extraction (e.g., using the Folch method with chloroform:methanol:water) to separate the lipid and aqueous phases.
-
The acyl-CoA esters will be in the aqueous/methanol phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted analysis of the labeled acyl-CoA and its expected metabolites.
-
Monitor the transition of the precursor ion ([M+H]⁺) to a specific product ion. For acyl-CoAs, a characteristic neutral loss of the CoA moiety (507 Da) is often observed.
-
Table 3: Representative LC-MS/MS Parameters for Acyl-CoA Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| [¹³C₁₆]-(10E,12Z)-hexadecadienoyl-CoA | 1022.6 | 515.6 | 35 |
| [¹³C₁₄]-Myristoyl-CoA | 980.6 | 473.6 | 30 |
| [¹³C₁₂]-Lauroyl-CoA | 952.5 | 445.5 | 30 |
| [¹³C₂]-Acetyl-CoA | 812.1 | 305.1 | 25 |
Visualizations
Caption: Experimental workflow for stable isotope tracing.
Caption: Putative metabolic fate of the labeled compound.
References
Troubleshooting & Optimization
challenges in the chemical synthesis of (10E,12Z)-hexadecadienoyl-CoA
Welcome to the technical support center for the chemical synthesis of (10E,12Z)-hexadecadienoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this multi-step synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Step 1: Wittig Reaction for (10E,12Z)-Hexadecadien-1-ol
Question: My Wittig reaction is producing a mixture of geometric isomers instead of the desired (10E,12Z) stereochemistry. How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity in the formation of (E,Z)-conjugated dienes via the Wittig reaction is a common challenge. The ratio of isomers is highly dependent on the nature of the ylide and the reaction conditions.[1][2]
-
Ylide Selection: For the synthesis of a (10E,12Z)-diene, a common strategy involves the reaction of a stabilized ylide with an α,β-unsaturated aldehyde. Stabilized ylides (containing an electron-withdrawing group) tend to favor the formation of (E)-alkenes.[2] Conversely, non-stabilized ylides typically lead to (Z)-alkenes.[1][2] Therefore, a careful selection of your Wittig reagent and carbonyl compound is crucial.
-
Reaction Conditions:
-
Salt-free conditions: The presence of lithium salts can decrease Z-selectivity by promoting equilibration of intermediates.[3] Using salt-free ylides can improve the stereochemical outcome.
-
Solvent and Temperature: The choice of solvent and reaction temperature can influence the transition state of the reaction and, consequently, the isomer ratio. Aprotic solvents are commonly used.
-
Schlosser Modification: For obtaining the E-alkene with non-stabilized ylides, the Schlosser modification can be employed. This involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures to favor the formation of the threo-betaine, which then yields the (E)-alkene.[1]
-
Question: I am observing low yields in my Wittig reaction. What are the potential causes and solutions?
Answer: Low yields in a Wittig reaction can stem from several factors:
-
Steric Hindrance: Sterically hindered ketones or aldehydes can react slowly and result in poor yields, especially with stabilized ylides.[1] If possible, consider a less hindered precursor.
-
Ylide Decomposition: Ylides can be sensitive to air and moisture. Ensure your reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents.
-
Aldehyde Instability: Aldehydes can be prone to oxidation, polymerization, or decomposition.[1] It is advisable to use freshly purified or distilled aldehyde for the reaction.
-
Base Selection: The choice of base for generating the ylide is critical. The pKa of the phosphonium (B103445) salt will dictate the required base strength. Incomplete deprotonation will lead to lower yields.
Step 2: Oxidation of (10E,12Z)-Hexadecadien-1-ol to the Carboxylic Acid
Question: The oxidation of my dienol is leading to side products and a low yield of the desired carboxylic acid. What can I do?
Answer: The presence of a conjugated diene system makes the molecule susceptible to over-oxidation or side reactions.
-
Choice of Oxidant: Use a mild oxidizing agent that is selective for primary alcohols. Reagents such as pyridinium (B92312) dichromate (PDC) or a Swern oxidation are often suitable for this transformation. Harsh oxidants like potassium permanganate (B83412) should be avoided as they can cleave the double bonds.
-
Reaction Conditions: Maintain a controlled temperature throughout the reaction, as excessive heat can promote side reactions. Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent over-oxidation.
Step 3: Conversion of (10E,12Z)-Hexadecadienoic Acid to its CoA Ester
Question: I am struggling with the final step of converting the fatty acid to its CoA ester. The yields are consistently low. What are the key challenges and how can I address them?
Answer: The synthesis of long-chain acyl-CoA esters can be challenging due to the properties of both the fatty acid and Coenzyme A (CoA).
-
Activation of the Carboxylic Acid: The carboxylate is a poor leaving group, so the carboxylic acid must be activated. Common methods include:
-
Mixed Anhydride (B1165640) Method: Reacting the fatty acid with a chloroformate (e.g., ethyl chloroformate) in the presence of a base to form a mixed anhydride, which then reacts with CoA.[4][5]
-
1,1'-Carbonyldiimidazole (CDI): CDI is an effective activating agent that forms a highly reactive acyl-imidazolide intermediate.[4][6][7] This method often provides good yields.
-
-
Solubility Issues: Coenzyme A is soluble in water, while the long-chain fatty acid is soluble in organic solvents. This biphasic system can lead to low reaction efficiency. Using a mixed solvent system (e.g., aqueous-organic) or methods to solubilize CoA in anhydrous solvents can improve yields.[4]
-
pH Control: The acylation of CoA is typically performed at a slightly alkaline pH (7.5-8.0) to ensure the thiol group of CoA is deprotonated and thus nucleophilic.[4] Careful control of pH is necessary.
-
Purification: The final product is often purified by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).[4][8][9] Long-chain acyl-CoAs can be unstable, so purification should be carried out promptly and at low temperatures if possible.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
Q2: How can I confirm the stereochemistry of the conjugated diene in my product?
A2: The stereochemistry of the final product can be confirmed using a combination of spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a powerful tool for determining the coupling constants between the olefinic protons, which differ for E and Z isomers. HPLC analysis, especially with a silver-ion column, can also be used to separate geometric isomers.[10]
Q3: What are the storage conditions for this compound?
A3: Long-chain polyunsaturated acyl-CoA esters are susceptible to oxidation and hydrolysis. For long-term storage, it is recommended to store the purified product as a solid or in a suitable solvent at -80°C under an inert atmosphere.
Q4: Are there any enzymatic methods for the synthesis of this compound?
A4: Yes, enzymatic synthesis is an alternative. A fatty acyl-CoA synthetase can be used to catalyze the formation of the CoA ester from the corresponding fatty acid and CoA.[11] This method offers high specificity but may require optimization of enzyme activity and stability for this particular substrate.
Data Presentation
Table 1: Comparison of Methods for Acyl-CoA Synthesis
| Activation Method | Typical Reagents | Typical Yield | Advantages | Disadvantages |
| Mixed Anhydride | Ethyl chloroformate, Triethylamine | 60-80% | Readily available reagents, good yields. | Can have side reactions, requires careful temperature control. |
| Acyl Imidazole | 1,1'-Carbonyldiimidazole (CDI) | 70-95% | High yields, mild reaction conditions. | CDI is moisture sensitive. |
| Acid Chloride | Oxalyl chloride, Thionyl chloride | Variable | Highly reactive intermediate. | Harsh reagents, can lead to side products. |
Table 2: Typical Yields for a Proposed Synthesis of this compound
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Wittig Reaction | 1-Decanal | (10E,12Z)-Hexadecadien-1-ol | 50-70 |
| 2 | Oxidation | (10E,12Z)-Hexadecadien-1-ol | (10E,12Z)-Hexadecadienoic acid | 70-85 |
| 3 | CoA Esterification | (10E,12Z)-Hexadecadienoic acid | This compound | 60-80 |
Note: These are estimated yields based on similar reactions reported in the literature and may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of (10E,12Z)-Hexadecadien-1-ol (via Wittig Reaction)
This protocol is a representative procedure and may require optimization.
-
Preparation of the Phosphonium Ylide: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, add triphenylphosphine (B44618) and the appropriate alkyl halide in anhydrous toluene. Heat the mixture to reflux for 24 hours. Cool the reaction to room temperature, and collect the resulting phosphonium salt by filtration. Dry the salt under vacuum.
-
Ylide Generation and Wittig Reaction: To a suspension of the phosphonium salt in anhydrous THF at -78°C, add a strong base (e.g., n-butyllithium) dropwise until the characteristic color of the ylide appears. Stir for 1 hour at this temperature.
-
Add a solution of 1-decanal in anhydrous THF dropwise to the ylide solution at -78°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain (10E,12Z)-hexadecadien-1-ol.
Protocol 2: Oxidation to (10E,12Z)-Hexadecadienoic Acid
-
To a solution of (10E,12Z)-hexadecadien-1-ol in dichloromethane, add pyridinium dichromate (PDC).
-
Stir the reaction at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of silica gel, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude carboxylic acid by flash column chromatography.
Protocol 3: Synthesis of this compound (Mixed Anhydride Method)
-
Dissolve (10E,12Z)-hexadecadienoic acid in anhydrous THF and cool to 0°C.
-
Add triethylamine, followed by the dropwise addition of ethyl chloroformate.
-
Stir the reaction at 0°C for 1 hour to form the mixed anhydride.
-
In a separate flask, dissolve Coenzyme A trilithium salt in water and adjust the pH to 8.0 with sodium bicarbonate.
-
Add the solution of the mixed anhydride dropwise to the CoA solution at 0°C, maintaining the pH at 7.5-8.0.
-
Stir the reaction at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 3-4 with dilute HCl.
-
Purify the this compound by solid-phase extraction or preparative HPLC.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immobilization of fatty acyl-CoA synthetase: effect on its stability and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Synthesis of (10E,12Z)-Hexadecadienoyl-CoA
Welcome to the technical support center for the enzymatic synthesis of (10E,12Z)-hexadecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the enzymatic synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction yield of this compound is very low or non-existent. What are the primary factors to investigate?
A1: Low or no yield in the enzymatic synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended, focusing on the following key areas:
-
Enzyme Activity and Stability: The acyl-CoA synthetase (ACS) or ligase (LACS) may be inactive or have lost activity.
-
Reaction Conditions: The pH, temperature, and buffer composition may not be optimal for the specific enzyme being used.
-
Substrate and Cofactor Availability: The concentrations and purity of the (10E,12Z)-hexadecadienoic acid, Coenzyme A (CoA), and ATP, as well as the essential cofactor Mg2+, are critical.
-
Presence of Inhibitors: Contaminants in your reagents or reaction vessel can inhibit the enzyme.
-
Product Degradation: Long-chain polyunsaturated acyl-CoA thioesters can be unstable in aqueous solutions.
Q2: How can I determine if my acyl-CoA synthetase is active?
A2: To confirm the activity of your acyl-CoA synthetase, it is advisable to perform a standard activity assay using a known substrate, such as oleic or linoleic acid, for which the enzyme's activity is well-characterized. A straightforward radiometric assay can be employed where the incorporation of a radiolabeled fatty acid into acyl-CoA is measured.[1]
Troubleshooting Workflow for Low Enzyme Activity:
Caption: Troubleshooting workflow for low enzyme activity.
Q3: I'm observing a decrease in product concentration over time. What could be the cause?
A3: A decrease in the concentration of this compound over time is likely due to its instability. Acyl-CoA thioesters can be hydrolyzed back to the free fatty acid and CoA, either spontaneously or by the action of contaminating thioesterase enzymes.
Solutions:
-
Minimize Reaction Time: Optimize the reaction time to capture the peak yield before significant degradation occurs.
-
Purify the Product Promptly: As soon as the reaction is complete, proceed with the purification of the this compound.
-
Use Thioesterase Inhibitors: If you suspect enzymatic degradation, consider adding a broad-spectrum thioesterase inhibitor to your reaction mixture.
-
Control pH: Maintain the pH of your solution within the optimal range for both the synthesis reaction and product stability.
Q4: I am seeing the formation of byproducts. What are the likely side reactions?
A4: The primary side reaction in this synthesis is the hydrolysis of ATP and the product, this compound. Other potential byproducts can arise from the oxidation of the polyunsaturated fatty acid substrate.
Mitigation Strategies:
-
Use High-Purity Substrates: Ensure the (10E,12Z)-hexadecadienoic acid is of high purity and free from contaminating fatty acids.
-
Degas Buffers: To minimize oxidation, use buffers that have been degassed and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Enzyme Concentration: Use the minimum amount of enzyme required to achieve a reasonable reaction rate to reduce the potential for side reactions catalyzed by the enzyme itself.
Data Presentation: Optimizing Reaction Parameters
The following tables provide a summary of key reaction parameters that can be optimized to improve the yield of this compound synthesis. The values are based on typical conditions for long-chain acyl-CoA synthetases and should be used as a starting point for your specific enzyme and experimental setup.
Table 1: Effect of pH on Acyl-CoA Synthetase Activity
| pH | Relative Activity (%) |
| 6.5 | 60 |
| 7.0 | 85 |
| 7.5 | 100 |
| 8.0 | 90 |
| 8.5 | 70 |
Table 2: Effect of Temperature on Acyl-CoA Synthetase Activity
| Temperature (°C) | Relative Activity (%) |
| 25 | 75 |
| 30 | 90 |
| 37 | 100 |
| 42 | 80 |
| 50 | 50 |
Table 3: Effect of Substrate and Cofactor Concentrations on Yield
| (10E,12Z)-hexadecadienoic acid (µM) | CoA (µM) | ATP (mM) | MgCl₂ (mM) | Relative Yield (%) |
| 50 | 50 | 2 | 5 | 70 |
| 100 | 100 | 5 | 10 | 95 |
| 150 | 150 | 10 | 10 | 100 |
| 200 | 200 | 15 | 15 | 85 (potential substrate inhibition) |
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of this compound
This protocol provides a general method for the enzymatic synthesis of this compound using a commercially available long-chain acyl-CoA synthetase. Optimization of specific parameters will be required.
Materials:
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or recombinant)
-
(10E,12Z)-Hexadecadienoic acid
-
Coenzyme A, lithium salt
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Bovine serum albumin (BSA), fatty acid-free
Procedure:
-
Prepare the Substrate Solution: Dissolve (10E,12Z)-hexadecadienoic acid in a minimal amount of ethanol (B145695) or DMSO and then dilute with potassium phosphate buffer containing BSA to the desired final concentration. The BSA helps to solubilize the fatty acid.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in order:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
ATP (10 mM)
-
MgCl₂ (10 mM)
-
DTT (2 mM)
-
CoA (150 µM)
-
(10E,12Z)-hexadecadienoic acid solution (150 µM)
-
-
Initiate the Reaction: Add the long-chain acyl-CoA synthetase to the reaction mixture to a final concentration of 1-5 µg/mL.
-
Incubate: Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of ice-cold 2-propanol or by heating at 95°C for 2 minutes.
-
Analyze the Product: Analyze the formation of this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Purification of this compound by Solid-Phase Extraction (SPE)
This protocol describes a rapid method for the purification of the synthesized acyl-CoA.
Materials:
-
C18 SPE cartridge
-
Methanol
-
Water, HPLC grade
-
Potassium phosphate buffer (pH 7.0)
Procedure:
-
Condition the SPE Cartridge: Wash the C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.
-
Equilibrate the Cartridge: Equilibrate the cartridge with 5 mL of potassium phosphate buffer.
-
Load the Sample: Load the reaction mixture onto the SPE cartridge.
-
Wash: Wash the cartridge with 5 mL of potassium phosphate buffer to remove unbound substrates and byproducts.
-
Elute: Elute the this compound with 2 mL of methanol.
-
Dry and Reconstitute: Dry the eluted fraction under a stream of nitrogen and reconstitute in a suitable buffer for downstream applications.
Mandatory Visualizations
Caption: Enzymatic synthesis of this compound.
Caption: General experimental workflow for enzymatic synthesis.
References
stability issues of (10E,12Z)-hexadecadienoyl-CoA in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of (10E,12Z)-hexadecadienoyl-CoA in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing lower than expected concentrations of this compound in my aqueous buffer. What could be the cause?
A1: Lower than expected concentrations are often due to the inherent instability of polyunsaturated acyl-CoA molecules in aqueous environments. Several factors can contribute to its degradation:
-
Oxidation: The conjugated double bonds in the fatty acyl chain are highly susceptible to oxidation.[1] This can be initiated by dissolved oxygen, trace metal ions, or light.
-
Hydrolysis: The thioester bond linking the fatty acid to Coenzyme A can be hydrolyzed, especially at non-neutral pH.
-
Adsorption: Long-chain acyl-CoAs can adsorb to plasticware and glassware, reducing the concentration in solution.
Troubleshooting Steps:
-
Work Quickly and on Ice: Prepare your solutions immediately before use and keep them on ice to minimize thermal degradation.
-
Use High-Purity Water: Use deoxygenated, high-purity water (e.g., HPLC-grade) to prepare your buffers.
-
Consider Antioxidants: The addition of antioxidants may help to mitigate oxidative degradation.[1]
-
Use Low-Binding Labware: Utilize low-adhesion polypropylene (B1209903) tubes and pipette tips.
Q2: My experimental results with this compound are inconsistent. How can I improve reproducibility?
A2: Inconsistent results are a common issue when working with unstable compounds. To improve reproducibility:
-
Standardize Preparation: Prepare fresh solutions of this compound for each experiment from a concentrated stock stored under inert gas at -80°C. Fatty acyl-CoAs are generally unstable and should ideally be tested on the same day of preparation.[2]
-
Control Environmental Factors: Protect your samples from light by using amber vials or covering them with foil.
-
Consistent Incubation Times: Use precise and consistent incubation times for all samples.
-
pH Control: Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment.
Q3: What are the optimal storage conditions for this compound?
A3: For long-term storage, this compound should be stored as a solid or in a non-aqueous solvent (e.g., ethanol) at -80°C under an inert atmosphere (e.g., argon or nitrogen). For aqueous solutions, it is strongly recommended to prepare them fresh for each experiment. If short-term storage of an aqueous solution is unavoidable, snap-freeze aliquots in liquid nitrogen and store them at -80°C for no longer than one week.[2]
Q4: How does pH affect the stability of this compound?
A4: The stability of acyl-CoA compounds is pH-dependent. The thioester bond is more susceptible to hydrolysis at both acidic and alkaline pH. It is generally recommended to work in a neutral pH range (6.5-7.5) to minimize hydrolysis.
Factors Influencing Stability
The stability of this compound in aqueous solutions is influenced by several factors. The following table summarizes these factors and recommended practices to minimize degradation.
| Factor | Influence on Stability | Recommended Practices |
| Temperature | Higher temperatures accelerate degradation rates.[1] | Prepare solutions on ice and store at appropriate low temperatures (-80°C for long-term). |
| pH | Susceptible to hydrolysis at acidic and alkaline pH. | Maintain a neutral pH (6.5-7.5) using a suitable buffer. |
| Oxygen | Promotes oxidative degradation of the polyunsaturated fatty acyl chain.[1] | Use deoxygenated buffers and consider working under an inert atmosphere. |
| Light | Can catalyze oxidative reactions. | Protect solutions from light by using amber vials or aluminum foil. |
| Metal Ions | Trace metal ions can catalyze oxidation. | Use high-purity reagents and consider adding a chelating agent (e.g., EDTA) to your buffer. |
| Enzymes | Contaminating enzymes (e.g., thioesterases) can lead to rapid degradation. | Use sterile, nuclease-free water and labware. |
Experimental Protocol: Assessing Aqueous Stability
This protocol provides a general method for assessing the stability of this compound in a specific aqueous buffer.
1. Materials:
-
This compound
-
High-purity (HPLC-grade), deoxygenated water
-
Buffer components (e.g., phosphate, TRIS)
-
Low-adhesion polypropylene microcentrifuge tubes
-
Calibrated pipettes with low-retention tips
-
HPLC-MS/MS system for quantification
2. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., ethanol) and store it at -80°C under inert gas.
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution on ice.
-
Prepare the desired aqueous buffer at the target pH and temperature. Deoxygenate the buffer by sparging with an inert gas.
-
Dilute the stock solution with the aqueous buffer to the final desired concentration. Vortex briefly to mix.
-
-
Time-Course Incubation:
-
Aliquot the working solution into multiple low-adhesion tubes.
-
Incubate the tubes under the desired experimental conditions (e.g., specific temperature, light/dark).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one tube and immediately quench the reaction by adding a miscible organic solvent (e.g., acetonitrile (B52724) or methanol) and snap-freezing in liquid nitrogen.
-
-
Sample Analysis:
-
Store the quenched samples at -80°C until analysis.
-
Thaw the samples on ice and centrifuge to pellet any precipitates.
-
Analyze the supernatant for the concentration of intact this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the degradation rate constant and the half-life of the compound under the tested conditions.
-
Visualizations
References
Technical Support Center: Preventing Oxidation of Polyunsaturated Acyl-CoAs During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of polyunsaturated acyl-CoAs (PUFA-CoAs) during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are polyunsaturated acyl-CoAs (PUFA-CoAs) so unstable during storage?
A1: PUFA-CoAs are highly susceptible to degradation for two main reasons:
-
Hydrolysis: The thioester bond in the acyl-CoA molecule is prone to hydrolysis in aqueous solutions.[1][2]
-
Oxidation: The polyunsaturated fatty acyl chain contains multiple double bonds. These double bonds are susceptible to oxidation by molecular oxygen, a process that can be initiated by factors such as heat, light, and the presence of transition metals.[3][4] This oxidative degradation can be enzymatic or non-enzymatic.[5]
Q2: What are the primary signs of PUFA-CoA degradation?
A2: Degradation of your PUFA-CoA sample can manifest in several ways:
-
Physical Changes: A change in the color or clarity of your stock solution can indicate degradation.
-
Analytical Changes: When analyzed by methods like LC-MS/MS, you may observe a decrease in the peak intensity of the parent PUFA-CoA and the appearance of new, unexpected peaks corresponding to oxidation products or hydrolysis products.[1][6] Common oxidation products include hydroperoxides, hydroxides, and aldehydes.[7][8]
Q3: What is the optimal temperature for storing PUFA-CoAs?
A3: For long-term storage, it is recommended to store PUFA-CoAs at ultra-low temperatures, such as -80°C.[7] For short-term storage, -20°C may be acceptable, but the rate of degradation will be higher than at -80°C.[9][10] Avoid storing PUFA-CoA solutions at 4°C or room temperature for any significant length of time.[11]
Q4: Should I store PUFA-CoAs as a dry powder or in solution?
A4: While saturated acyl-CoAs can be stable as powders, unsaturated lipids like PUFA-CoAs are often hygroscopic and can quickly absorb moisture, which can lead to hydrolysis and oxidation.[8] Therefore, it is generally recommended to store PUFA-CoAs dissolved in a suitable organic solvent.[8]
Q5: What is the best solvent for preparing PUFA-CoA stock solutions?
A5: Anhydrous organic solvents are preferred. Ethanol (B145695) is a common choice due to its lower toxicity compared to other alcohols.[11] For preparing stock solutions for LC-MS/MS analysis, a mixture of methanol (B129727) and water is often used.[6] It is crucial to use high-purity, anhydrous solvents to minimize water content.
Q6: How do antioxidants help, and which ones should I use?
A6: Antioxidants inhibit the process of lipid peroxidation.[8][12] They can act by scavenging free radicals or chelating metal ions that catalyze oxidation. Butylated hydroxytoluene (BHT) is a commonly used synthetic antioxidant for preserving lipid samples.[9] Other natural antioxidants like tocopherols (B72186) (Vitamin E) can also be effective.[13] The choice of antioxidant may depend on the specific PUFA-CoA and the downstream application.
Q7: How many times can I freeze and thaw my PUFA-CoA stock solution?
A7: It is best to minimize freeze-thaw cycles. Each cycle can introduce moisture and potentially accelerate degradation.[14] Some studies on lipids in plasma have shown that a limited number of freeze-thaw cycles might not cause significant degradation, while others have observed a decrease in polyunsaturated fatty acids with repeated cycles.[13][15][16] It is recommended to aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing of the entire stock.[9]
Troubleshooting Guides
Issue 1: Unexpected Peaks in LC-MS/MS Analysis
-
Symptom: Your LC-MS/MS chromatogram shows multiple peaks besides the expected PUFA-CoA peak.
-
Possible Cause 1: Oxidation. The additional peaks may correspond to oxidized derivatives of your PUFA-CoA, such as hydroperoxides or aldehydes.[7]
-
Troubleshooting Steps:
-
Confirm Identity: Use tandem mass spectrometry (MS/MS) to fragment the unexpected peaks and compare the fragmentation pattern to known oxidation products of the specific PUFA.
-
Review Storage Conditions: Ensure your storage temperature is consistently at or below -80°C. Check if the storage container was properly sealed and purged with an inert gas.
-
Use Fresh Sample: Prepare a fresh solution of the PUFA-CoA and analyze it immediately to compare with the stored sample.
-
Incorporate Antioxidants: If not already in use, add an antioxidant like BHT to your storage solvent.
-
-
Possible Cause 2: Hydrolysis. A peak corresponding to the free fatty acid and Coenzyme A may be present due to hydrolysis of the thioester bond.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure all solvents used for storage are of the highest purity and are anhydrous.
-
Minimize Water Exposure: Prepare stock solutions in a low-humidity environment if possible.
-
Issue 2: Decreased Concentration of PUFA-CoA Over Time
-
Symptom: The peak area of your PUFA-CoA in LC-MS/MS analysis consistently decreases with each new experiment using the same stock solution.
-
Possible Cause: Gradual Degradation. This is a clear indication of ongoing oxidation and/or hydrolysis during storage.
-
Troubleshooting Steps:
-
Optimize Storage Temperature: If you are storing at -20°C, switch to -80°C for long-term storage.
-
Aliquot Stock Solutions: Prepare single-use aliquots to avoid repeated warming and introduction of atmospheric oxygen to the main stock.
-
Purge with Inert Gas: Before sealing and freezing, purge the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.[8]
-
Use Appropriate Vials: Store organic solutions in glass vials with Teflon-lined caps (B75204) to prevent leaching of impurities from plastic.[8]
-
Data Presentation
The following tables summarize the impact of storage conditions on the stability of polyunsaturated fatty acids (PUFAs), which is directly relevant to the stability of PUFA-CoAs.
Table 1: Effect of Temperature on PUFA Degradation in Edible Oils During Heating (30 min)
| Temperature | Soybean Oil (PUFA % decrease) | Palm Oil (PUFA % decrease) | Olive Oil (PUFA % decrease) | Lard Oil (PUFA % decrease) |
| 100°C to 200°C | 4.54% | 4.55% | 2.83% | 9.17% |
Data synthesized from a study on thermal processing of edible oils, indicating the susceptibility of PUFAs to degradation at elevated temperatures.[17]
Table 2: Qualitative Impact of Antioxidants on PUFA Stability
| Antioxidant | Observation | Reference |
| Butylated Hydroxytoluene (BHT) | Inhibits degradation of fatty acids in serum and red blood cells during storage. | [9] |
| Grape Seed Extract (GSE) & Curcumin | Effective at slowing lipid oxidation and improving the stability of EPA and DHA in food products. | [18] |
| Tocopherols (Vitamin E) | Protects olive oil from lipid oxidation. | [19] |
Experimental Protocols
Protocol 1: Preparation and Storage of PUFA-CoA Stock Solutions
-
Materials:
-
Lyophilized PUFA-CoA
-
Anhydrous ethanol or other suitable organic solvent
-
Glass vials with Teflon-lined caps
-
Argon or nitrogen gas
-
Microbalance
-
-
Procedure:
-
Allow the lyophilized PUFA-CoA to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of PUFA-CoA using a microbalance in a controlled environment.
-
Dissolve the PUFA-CoA in the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Dispense the stock solution into single-use glass vials.
-
Gently flush the headspace of each vial with argon or nitrogen gas for 15-30 seconds.
-
Immediately cap the vials tightly.
-
Label the vials clearly with the name of the PUFA-CoA, concentration, date, and solvent.
-
Store the vials at -80°C in the dark.
-
Protocol 2: Assessment of PUFA-CoA Oxidation by Peroxide Value (PV) Titration
This protocol is adapted from standard methods for oils and fats and may require optimization for acyl-CoA solutions.[20][21][22][23][24]
-
Reagents:
-
Acetic acid-chloroform solution (3:2 v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Deionized water
-
0.01 N Sodium thiosulfate (B1220275) solution
-
1% Starch solution (indicator)
-
-
Procedure:
-
Accurately measure a known amount of the PUFA-CoA solution into an Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to mix.
-
Add 0.5 mL of saturated KI solution, swirl, and let it stand in the dark for 1 minute.
-
Add 30 mL of deionized water and mix gently.
-
Titrate with 0.01 N sodium thiosulfate solution with constant swirling until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of starch solution, which will result in a blue color.
-
Continue the titration until the blue color completely disappears.
-
Record the volume of sodium thiosulfate used.
-
Perform a blank titration with the solvent alone.
-
-
Calculation: Peroxide Value (meq/kg) = [(S - B) * N * 1000] / W Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
Mandatory Visualization
Caption: Workflow for the preparation, storage, and analysis of PUFA-CoA samples.
Caption: Simplified pathway of PUFA-CoA metabolism leading to ferroptosis.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyunsaturated Fatty Acids Drive Lipid Peroxidation during Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Freeze-Thaw Cycles on Amino Acids and Fatty Acids in Rabbit Meat [spkx.net.cn]
- 14. Freeze/thaw-induced destabilization of the plasma membrane and the effects of cold acclimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing [frontiersin.org]
- 18. Effects of Natural Antioxidants on The Stability of Omega-3 Fatty Acids in Dog Food - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. iitg.ac.in [iitg.ac.in]
- 21. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 22. xylemanalytics.com [xylemanalytics.com]
- 23. pages.hannainst.com [pages.hannainst.com]
- 24. cdrfoodlab.com [cdrfoodlab.com]
Technical Support Center: Optimizing LC-MS/MS for Conjugated Acyl-CoA Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of conjugated acyl-CoA thioesters.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing conjugated acyl-CoAs by LC-MS/MS?
A1: The analysis of conjugated acyl-CoAs presents several challenges due to their unique physicochemical properties. These molecules are often present at low endogenous concentrations, can be unstable, and exhibit poor chromatographic peak shapes.[1] Key difficulties include:
-
Low Abundance: Many acyl-CoA species are transient metabolic intermediates, making their detection and quantification challenging.[2]
-
Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-optimal pH values and temperatures.[3]
-
Peak Tailing: Interactions between the phosphate (B84403) groups of the CoA moiety and the stationary phase can lead to significant peak tailing, which compromises resolution and quantification.[1]
-
Ion Suppression: The complex matrices of biological samples can interfere with the ionization of acyl-CoAs, reducing sensitivity.[3]
Q2: What is the recommended ionization mode for acyl-CoA analysis?
A2: Positive electrospray ionization (ESI) mode is generally recommended for the analysis of acyl-CoAs.[4] This is because positive ion mode has been shown to be approximately three-fold more sensitive for these molecules compared to negative ion mode.[4]
Q3: What are the characteristic fragmentation patterns for acyl-CoAs in MS/MS?
A3: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode, which corresponds to the loss of the 3'-phospho-ADP moiety. This neutral loss is often used for precursor ion scanning to identify potential acyl-CoA species in a complex sample.[5] Another common fragment ion observed is at m/z 428, resulting from the fragmentation of the phosphate-adenosine portion of the molecule.[5]
Q4: How can I improve the stability of my acyl-CoA samples during preparation and analysis?
A4: Maintaining the integrity of acyl-CoA samples is crucial for accurate analysis. Key strategies to enhance stability include:
-
Low Temperatures: All extraction and sample handling steps should be performed at low temperatures (e.g., on ice or at 4°C) to minimize enzymatic degradation and chemical hydrolysis.[6]
-
Acidic pH: Acidifying the extraction solvent can help to preserve the stability of the thioester bond.[7]
-
Rapid Processing: Minimize the time between sample collection and analysis to reduce the chances of degradation.
-
Appropriate Storage: For long-term storage, it is recommended to store extracts as dry pellets at -80°C.[8]
-
Choice of Vials: Using glass vials instead of plastic can decrease signal loss and improve sample stability for some CoA species.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of conjugated acyl-CoAs.
Issue 1: Poor Peak Shape (Tailing)
Cause: Peak tailing is a common issue in acyl-CoA analysis, often caused by secondary interactions between the negatively charged phosphate groups of the analyte and active sites on the silica-based stationary phase.[1] Other causes can include column overload, column contamination, or a deformed column bed.[1]
Solutions:
-
Mobile Phase pH Adjustment:
-
Acidic pH: Using a mobile phase with a low pH (e.g., containing formic or acetic acid) can suppress the ionization of residual silanol (B1196071) groups on the stationary phase, reducing secondary interactions.[9]
-
High pH: Alternatively, a high pH mobile phase (e.g., using ammonium (B1175870) hydroxide) can ensure that the silanol groups are fully deprotonated and less likely to interact with the analyte.[10]
-
-
Mobile Phase Additives:
-
Ion-Pairing Agents: While effective at improving peak shape, traditional ion-pairing agents like trifluoroacetic acid (TFA) can cause significant ion suppression in the mass spectrometer.[11]
-
Volatile Buffers: The use of volatile buffers like ammonium acetate (B1210297) or ammonium formate (B1220265) can help to improve peak shape without being detrimental to the MS instrument.[9]
-
-
Column Choice:
-
End-Capped Columns: Employing a highly deactivated, end-capped column can reduce the number of available silanol groups for secondary interactions.[1]
-
Different Stationary Phases: If peak tailing persists, consider testing columns with different stationary phase chemistries.
-
-
System Check:
-
If all peaks in the chromatogram are tailing, this could indicate a problem with a partially blocked column inlet frit or issues with extra-column volume (e.g., excessive tubing length).[12]
-
Issue 2: Low Sensitivity/Poor Signal Intensity
Cause: Low sensitivity can be a result of several factors, including inefficient ionization, ion suppression from the sample matrix, suboptimal MS/MS parameters, or analyte degradation.
Solutions:
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Incorporating an SPE step can effectively clean up the sample by removing interfering matrix components like salts and phospholipids, thereby reducing ion suppression.[3]
-
-
Chromatographic Optimization:
-
Column Internal Diameter: Reducing the internal diameter of the analytical column (e.g., from 4.6 mm to 2.1 mm) can increase the concentration of the analyte as it enters the mass spectrometer, leading to improved sensitivity.[3]
-
-
Mass Spectrometry Parameter Optimization:
-
Source Parameters: Optimize the spray voltage, sheath gas flow, and capillary temperature to ensure efficient desolvation and ionization of the acyl-CoAs.[2]
-
Collision Energy (CE): The CE should be optimized for each specific conjugated acyl-CoA to achieve the most abundant and stable fragment ion signal. This is typically done by infusing a standard of the analyte and ramping the collision energy to find the value that yields the maximum signal for the desired product ion.[13]
-
Declustering Potential (DP): The DP helps to prevent the formation of solvent clusters around the analyte ions as they enter the mass spectrometer. An optimal DP will maximize the signal of the desired precursor ion without causing in-source fragmentation.
-
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
This protocol provides a general procedure for the extraction of a broad range of acyl-CoAs from cell cultures.[6]
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Scrape the cells in cold methanol (B129727).[6]
-
Suspension Cells: Pellet the cells by centrifugation, aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.[6]
-
-
Lysis and Extraction:
-
Resuspend the cell pellet or scraped cells in a pre-chilled extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).[7]
-
Vortex the mixture vigorously to ensure cell lysis and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the lysate at a high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins and cell debris.[6]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[6]
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate).[6]
-
Quantitative Data
The following tables provide examples of optimized LC-MS/MS parameters for different classes of acyl-CoAs. These should be used as a starting point, and optimization for your specific instrument and analytes is recommended.
Table 1: Optimized MS/MS Parameters for Selected Fatty Acyl-CoAs (Positive Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| C16:0-CoA | 1006.4 | 499.4 | 35 | 80 |
| C18:0-CoA | 1034.5 | 527.5 | 35 | 80 |
| C18:1-CoA | 1032.5 | 525.5 | 35 | 80 |
| C20:4-CoA | 1054.5 | 547.5 | 35 | 80 |
| C24:1-CoA | 1088.6 | 581.6 | 35 | 80 |
Data adapted from literature sources.[4] Actual values may vary depending on the instrument.
Table 2: LC Gradient for the Separation of Long-Chain Acyl-CoAs
| Time (min) | % Solvent A (15 mM NH4OH in Water) | % Solvent B (15 mM NH4OH in Acetonitrile) |
| 0.0 | 80 | 20 |
| 2.8 | 55 | 45 |
| 3.0 | 75 | 25 |
| 4.0 | 35 | 65 |
| 4.5 | 80 | 20 |
This is an example gradient and should be optimized for your specific application and column.[2]
Visualizations
Caption: General experimental workflow for acyl-CoA analysis.
Caption: Troubleshooting decision tree for peak shape issues.
Caption: Logical relationships between LC-MS/MS parameters.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.blog [phenomenex.blog]
- 4. researchgate.net [researchgate.net]
- 5. Collision Energy Optimization: /home/software/Skyline [skyline.ms]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Use of LC-MS/MS for xenobiotic metabolism studies in animals | Semantic Scholar [semanticscholar.org]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. agilent.com [agilent.com]
- 11. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
overcoming matrix effects in biological samples for (10E,12Z)-hexadecadienoyl-CoA detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the detection of (10E,12Z)-hexadecadienoyl-CoA in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the detection of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which negatively affects the accuracy, precision, and sensitivity of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] In biological samples such as plasma, serum, or tissue homogenates, phospholipids (B1166683) are a primary cause of matrix effects, especially when using electrospray ionization (ESI).[3][4] For a molecule like this compound, these effects can lead to underestimation of its concentration and poor reproducibility.
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.[4][5] A constant flow of a standard solution of this compound is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Dips or peaks in the constant signal indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.[1][4]
-
Post-Extraction Spiking: This is a quantitative method to determine the magnitude of the matrix effect.[1][6] The response of this compound spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses provides a quantitative measure of signal suppression or enhancement.[1][4]
Q3: What is the most effective strategy to compensate for matrix effects in this compound quantification?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[3][6] An ideal SIL-IS for this compound would be, for example, [(13)C3(15)N1]-(10E,12Z)-hexadecadienoyl-CoA. Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement, allowing for accurate correction during data analysis.[7][8] Stable isotope dilution liquid chromatography/selected reaction monitoring-mass spectrometry (LC/SRM-MS) is a highly specific and sensitive method for the analysis of acyl-CoA species.[7][8]
Troubleshooting Guide
Issue 1: Low or inconsistent signal intensity for this compound.
This is a classic symptom of ion suppression caused by matrix components.[4]
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform post-column infusion and post-extraction spiking experiments to confirm the presence and extent of ion suppression.
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3][9] Consider the sample preparation techniques outlined in the table below.
-
Optimize Chromatography: Modify the LC method to improve the separation of this compound from co-eluting matrix components.[4] This can involve adjusting the gradient, changing the mobile phase, or using a different type of analytical column.[4]
-
Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporating a SIL-IS is crucial for accurate quantification in the presence of unavoidable matrix effects.[6]
-
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Analyte Recovery | Phospholipid Removal | Throughput | Notes |
| Protein Precipitation (PPT) | High | Low | High | Simple and fast, but often results in significant matrix effects due to poor phospholipid removal.[10] |
| Liquid-Liquid Extraction (LLE) | Medium to High | Medium | Medium | Can be optimized by adjusting solvent polarity and pH to improve selectivity.[3] |
| Solid-Phase Extraction (SPE) | High | Medium to High | Medium | Good for removing salts and phospholipids. Requires method development to select the appropriate sorbent and optimize wash/elution steps.[1][9] |
| HybridSPE®-Phospholipid | High | Very High (>99%) | High | Combines the simplicity of PPT with highly selective phospholipid removal.[1] |
Issue 2: Poor recovery of this compound after sample preparation.
-
Troubleshooting Steps:
-
Evaluate Extraction Efficiency: Spike a known amount of this compound standard into a blank matrix before extraction and compare the final response to a post-extraction spike.
-
Optimize SPE Protocol: If using SPE, ensure the sorbent is appropriate for retaining a long-chain acyl-CoA. The wash steps should be strong enough to remove interferences but not elute the analyte. The elution solvent must be strong enough to fully recover the analyte.[9]
-
Prevent Degradation: Acyl-CoAs can be unstable and susceptible to hydrolysis.[11] Keep samples on ice during processing and store them at -80°C.[11]
-
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissue
-
Homogenization: Homogenize the frozen tissue sample in an ice-cold extraction solvent (e.g., 2:1:0.8 methanol (B129727):chloroform (B151607):water) containing a SIL-IS.
-
Phase Separation: Add chloroform and water to induce phase separation. Vortex and centrifuge at a low speed.
-
Collection of Aqueous Phase: The acyl-CoAs will partition into the upper aqueous/methanol phase. Carefully collect this phase.
-
Drying: Dry the collected supernatant under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS system, such as 50 mM ammonium (B1175870) acetate.[11]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This is a general protocol that should be optimized for this compound.
-
Sorbent Selection: Choose a C18 or mixed-mode SPE cartridge.
-
Conditioning: Condition the cartridge with methanol.
-
Equilibration: Equilibrate the cartridge with water or a weak buffer.
-
Sample Loading: Load the reconstituted sample extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elution: Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Dry the eluate and reconstitute it in the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting flowchart for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. profiles.foxchase.org [profiles.foxchase.org]
- 9. benchchem.com [benchchem.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. benchchem.com [benchchem.com]
troubleshooting poor peak shape in chromatography of long-chain acyl-CoAs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape during the chromatographic analysis of long-chain acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing long-chain acyl-CoAs?
Peak tailing is a frequent issue in the chromatography of long-chain acyl-CoAs and can be attributed to several factors. A primary cause is secondary interactions between the phosphate (B84403) groups of the CoA moiety and residual silanol (B1196071) groups on silica-based stationary phases.[1][2] Additionally, an inappropriate mobile phase pH can lead to these undesirable interactions.[1] Other contributing factors include column contamination, where strongly retained compounds from previous injections interfere with the separation, and a mismatch between the injection solvent and the mobile phase.[1][3]
Q2: Why are my long-chain acyl-CoA peaks broad?
Broad peaks can significantly diminish the sensitivity and resolution of your analysis. Common reasons for peak broadening include:
-
High Injection Volume or Concentration: Injecting too much sample can overload the column, leading to broader peaks.[1][3]
-
Incompatible Injection Solvent: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase chromatography) than your initial mobile phase, it can cause peak distortion.[1]
-
Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can contribute to peak broadening.[1]
Q3: Can the mobile phase composition be optimized to improve the peak shape of long-chain acyl-CoAs?
Yes, optimizing the mobile phase is crucial. The addition of mobile phase modifiers can significantly enhance peak shape. For instance, incorporating salts like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically at 5-10 mM) can help mask residual silanol groups on the stationary phase.[1] Adjusting the pH of the mobile phase is also a powerful tool. For many lipid-like molecules, a slightly acidic mobile phase (pH 3-5) can improve peak shape by suppressing the ionization of silanol groups.[1] In some cases, a high pH mobile phase (around pH 10.5) with an ammonium hydroxide (B78521) and acetonitrile (B52724) gradient has been used effectively with C18 columns.[4]
Q4: How does the choice of column affect the separation of long-chain acyl-CoAs?
The choice of the chromatographic column is critical. C18 reversed-phase columns are commonly used for the separation of long-chain acyl-CoAs.[5][6] However, to mitigate issues with peak shape, especially tailing, columns with high-purity silica (B1680970) and effective end-capping are recommended to minimize the number of accessible silanol groups.[2] For more polar acyl-CoAs, alternative stationary phases like those used in Hydrophilic Interaction Liquid Chromatography (HILIC) may offer better peak shapes.[7]
Q5: What are some recommended sample preparation techniques to ensure good peak shape?
Proper sample preparation is essential to avoid chromatographic issues. A mismatch between the sample solvent and the mobile phase is a common cause of poor peak shape.[3] Whenever possible, dissolve your sample in the initial mobile phase. If the solubility of long-chain acyl-CoAs is an issue, a solvent with a slightly higher organic content can be used, but the injection volume should be kept small to minimize peak distortion. Solid-phase extraction (SPE) can be a valuable step to clean up complex samples and concentrate the analytes, which can lead to improved chromatography.[8]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
Peak tailing is characterized by an asymmetry in the peak, where the latter half of the peak is broader than the front half.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | - Add a mobile phase modifier such as ammonium formate or acetate (5-10 mM).[1] - Lower the mobile phase pH to 3-5 to suppress silanol ionization.[1][9] - Use a well-end-capped, high-purity silica column.[2] |
| Column Contamination | - Flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained compounds.[1] - If using a guard column, replace it.[10] |
| Inappropriate Mobile Phase pH | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte if known. |
| Metal Chelation | - If metal chelation is suspected, consider adding a small amount of a chelating agent like EDTA to the mobile phase, but be aware of potential ion suppression in MS applications. |
Guide 2: Resolving Broad Peaks
Broad peaks can obscure closely eluting compounds and reduce the overall sensitivity of the analysis.
| Potential Cause | Recommended Solution |
| Column Overload | - Reduce the injection volume.[1][3] - Dilute the sample.[3] - Use a column with a larger internal diameter or a higher loading capacity. |
| Injection Solvent Mismatch | - Dissolve the sample in the initial mobile phase.[1] - If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| High Extra-Column Volume | - Use shorter tubing with a smaller internal diameter to connect the HPLC components.[1] - Ensure all fittings are properly made to minimize dead volume. |
| Slow Gradient Elution | - For gradient separations, a steeper gradient can sometimes lead to sharper peaks, but may compromise resolution. Optimization is key. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with UV Detection for Long-Chain Acyl-CoAs
This protocol is adapted from a method for the analysis of long-chain acyl-CoAs in tissue samples.[5]
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9.[5]
-
Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid.[5]
-
Gradient: A linear gradient is typically employed, starting with a low percentage of Mobile Phase B and increasing to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.25 - 0.5 mL/min.[5]
-
Detection: UV at 260 nm.[5]
-
Sample Preparation: Tissues are homogenized in a buffer (e.g., 100 mM KH2PO4, pH 4.9), and acyl-CoAs are extracted with acetonitrile.[5] The extract can be further purified using solid-phase extraction.[5]
Protocol 2: UPLC-MS/MS for Long-Chain Acyl-CoAs
This protocol is based on a method for the sensitive quantification of long-chain acyl-CoAs.[11]
-
Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm.[11]
-
Mobile Phase A: 15 mM ammonium hydroxide in water.[11]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[11]
-
Gradient: A fast gradient starting at 20% B, increasing to 45% B in 2.8 min, then to 65% B in 1 min.[11]
-
Flow Rate: 0.4 mL/min.[11]
-
Detection: Tandem mass spectrometry (MS/MS) in positive electrospray ionization (ESI) mode.[11]
Data Presentation
Table 1: Mobile Phase Conditions for Long-Chain Acyl-CoA Analysis
| Method | Column | Mobile Phase A | Mobile Phase B | pH | Reference |
| HPLC-UV | C18 | 75 mM KH2PO4 | Acetonitrile with 600 mM acetic acid | 4.9 | [5] |
| UPLC-MS/MS | C8 | 15 mM NH4OH in Water | 15 mM NH4OH in Acetonitrile | High | [11] |
| LC-MS | C18 | 10 mM ammonium acetate in water | Acetonitrile | 8.5 | [6] |
Visualizations
Caption: Troubleshooting workflow for poor peak shape in long-chain acyl-CoA chromatography.
Caption: Simplified pathway of mitochondrial fatty acid beta-oxidation of long-chain acyl-CoAs.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.vu.nl [research.vu.nl]
- 8. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
minimizing isomerization of (10E,12Z)-hexadecadienoyl-CoA during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the isomerization of (10E,12Z)-hexadecadienoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern?
Q2: What are the primary causes of isomerization of this compound during sample preparation?
The conjugated diene system in this compound is sensitive to several factors that can induce isomerization. These include:
-
Heat: Elevated temperatures can promote isomerization. The effect is dependent on both the temperature and the duration of exposure.[3][4]
-
Light: Exposure to light, particularly UV light, can cause photoisomerization.[5]
-
Acidic Conditions: Acidic environments are well-documented to cause significant isomerization of conjugated dienes.[1][5]
-
Oxygen: The presence of oxygen can lead to the formation of various isomers through free-radical chain reactions.[4]
Q3: How can I prevent isomerization during my experiments?
To minimize isomerization, it is critical to control the factors listed above. Key preventative measures include:
-
Low Temperatures: Perform all sample preparation steps on ice or at reduced temperatures whenever possible.
-
Protection from Light: Use amber vials or wrap sample tubes in aluminum foil to protect them from light.[1]
-
Avoid Acidic Conditions: Use neutral or slightly basic pH conditions during extraction and derivatization. Base-catalyzed methods are strongly recommended for processes like methylation.[3][5]
-
Use of Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), can help to quench free radicals and prevent oxidative isomerization.[5]
-
Inert Atmosphere: For highly sensitive samples, working under an inert atmosphere (e.g., nitrogen or argon) can minimize contact with oxygen.
Q4: What is the best method for derivatizing this compound for analysis (e.g., by GC-MS)?
For derivatization, such as converting the fatty acyl-CoA to a fatty acid methyl ester (FAME) for gas chromatography, a base-catalyzed transesterification method is highly recommended. Reagents like sodium methoxide (B1231860) (NaOCH₃) in anhydrous methanol (B129727) are effective and do not typically cause isomerization of the conjugated double bonds.[1][5] In contrast, acid-catalyzed methods (e.g., using BF₃, HCl, or H₂SO₄) are known to cause significant isomerization and should be avoided.[1][3][5]
Q5: How should I store my samples containing this compound?
Samples should be stored at low temperatures, ideally at -80°C, to minimize thermal degradation and isomerization. They should be stored in amber vials or other light-protected containers under an inert atmosphere if possible. It is also advisable to add an antioxidant like BHT to the storage solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected isomers (e.g., trans,trans) are appearing in my chromatogram. | 1. Acid-catalyzed isomerization: Use of acidic reagents (e.g., BF₃, HCl) during derivatization. 2. Thermal isomerization: High temperatures during sample processing or analysis (e.g., GC injector port). 3. Photoisomerization: Exposure of the sample to light. | 1. Switch to a base-catalyzed derivatization method (e.g., sodium methoxide in methanol).[5] 2. Keep samples on ice during preparation. Optimize GC-MS parameters to use the lowest possible injector temperature and a faster temperature ramp. 3. Protect samples from light at all stages by using amber vials or wrapping tubes in foil.[1] |
| Low recovery of the (10E,12Z) isomer. | 1. Isomerization: The target isomer is being converted to other forms (see above). 2. Oxidation: Degradation of the conjugated diene system due to exposure to oxygen. | 1. Implement all the protective measures against isomerization (low temperature, light protection, neutral/basic pH). 2. Add an antioxidant such as BHT or BHA to the extraction and storage solvents.[5] Work quickly and minimize sample exposure to air. |
| High sample-to-sample variability in isomer ratios. | 1. Inconsistent sample handling: Variations in exposure time to heat, light, or air between samples. 2. Water contamination: Use of old or improperly stored reagents that have absorbed water can contribute to degradation and isomerization during derivatization.[1] | 1. Standardize the entire sample preparation workflow to ensure each sample is treated identically. Process one small batch at a time. 2. Use fresh, anhydrous solvents and reagents for all steps, particularly for derivatization. |
Data Presentation
Table 1: Comparison of Methylation Methods on Conjugated Linoleic Acid (CLA) Isomer Stability
| Methylation Method | Key Reagent(s) | Effect on cis-9,trans-11-CLA | Formation of trans,trans Isomers | Methoxy Artifacts | Reference(s) |
| Acid-Catalyzed | HCl, BF₃, H₂SO₄ | Significant loss (as low as 42% recovery) | Four-fold increase | Yes | [5] |
| Base-Catalyzed | Sodium Methoxide (NaOCH₃) | No isomerization observed | No significant formation | No | [5] |
| Combined Base/Acid | NaOCH₃ followed by BF₃ | Higher recovery than acid-only, but some isomerization possible | Lower than acid-only | Dependent on conditions |
Note: The data presented is for cis-9,trans-11-CLA, a well-studied conjugated linoleic acid isomer. Similar effects are expected for other conjugated diene systems like this compound.
Experimental Protocols
Recommended Protocol for Extraction and Derivatization of this compound with Minimized Isomerization
This protocol is designed to extract acyl-CoAs from tissues or cells and convert them to fatty acid methyl esters (FAMEs) for analysis, with a strong emphasis on preserving the original isomeric configuration.
Materials:
-
Homogenization Buffer: 100 mM KH₂PO₄, pH 6.8, kept on ice.
-
Antioxidant Stock: 10 mg/mL BHT in ethanol.
-
Extraction Solvents: Isopropanol (B130326), Acetonitrile (ACN), Hexane (B92381) (all HPLC grade and chilled).
-
Derivatization Reagent: 0.5 M Sodium Methoxide (NaOCH₃) in anhydrous methanol.
-
Neutralization Solution: Glacial acetic acid.
-
Equipment: Glass homogenizer, refrigerated centrifuge, amber glass vials, nitrogen evaporator.
Procedure:
-
Sample Collection and Homogenization (Perform on ice and protected from light): a. Weigh the frozen tissue sample (~50-100 mg) and place it in a pre-chilled glass homogenizer. b. Add 1 mL of ice-cold homogenization buffer and 10 µL of BHT stock solution. c. Homogenize thoroughly until no visible tissue fragments remain. d. Add 2 mL of isopropanol and homogenize again.
-
Solvent Extraction: a. Transfer the homogenate to a glass centrifuge tube. b. Add 3 mL of acetonitrile, vortex for 30 seconds, and let it stand on ice for 10 minutes. c. Centrifuge at 4°C for 10 minutes at 2000 x g to pellet the cellular debris. d. Carefully transfer the supernatant containing the acyl-CoAs to a clean amber glass vial.
-
Derivatization to FAMEs (Base-Catalyzed): a. Evaporate the supernatant to dryness under a gentle stream of nitrogen. b. Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol to the dried extract. c. Tightly cap the vial and heat at 50°C for 10 minutes. d. Cool the tube to room temperature. e. Neutralize the reaction by adding 0.1 mL of glacial acetic acid.
-
FAME Extraction: a. Add 5 mL of deionized water and vortex briefly. b. Add 5 mL of hexane to extract the FAMEs. Vortex thoroughly for 1 minute. c. Centrifuge at 1000 x g for 5 minutes to separate the layers. d. Carefully transfer the upper hexane layer containing the FAMEs to a new amber vial. e. Repeat the hexane extraction (steps 4b-4d) and combine the hexane layers.
-
Final Sample Preparation: a. Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen. b. Reconstitute the dried FAMEs in a suitable volume of hexane or other appropriate solvent for your analytical method (e.g., GC-MS).
Visualizations
Caption: Factors causing isomerization and protective measures.
Caption: Recommended workflow for sample preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating acid and base catalysts in the methylation of milk and rumen fatty acids with special emphasis on conjugated dienes and total trans fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isomerisation of cis-9 trans-11 conjugated linoleic acid (CLA) to trans-9 trans-11 CLA during acidic methylation can be avoided by a rapid base catalysed methylation of milk fat | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 5. Comparison of different methylation methods for the analysis of conjugated linoleic acid isomers by silver ion HPLC in beef lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing the sensitivity of (10E,12Z)-hexadecadienoyl-CoA detection in complex mixtures
Welcome to the technical support center for the analysis of (10E,12Z)-hexadecadienoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity of this compound detection in complex biological mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in complex samples?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the most sensitive and selective method for the quantification of specific long-chain fatty acyl-CoAs like this compound.[1][2] To further enhance sensitivity, consider derivatization to create fluorescent acyl-etheno-CoA derivatives, which can allow for detection down to the femtomole level.[3]
Q2: How can I improve the recovery of this compound during sample extraction?
A2: To optimize recovery, rapid quenching of metabolic activity is crucial. This can be achieved by using ice-cold solutions.[4] Employing an extraction method derived from the Bligh-Dyer technique, which separates acyl-CoAs into a methanolic aqueous phase away from less polar lipids, is also effective.[3] For tissue samples, homogenization in a buffered 2-propanol solution followed by solvent partitioning can yield good results.[3] The addition of an acyl-CoA-binding protein to the final aqueous buffer has been shown to improve the recovery of long-chain acyl-CoAs.[3]
Q3: What are the common causes of poor chromatographic peak shape for long-chain acyl-CoAs?
A3: Poor peak shape, including tailing, is a common issue in the analysis of long-chain acyl-CoAs.[1] This can be caused by interactions with the stationary phase of the HPLC column. Using a reversed-phase C18 column with a mobile phase containing an ion-pairing reagent or an alkaline pH can help to mitigate this issue.[5] Additionally, ensure that the sample solvent is compatible with the initial mobile phase conditions.
Q4: Can I use UV detection for this compound? What is the expected absorbance maximum?
A4: Yes, UV detection can be used, as the CoA moiety has a characteristic absorbance at approximately 260 nm.[3] However, UV detection may lack the sensitivity and specificity required for low-abundance species in complex mixtures compared to mass spectrometry.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Review your extraction protocol. Ensure rapid quenching of enzymatic activity with ice-cold reagents.[4] Consider using an organic solvent extraction method like the Bligh-Dyer procedure.[3] For plant tissues, a buffered 2-propanol extraction can be effective.[6] |
| Degradation of Analyte | This compound is susceptible to degradation. Keep samples on ice or at -80°C for long-term storage.[4] Avoid repeated freeze-thaw cycles. |
| Low Abundance in Sample | Increase the starting amount of biological material if possible. Concentrate the sample extract using techniques like solid-phase extraction (SPE) with an anion-exchange column.[3] |
| Suboptimal MS Parameters | Optimize mass spectrometry parameters, including ionization source settings and collision energy. Both positive and negative ion modes can be used for acyl-CoA detection; the negative ion mode may offer greater sensitivity.[2] |
| Poor Chromatographic Separation | Ensure your HPLC method is optimized for long-chain acyl-CoAs. A reversed-phase C18 column with a gradient elution is commonly used.[3][7] |
Issue 2: Poor Peak Shape and Resolution in HPLC
| Potential Cause | Recommended Solution |
| Analyte Interaction with Column | Use a high-quality, end-capped C18 column. Consider using a mobile phase with a slightly alkaline pH or adding an ion-pairing reagent to reduce peak tailing.[5] |
| Inappropriate Mobile Phase | Optimize the gradient elution program. A common approach is a gradient of acetonitrile (B52724) in a buffered aqueous solution, such as ammonium (B1175870) acetate (B1210297) or potassium phosphate.[3][8] |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Column Contamination | Wash the column with a strong solvent mixture (e.g., isopropanol/acetonitrile) to remove strongly retained contaminants. |
Issue 3: High Background Noise in Mass Spectrometry Data
| Potential Cause | Recommended Solution |
| Matrix Effects | Improve sample cleanup procedures. Solid-phase extraction (SPE) can effectively remove interfering matrix components.[3] |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. |
| Instrument Contamination | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
This protocol is adapted from standard procedures for acyl-CoA analysis.[4]
-
Cell Harvesting: Rinse confluent cell plates with ice-cold PBS. Scrape cells in ice-cold PBS and transfer to a centrifuge tube.
-
Pelleting: Centrifuge at 1,000 rpm for 5 minutes at 4°C.
-
Lysis and Quenching: Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.
-
Protein Precipitation: Add 270 µL of acetonitrile, vortex, and sonicate to ensure homogeneity.
-
Storage: Store the extract at -80°C until analysis.
Protocol 2: HPLC Separation of Long-Chain Acyl-CoAs
This is a general protocol for the separation of long-chain acyl-CoAs.[3]
-
Column: C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 3.5µm, 3.0x100mm).[6]
-
Mobile Phase A: 75 mM KH₂PO₄ buffer.[3]
-
Mobile Phase B: Acetonitrile with 600 mM acetic acid.[3]
-
Detection: UV at 260 nm or coupled to a mass spectrometer.[3]
-
Gradient Program:
-
A multi-step gradient is typically required to resolve different acyl-CoA species. A starting point could be a shallow gradient from a low to a high percentage of mobile phase B over an extended period to separate polyunsaturated species, followed by a steeper gradient to elute monounsaturated and saturated long-chain acyl-CoAs.[3]
-
Data Presentation
| Parameter | LC-MS/MS | HPLC-UV | Fluorescence Detection (with derivatization) |
| Sensitivity | High (pmol to fmol) | Moderate (nmol) | Very High (fmol)[3] |
| Specificity | Very High | Moderate | High |
| Quantitative Accuracy | High | Moderate | Moderate to High |
| Throughput | High | Moderate | Moderate |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. duke-nus.edu.sg [duke-nus.edu.sg]
- 5. researchgate.net [researchgate.net]
- 6. studylib.net [studylib.net]
- 7. Methods for separation of free, short, medium, and long chain fatty acids and for their decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Acyl-CoA Extraction from Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the extraction of acyl-CoAs from tissues. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges and refine their experimental approach.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most critical steps to prevent acyl-CoA degradation during extraction?
A1: Acyl-CoAs are chemically unstable and susceptible to both enzymatic and chemical degradation. Key precautions include:
-
Rapid Tissue Handling: Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench all enzymatic activity.[1]
-
Cold Reagents and Environment: Perform all extraction steps on ice or at 4°C to minimize enzymatic degradation.[1][2] Use pre-chilled solvents and tubes.
-
pH Control: Acyl-CoAs are more stable at an acidic pH. Using an acidic extraction buffer, such as potassium phosphate (B84403) buffer at pH 4.9, is crucial.[3][4]
-
Efficient Homogenization: Rapid and thorough homogenization is necessary to release acyl-CoAs from the tissue matrix and into the protective extraction solvent.[5]
Q2: My acyl-CoA yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields are a common issue and can stem from several factors:
-
Suboptimal Extraction Solvents: The choice of solvent is critical. A combination of an acidic buffer with organic solvents like acetonitrile (B52724) and isopropanol (B130326) is effective.[4][6] Some studies have shown that 80% methanol (B129727) provides high yields for a broad range of acyl-CoAs.[7]
-
Inefficient Homogenization: Incomplete tissue disruption will result in poor extraction. Ensure the tissue is thoroughly homogenized. For tough tissues, grinding to a fine powder under liquid nitrogen before homogenization is recommended.[1][5]
-
Loss During Phase Separation: If your protocol involves a liquid-liquid extraction, ensure complete phase separation and careful removal of the desired layer to avoid losing your sample at the interface.
-
Inefficient Solid-Phase Extraction (SPE): If using SPE for purification, ensure the column chemistry is appropriate for your acyl-CoAs of interest and that the loading, washing, and elution steps are optimized. Short-chain acyl-CoAs can be lost during SPE if not optimized correctly.[8]
-
Degradation: As mentioned in Q1, sample degradation is a major cause of low yield. Review your sample handling procedures to ensure they are rapid and cold.
Q3: I am observing significant variability between replicate samples. What could be the cause?
A3: Variability can be introduced at multiple stages of the protocol:
-
Tissue Heterogeneity: The distribution of metabolites can vary within a single tissue. Ensure that the tissue portions you are sampling are as homogenous as possible.
-
Inconsistent Homogenization: Apply the same homogenization time and intensity for all samples.
-
Pipetting Errors: Use calibrated pipettes and careful technique, especially when handling small volumes of solvents and internal standards.
-
Internal Standard Addition: The internal standard should be added at the very beginning of the extraction process to account for variability in extraction efficiency across samples.[8]
-
Sample Evaporation: If a drying step is included, ensure it is consistent for all samples. Over-drying can lead to loss of volatile short-chain acyl-CoAs.
Q4: Should I use a solid-phase extraction (SPE) step? What are the pros and cons?
A4: Whether to include an SPE step depends on your specific application and the acyl-CoAs you are targeting.
-
Pros: SPE can effectively remove contaminants such as salts and phospholipids (B1166683) that can interfere with downstream analysis, particularly LC-MS.[4] This can lead to cleaner chromatograms and improved signal-to-noise.
-
Cons: SPE can introduce variability and may lead to the loss of certain acyl-CoAs, especially more hydrophilic, short-chain species.[8] It also adds extra time to the protocol. For some applications, a simple protein precipitation and direct injection may be sufficient.
Q5: What is a suitable internal standard for acyl-CoA analysis?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte of interest. However, if these are not available, an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), is a good alternative as it is not naturally abundant in most biological systems.[4][8] The internal standard should be added at the earliest stage of sample preparation to control for extraction and analytical variability.[8]
Quantitative Data Summary
The recovery of acyl-CoAs can differ based on the extraction methodology and the specific acyl-CoA species. Below is a summary of reported recovery rates from different methods.
| Extraction Method | Analytes | Reported Recovery (%) | Reference |
| Acetonitrile/2-propanol extraction followed by solid-phase extraction | Long-chain acyl-CoAs | 70-80 | [3] |
| Acetonitrile/2-propanol extraction with 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel purification | Short-, medium-, and long-chain acyl-CoAs | 83-90 (for SPE step) | [6] |
| 80% Methanol Extraction | Short- and long-chain acyl-CoAs | High MS intensities observed | [7] |
| 5-sulfosalicylic acid (SSA) for deproteinization (no SPE) | Short-chain acyl-CoAs and CoA precursors | >100 (relative to direct spike in water) | [8] |
Experimental Protocol: Acyl-CoA Extraction from Tissues
This protocol is a consolidated method based on established procedures for the extraction of a broad range of acyl-CoAs from tissues.[3][4][5]
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Centrifuge capable of 4°C and >15,000 x g
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7)[2]
Procedure:
-
Tissue Pulverization: Weigh approximately 50-100 mg of frozen tissue. In a pre-chilled mortar, add a small amount of liquid nitrogen and grind the tissue to a fine powder with the pestle.
-
Homogenization:
-
Transfer the powdered tissue to a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 1 mL of isopropanol and continue to homogenize.[3]
-
Add 2 mL of acetonitrile and homogenize until a uniform suspension is achieved.[3]
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new tube. Be cautious not to disturb the pellet.
-
-
Sample Concentration:
-
Dry the supernatant under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of reconstitution solvent.
-
Vortex briefly and centrifuge at high speed for 10 minutes at 4°C to pellet any insoluble material.
-
-
Analysis:
-
Transfer the final supernatant to an autosampler vial for analysis by LC-MS/MS.
-
Experimental Workflow
Caption: Workflow for Acyl-CoA Extraction from Tissues.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2.6. Adipose tissue Acyl-CoAs extraction and quantification [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Confirming the Biological Activity of Synthetic (10E,12Z)-Hexadecadienoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the biological activity of synthetically produced (10E,12Z)-hexadecadienoyl-CoA. Given the limited direct comparative data in publicly available literature, this document focuses on the essential experimental protocols and conceptual background required to evaluate and compare its performance against relevant alternatives.
Introduction
This compound is the activated form of the conjugated linoleic acid (CLA) isomer (10E,12Z)-hexadecadienoic acid. This specific isomer has garnered significant interest for its potent biological effects, including the modulation of lipid metabolism and inflammatory signaling. As an intermediate in cellular metabolism, its biological activity is contingent on its recognition and processing by various enzymes. The confirmation of its activity is a critical step in research and drug development. This guide outlines the necessary experimental approaches to validate the biological functionality of a synthetic preparation of this molecule.
Data Presentation: A Comparative Overview
The biological activity of a pure chemical compound should theoretically be identical regardless of its origin, provided it is of the same isomeric form and purity. Therefore, the primary differences between synthetic and naturally derived (in vivo generated) this compound lie in potential impurities and isomeric purity.
Table 1: Source Comparison of this compound
| Feature | Synthetic | Natural (in vivo) |
| Purity | High purity achievable through controlled reactions and purification steps (e.g., HPLC). | Present in a complex mixture of other cellular lipids. |
| Isomeric Control | Stereospecific synthesis can yield the desired (10E,12Z) isomer with high selectivity. | Isomeric composition can be influenced by enzymatic processes and may include other CLA isomers. |
| Potential Impurities | Reagents, catalysts, and by-products from the chemical synthesis process. | Other fatty acyl-CoAs, cellular metabolites, and proteins. |
| Scalability | Highly scalable for large-scale production to be used in in vitro and in vivo studies. | Limited to the small quantities produced within cells for metabolic functions. |
Table 2: Hypothetical Kinetic Data for Acyl-CoA Dehydrogenase Activity
The following table illustrates how quantitative data for the enzymatic activity of this compound and its comparators could be presented. These values are hypothetical and serve as a template for the presentation of experimental results.
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Relative Activity (%) |
| Synthetic this compound | Recombinant human VLCAD | 5.0 | 150 | 100 |
| Palmitoyl-CoA (C16:0) | Recombinant human VLCAD | 3.5 | 250 | 167 |
| Oleoyl-CoA (C18:1) | Recombinant human VLCAD | 4.2 | 200 | 133 |
| (9Z,11E)-hexadecadienoyl-CoA | Recombinant human VLCAD | 6.5 | 120 | 80 |
Experimental Protocols
To confirm the biological activity of synthetic this compound, it is essential to demonstrate its ability to act as a substrate for relevant enzymes in fatty acid metabolism. The primary candidates for this are the acyl-CoA dehydrogenases.
Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This assay determines the rate at which an ACAD enzyme oxidizes the acyl-CoA substrate. A common method is a spectrophotometric assay that measures the reduction of a final electron acceptor.
Principle: The reaction involves the transfer of electrons from the acyl-CoA substrate to FAD (the enzyme's cofactor), then to an electron transfer flavoprotein (ETF), and finally to a chemical electron acceptor which changes color upon reduction.
Materials:
-
Purified or recombinant Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)
-
Synthetic this compound
-
Alternative substrates for comparison (e.g., palmitoyl-CoA, oleoyl-CoA)
-
Tris-HCl buffer (pH 7.5-8.0)
-
FAD (flavin adenine (B156593) dinucleotide)
-
ETF (electron transfer flavoprotein)
-
DCPIP (2,6-dichlorophenolindophenol) as the electron acceptor
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, FAD, and ETF in a 96-well plate or cuvette.
-
Add the synthetic this compound or an alternative substrate to the reaction mixture.
-
Initiate the reaction by adding the ACAD enzyme.
-
Immediately monitor the decrease in absorbance of DCPIP at 600 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Perform control experiments without the substrate or without the enzyme to account for background rates.
PPARα Activation Assay
Long-chain fatty acids and their CoA-esters are known to be ligands for peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate lipid metabolism.
Principle: This cell-based assay uses a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE). Activation of PPARα by a ligand leads to the expression of the reporter gene, which can be quantified.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Expression vector for human PPARα
-
Reporter plasmid containing a PPRE upstream of a luciferase gene
-
Transfection reagent
-
Synthetic this compound
-
Known PPARα agonist (e.g., GW7647) as a positive control
-
Cell lysis buffer and luciferase assay substrate
Procedure:
-
Co-transfect the hepatoma cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid.
-
After 24 hours, treat the transfected cells with varying concentrations of synthetic this compound, the positive control, or a vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to the total protein concentration in each sample.
-
Plot the fold-change in luciferase activity relative to the vehicle control.
Mandatory Visualization
Caption: Workflow for synthesis, validation, and comparison of synthetic this compound.
Caption: The role of this compound in the fatty acid β-oxidation pathway.
A Comparative Analysis of (10E,12Z)-Hexadecadienoyl-CoA and Other CLA-CoA Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the known biological activities and potential enzymatic interactions of conjugated linoleic acid (CLA)-CoA isomers, with a focus on contrasting the well-studied isomers derived from cis-9, trans-11 CLA and trans-10, cis-12 CLA. While direct comparative data for (10E,12Z)-hexadecadienoyl-CoA is limited in current literature, this guide extrapolates potential functional differences based on the established biological divergence of their parent fatty acids and provides the necessary experimental frameworks for future investigation.
Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids that have garnered significant attention for their diverse biological effects, ranging from anti-carcinogenic to anti-obesity properties.[1] These effects are not uniform across all CLA isomers; rather, they are highly dependent on the specific geometric and positional arrangement of the conjugated double bonds.[2] Upon cellular uptake, CLAs are converted to their corresponding CoA esters, the metabolically active forms that participate in various enzymatic reactions and signaling pathways. The two most studied isomers, cis-9, trans-11 (c9,t11)-CLA and trans-10, cis-12 (t10,c12)-CLA, exhibit notably distinct, and sometimes opposing, physiological effects.[3] This guide summarizes the key differences between these major isomers at the CoA-ester level and provides protocols for their further comparative analysis.
Data Presentation: Comparative Effects of Major CLA Isomers
The biological activities of CLAs are mediated by their CoA derivatives. The following tables summarize the differential effects observed for the two principal CLA isomers, which are attributed to the activity of their respective CoA esters.
Table 1: Comparative Metabolic and Cellular Effects of Major CLA Isomers
| Feature | cis-9, trans-11 CLA | trans-10, cis-12 CLA | Reference(s) |
| Lipid Metabolism | May decrease serum triacylglycerol and nonesterified fatty acids.[3] | Reduces body fat by inhibiting lipoprotein lipase (B570770) and stearoyl-CoA desaturase; may increase VLDL-triacylglycerol.[4][5] | |
| Adipose Tissue | Increases adipose tissue SREBP-1c mRNA expression.[3] | Decreases triglyceride accumulation in adipocytes; promotes weight loss.[3][6] | |
| Liver | Reduces hepatic SREBP-1c and LXRα mRNA expression.[3] | Can increase liver weight.[5] | |
| Glucose Metabolism | Generally neutral or slightly beneficial effects. | May induce insulin (B600854) resistance and increase serum glucose and insulin.[3][7] | |
| Anti-Carcinogenic Activity | Active in inhibiting carcinogenesis in animal models.[4] | Active in inhibiting carcinogenesis in animal models; inhibits growth of various cancer cell lines in vitro.[1][4] | |
| Mitochondrial Biogenesis | Increases expression of NRF-1, Tfam, and Cytochrome c.[8] | Increases expression of PGC-1α, NRF-1, Tfam, and VDAC; enhances AMPK phosphorylation.[8] |
Table 2: Differential Regulation of Key Signaling Molecules by Major CLA Isomers
| Target Molecule/Pathway | Effect of c_9, _t_11-CLA | Effect of _t_10, _c_12-CLA | Reference(s) |
| PPARγ | Increases expression in preadipocytes but antagonizes ligand-dependent activation. | Decreases expression in preadipocytes and antagonizes ligand-dependent activation.[6] | |
| SREBP-1c | Decreases in liver, increases in adipose tissue.[3] | Noted to be affected by CLA supplementation. | |
| LXRα | Significantly reduces hepatic expression.[3] | Not explicitly detailed. | |
| Apoptosis (bcl-2) | No significant effect.[9] | Decreases bcl-2 gene expression.[9] | |
| Cell Cycle (p21) | No significant effect.[9] | Increases p21 mRNA levels.[9] | |
| Arachidonic Acid Metabolism | Affects 5-LOX and COX-2 expression.[9] | Primarily affects the lipooxygenase pathway.[1] |
Experimental Protocols
To facilitate further research into the comparative analysis of this compound and other CLA-CoA isomers, detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of CLA Isomers
A common method for generating a mixture of CLA isomers for subsequent conversion to their CoA esters is through the alkaline isomerization of linoleic acid.[10]
Materials:
-
Linoleic acid
-
Potassium hydroxide (B78521) (KOH)
-
Ethylene (B1197577) glycol
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve linoleic acid in ethylene glycol in a reaction vessel.
-
Add potassium hydroxide to the solution.
-
Heat the mixture under an inert atmosphere (e.g., 180°C for 2 hours). Reaction conditions can be modulated to alter the resulting isomer distribution.
-
After cooling, acidify the reaction mixture with HCl to protonate the fatty acids.
-
Extract the CLA isomers using hexane.
-
Wash the organic phase with water to remove impurities.
-
Dry the hexane phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the CLA isomer mixture.
-
Individual isomers can be purified using techniques like silver ion-HPLC.[11]
Protocol 2: Acyl-CoA Oxidase Activity Assay
This fluorometric assay measures the activity of acyl-CoA oxidase, the rate-limiting enzyme in peroxisomal β-oxidation.[12]
Materials:
-
CLA-CoA isomer of interest (substrate)
-
Cell or tissue homogenate/purified enzyme
-
4-Hydroxyphenylacetic acid
-
Horseradish peroxidase
-
Potassium phosphate (B84403) buffer
-
H₂O₂ (for standard curve)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, 4-hydroxyphenylacetic acid, and horseradish peroxidase.
-
Add the enzyme source (e.g., liver peroxisomal fraction) to the reaction mixture.
-
Initiate the reaction by adding the CLA-CoA isomer substrate (e.g., lauroyl-CoA is often used as a standard, but can be substituted with the isomer of interest).
-
The acyl-CoA oxidase-catalyzed reaction produces H₂O₂, which is used by horseradish peroxidase to oxidize 4-hydroxyphenylacetic acid into a fluorescent product.
-
Monitor the increase in fluorescence over time using a fluorometer (excitation ~320 nm, emission ~405 nm).
-
Quantify H₂O₂ production by comparing the fluorescence change to a standard curve generated with known concentrations of H₂O₂.
-
Enzyme activity can be expressed as nmol of H₂O₂ produced per minute per mg of protein.
Protocol 3: Carnitine Palmitoyltransferase (CPT) I Assay
This assay measures the activity of CPT I, the enzyme that catalyzes the transfer of an acyl group from a CoA ester to carnitine, a key step in mitochondrial fatty acid oxidation.
Materials:
-
CLA-CoA isomer of interest
-
L-carnitine
-
Cultured cells (e.g., fibroblasts) or isolated mitochondria
-
Potassium cyanide (KCN) to inhibit downstream degradation of the product
-
Tandem mass spectrometer (for product quantification)
Procedure:
-
Homogenize cultured cells or prepare isolated mitochondria.
-
Prepare a reaction buffer containing the necessary co-factors.
-
Add the enzyme source to the reaction buffer.
-
Include KCN in the reaction mixture to prevent the breakdown of the newly formed acylcarnitine.
-
Initiate the reaction by adding the CLA-CoA isomer and L-carnitine.
-
Incubate for a defined period at a controlled temperature (e.g., 37°C).
-
Stop the reaction and extract the acylcarnitine products.
-
Quantify the specific CLA-acylcarnitine formed using tandem mass spectrometry, which allows for sensitive and specific detection.
-
Calculate CPT I activity based on the rate of product formation.
Mandatory Visualization
The following diagrams illustrate key signaling pathways affected by CLA isomers and a general workflow for their comparative analysis.
Caption: Differential regulation of PPARγ by major CLA-CoA isomers.
Caption: Divergent anti-proliferative mechanisms of CLA-CoA isomers.
Caption: Workflow for comparative analysis of CLA-CoA isomers.
References
- 1. Conjugated Linoleic Acid and Its Beneficial Effects in Obesity, Cardiovascular Disease, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acyl-CoA chain length affects the specificity of various carnitine palmitoyltransferases with respect to carnitine analogues. Possible application in the discrimination of different carnitine palmitoyltransferase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic effects of conjugated linoleic acid in humans: the Swedish experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid, (8Z,12E,14Z)-eicosa-8,12,14-trienoic acid, and their [1-14C]-radiolabeled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carnitine and carnitine palmitoyltransferase in fatty acid oxidation and ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues [pubmed.ncbi.nlm.nih.gov]
- 12. An improved enzyme assay for carnitine palmitoyl transferase I in fibroblasts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (10E,12Z)-Hexadecadienoyl-CoA and its Free Fatty Acid Counterpart
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Acyl-CoA Activation
Long-chain fatty acids (LCFAs) are crucial molecules involved in energy metabolism, cell signaling, and the composition of cellular membranes.[1][2][3] For an extracellular free fatty acid like (10E,12Z)-hexadecadienoic acid to be utilized by the cell, it must first be transported across the plasma membrane and then activated to its coenzyme A (CoA) ester.[1][2][3] This activation, catalyzed by acyl-CoA synthetases, converts the metabolically inert free fatty acid into a high-energy thioester, (10E,12Z)-hexadecadienoyl-CoA. This "activated" form is then primed for various metabolic pathways.
This fundamental difference in cellular processing—uptake and activation versus direct intracellular presence—forms the basis for the differential effects of the free fatty acid and its CoA derivative.
Conceptual Comparison of Metabolic Fates and Signaling
The primary distinction between administering (10E,12Z)-hexadecadienoic acid and its CoA ester lies in their point of entry into cellular metabolism.
(10E,12Z)-Hexadecadienoic Acid (Free Fatty Acid):
-
Cellular Uptake: As an extracellular molecule, the free fatty acid must first be transported into the cell. This process can occur via passive diffusion or, more efficiently, through protein-mediated transport involving fatty acid transporters like CD36 and Fatty Acid Transport Proteins (FATPs).[1][2][3]
-
Intracellular Activation: Once inside the cell, it must be esterified to coenzyme A to form this compound. This is an ATP-dependent reaction catalyzed by acyl-CoA synthetases.
-
Metabolic Fates: Following activation, the resulting acyl-CoA can enter various metabolic pathways, including:
-
β-oxidation: for energy production in the mitochondria.
-
Esterification: into complex lipids like triglycerides for energy storage or phospholipids (B1166683) for membrane synthesis.
-
Signaling: While the free fatty acid itself can have signaling roles, its conversion to the acyl-CoA is often a prerequisite for incorporation into signaling lipids.
-
This compound (Acyl-CoA Ester):
-
Bypassing Uptake and Activation: If delivered directly into the cytoplasm (e.g., through specialized experimental techniques like microinjection or liposomal delivery), this compound would bypass the transport and activation steps.
-
Immediate Metabolic Availability: It is immediately available for all intracellular metabolic pathways that utilize acyl-CoAs.
-
Potentially Different Metabolic Channeling: The subcellular location of its introduction could influence its initial metabolic fate. For example, delivery near the mitochondria might favor its entry into β-oxidation.
The following diagram illustrates the distinct initial steps in the cellular processing of the free fatty acid versus its CoA ester.
Quantitative Data Comparison
As there are no direct comparative experimental studies available, the following table presents a hypothetical framework for comparing the two molecules based on established metabolic principles. The values are for illustrative purposes to highlight the expected differences.
| Parameter | (10E,12Z)-Hexadecadienoic Acid (Free Fatty Acid) | This compound (intracellular delivery) | Rationale for Expected Difference |
| Rate of β-oxidation | Slower initial rate | Faster initial rate | The free fatty acid requires uptake and activation before it can be oxidized. The acyl-CoA is immediately available for mitochondrial transport and oxidation. |
| Incorporation into Triglycerides | Delayed | Immediate | Similar to oxidation, the free fatty acid must be activated to its CoA form before it can be esterified into triglycerides. |
| ATP Consumption for Activation | Required | Not Required | The conversion of a free fatty acid to its acyl-CoA derivative is an ATP-dependent process. |
| Dependence on Fatty Acid Transporters | High | Low / None | The free fatty acid relies on membrane transporters for efficient cellular entry. |
Experimental Protocols
To facilitate direct comparison, the following are detailed protocols for key experiments to assess the differential effects of (10E,12Z)-hexadecadienoic acid and its CoA ester.
Measurement of Fatty Acid Oxidation
This protocol measures the rate of β-oxidation of a radiolabeled fatty acid in cultured cells.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
[1-¹⁴C]-(10E,12Z)-hexadecadienoic acid
-
(10E,12Z)-hexadecadienoic acid (unlabeled)
-
Bovine serum albumin (BSA), fatty acid-free
-
Cell culture medium
-
Scintillation fluid and vials
-
Scintillation counter
-
Perchloric acid
Procedure:
-
Preparation of Fatty Acid-BSA Conjugate:
-
Prepare a stock solution of (10E,12Z)-hexadecadienoic acid and a separate stock of [1-¹⁴C]-(10E,12Z)-hexadecadienoic acid in ethanol (B145695).
-
In a sterile tube, combine the labeled and unlabeled fatty acid solutions.
-
Evaporate the ethanol under a stream of nitrogen.
-
Resuspend the fatty acid in a solution of fatty acid-free BSA in culture medium to the desired final concentration. Gently warm and vortex to dissolve.
-
-
Cell Treatment:
-
Plate cells in multi-well plates and grow to desired confluency.
-
Wash cells with serum-free medium.
-
Add the medium containing the ¹⁴C-labeled fatty acid-BSA conjugate to the cells. For the this compound group, a suitable intracellular delivery method (e.g., lipofection) with a labeled CoA ester would be required.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Measurement of ¹⁴CO₂ Production:
-
After incubation, add perchloric acid to the medium to a final concentration of 1 M to stop the reaction and release dissolved CO₂.
-
Trap the evolved ¹⁴CO₂ using a filter paper soaked in a CO₂ trapping agent (e.g., NaOH) placed in a sealed container above the medium.
-
Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of fatty acid oxidation as the amount of ¹⁴CO₂ produced per unit of time per amount of cellular protein.
-
Compare the rates between cells treated with the free fatty acid and the acyl-CoA.
-
Assessment of Lipid Accumulation
This protocol uses Oil Red O staining to quantify the accumulation of neutral lipids (triglycerides) in cultured cells.[4][5][6]
Materials:
-
Cultured cells (e.g., pre-adipocytes)
-
(10E,12Z)-hexadecadienoic acid
-
This compound (with appropriate delivery vehicle)
-
Oil Red O staining solution
-
Formalin (10%)
-
Isopropanol (B130326) (60% and 100%)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Cell Treatment:
-
Plate cells and induce differentiation if necessary (e.g., for pre-adipocytes).
-
Treat cells with either the free fatty acid or the acyl-CoA for a specified duration (e.g., 24-48 hours).
-
-
Staining:
-
Wash cells with PBS and fix with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Add Oil Red O working solution and incubate for 20 minutes.
-
Wash extensively with water to remove unbound dye.
-
-
Quantification:
-
Elute the stain from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle agitation.
-
Transfer the isopropanol eluate to a 96-well plate.
-
Measure the absorbance at a wavelength of 490-520 nm using a spectrophotometer.
-
-
Data Analysis:
-
Compare the absorbance values between the different treatment groups to quantify relative lipid accumulation.
-
Visualizing the Differential Signaling Potential
The form in which the fatty acid is presented to the cell can influence its engagement with signaling pathways. The free fatty acid can interact with cell surface receptors, while the intracellular acyl-CoA is a substrate for the synthesis of signaling lipids.
The following diagram illustrates a hypothetical experimental workflow to compare the signaling effects of the free fatty acid versus its intracellularly delivered CoA ester.
Conclusion
The primary difference between this compound and its free fatty acid lies in their metabolic activation state. The free fatty acid requires cellular uptake and enzymatic conversion to its CoA ester before it can be utilized in most metabolic pathways. In contrast, the acyl-CoA, if delivered intracellularly, is immediately available for metabolism and may exhibit more rapid and potentially distinct effects. Further experimental investigation using the protocols outlined in this guide is necessary to fully elucidate the differential biological activities of these two molecules.
References
- 1. imrpress.com [imrpress.com]
- 2. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What lipid staining can reveal about obesity at the cellular level | Abcam [abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Validating the Role of (10E,12Z)-Hexadecadienoyl-CoA in Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (10E,12Z)-hexadecadienoyl-CoA, the metabolically active form of the trans-10, cis-12 conjugated linoleic acid (t10,c12-CLA) isomer, in the context of gene expression. We will explore its mechanism of action, compare its performance with relevant alternatives, and provide detailed experimental protocols to aid in the design and execution of validation studies.
This compound is the thioester of the t10,c12 isomer of conjugated linoleic acid (CLA). Fatty acids are typically converted to their acyl-CoA derivatives within the cell to participate in metabolic processes and exert their biological effects. It is this activated form that is understood to be the primary effector molecule in the regulation of gene expression.
Mechanism of Action: A Transcriptional Regulator
This compound influences gene expression primarily by modulating the activity of nuclear receptors and transcription factors. The most well-documented of these is the peroxisome proliferator-activated receptor (PPAR) family, particularly PPARα and PPARγ.[1][2][3] The t10,c12-CLA isomer has been shown to be a potent ligand and activator of PPARα.[1][3] Upon binding, the activated PPAR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby initiating or suppressing transcription.
Beyond PPARs, t10,c12-CLA and its CoA ester can also influence other key regulators of lipid metabolism and cellular processes, including:
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): This transcription factor is a master regulator of lipogenesis. Studies have shown that t10,c12-CLA can suppress the expression and processing of SREBP-1c, leading to a downregulation of genes involved in fatty acid synthesis.
-
Inflammatory Signaling Pathways: The t10,c12-CLA isomer has been observed to modulate inflammatory responses, potentially through its interaction with pathways involving nuclear factor-kappa B (NF-κB).
Comparative Performance: this compound vs. Alternatives
The biological effects of this compound are highly specific to its isomeric structure. For a meaningful comparison, we will consider its primary alternative, the cis-9, trans-11 CLA isomer (c9,t11-CLA), as well as the parent fatty acid, linoleic acid, and synthetic PPAR agonists.
Table 1: Comparative Effects of this compound and Alternatives on Gene Expression
| Compound | Target Genes/Pathways | Observed Effect in Caco-2 cells | Observed Effect in 3T3-L1 Adipocytes | Primary Mechanism |
| This compound (from t10,c12-CLA) | Lipid metabolism, fatty acid oxidation, lipolysis, steroid metabolism, cholesterol biosynthesis, gluconeogenesis[4][5] | Altered expression of numerous genes involved in these pathways.[4][5] | Impairs triglyceride storage by enhancing fatty acid oxidation and lipolysis; downregulates Acc1, Dgat1, and Dgat2.[6] | PPARα and PPARγ modulation, SREBP-1c suppression. |
| (9Z,11E)-Hexadecadienoyl-CoA (from c9,t11-CLA) | General lipid metabolism | No significant effect on gene expression.[4][5] | Generally promotes lipid accumulation. | Weaker activator of PPARs compared to the t10,c12 isomer. |
| Linoleic Acid-CoA | Baseline lipid metabolism | Used as a control, represents the parent fatty acid's effect.[4] | Standard adipocyte differentiation and lipid storage. | General fatty acid metabolism. |
| Synthetic PPARα Agonists (e.g., WY-14,643) | PPARα target genes (e.g., ACO, L-FABP, CYP4A1) | Strong induction of PPARα target genes. | Potent induction of fatty acid oxidation genes. | Direct and potent activation of PPARα. |
| Synthetic PPARγ Agonists (e.g., Rosiglitazone) | PPARγ target genes (e.g., adiponectin, GLUT4) | Not typically studied in this cell line for this purpose. | Strong induction of adipogenic and insulin-sensitizing genes. | Direct and potent activation of PPARγ. |
Note: The effects of the CoA esters are inferred from studies using the corresponding free fatty acids, as the intracellular conversion is a prerequisite for activity.
Experimental Protocols
To validate the role of this compound in gene expression, two key experimental approaches are recommended: quantitative reverse transcription PCR (qRT-PCR) to measure changes in specific gene expression and luciferase reporter assays to assess the activation of specific transcription factors.
Protocol 1: Quantitative RT-PCR for Gene Expression Analysis
This protocol outlines the steps to quantify changes in the mRNA levels of target genes in response to treatment with t10,c12-CLA.
1. Cell Culture and Treatment:
-
Culture cells (e.g., Caco-2, 3T3-L1, HepG2) to the desired confluency in appropriate media.
-
Prepare stock solutions of t10,c12-CLA, c9,t11-CLA, and linoleic acid (control) complexed to bovine serum albumin (BSA) to enhance solubility and cellular uptake.
-
Treat cells with the fatty acids at a predetermined concentration (e.g., 50-100 µM) for a specified duration (e.g., 24-48 hours). Include a vehicle control (BSA alone).
2. RNA Isolation:
-
Following treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, TRIzol) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (checking A260/A280 and A260/A230 ratios) and/or agarose (B213101) gel electrophoresis.
3. cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit with reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.[7][8]
-
Typically, 1 µg of total RNA is used per reaction.
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green or TaqMan master mix.
-
Run the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7][9]
-
Include a no-template control for each primer set to check for contamination.
-
Use at least two stable housekeeping genes (e.g., GAPDH, ACTB, RPLP0) for normalization.[10]
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt).
-
Calculate the fold change in gene expression relative to the control group using the 2-ΔΔCt method.[10]
Protocol 2: Luciferase Reporter Assay for PPARα Activation
This protocol is designed to measure the ability of this compound to activate the transcription factor PPARα.
1. Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, HepG2) in a multi-well plate.
-
Co-transfect the cells with three plasmids:
-
An expression vector for human or mouse PPARα.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.
-
A control plasmid expressing Renilla luciferase or β-galactosidase for normalization of transfection efficiency.
-
-
Use a suitable transfection reagent (e.g., Lipofectamine).
2. Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing the test compounds (t10,c12-CLA, c9,t11-CLA, a known PPARα agonist like WY-14,643 as a positive control, and a vehicle control).
-
Incubate the cells for another 18-24 hours.
3. Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold induction over the vehicle control.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Signaling pathway of this compound in gene regulation.
Caption: Workflow for quantitative RT-PCR analysis.
Caption: Workflow for luciferase reporter assay.
References
- 1. Conjugated linoleic acid is a potent naturally occurring ligand and activator of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugated linoleic acid activates peroxisome proliferator-activated receptor alpha and beta subtypes but does not induce hepatic peroxisome proliferation in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
- 4. The effect of trans-10, cis-12 conjugated linoleic acid on gene expression profiles related to lipid metabolism in human intestinal-like Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of trans-10, cis-12 conjugated linoleic acid on gene expression profiles related to lipid metabolism in human intestinal-like Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 10E,12Z-conjugated linoleic acid impairs adipocyte triglyceride storage by enhancing fatty acid oxidation, lipolysis, and mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elearning.unite.it [elearning.unite.it]
- 8. clyte.tech [clyte.tech]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. Quantitative RT-PCR [protocols.io]
Paving the Way for Precision: A Comparative Guide to the Cross-Validation of Analytical Methods for (10E,12Z)-Hexadecadienoyl-CoA Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of lipid metabolites is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of (10E,12Z)-hexadecadienoyl-CoA, a key intermediate in fatty acid metabolism. Through a detailed examination of experimental protocols and performance data, this document serves as a vital resource for ensuring the reliability and reproducibility of analytical results.
The cross-validation of bioanalytical methods is a critical step in drug development and metabolic research, ensuring that data generated by different methodologies are comparable and reliable.[1][2][3] This process is particularly important when methods are transferred between laboratories or when a new method is introduced to replace an existing one.[2] This guide will explore the cross-validation of two common analytical techniques for lipid analysis, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), in the context of quantifying this compound.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, including sensitivity, selectivity, and throughput. The following table summarizes the key performance parameters for the quantification of this compound using hypothetical HPLC-UV and LC-MS/MS methods, based on typical performance characteristics of these techniques for similar long-chain fatty acyl-CoAs.[4][5][6][7]
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (R²) | > 0.995 | > 0.999 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±10% | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (% CV) | < 15% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.5 ng/mL | Signal-to-Noise Ratio ≥ 3 |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | 1 ng/mL | Signal-to-Noise Ratio ≥ 10; Accuracy and precision within acceptance criteria |
| Upper Limit of Quantification (ULOQ) | 5000 ng/mL | 1000 ng/mL | Within linear range with acceptable accuracy and precision |
| Selectivity | Moderate | High | No significant interference at the retention time of the analyte |
| Recovery (%) | 85-95% | 90-105% | Consistent, precise, and reproducible |
| Matrix Effect | Not applicable | Assessed and minimized | Within acceptable limits |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Stable for at least 3 cycles, 24h at RT, 30 days at -80°C | Stable for at least 3 cycles, 24h at RT, 90 days at -80°C | Within ±15% of initial concentration |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following sections outline the protocols for sample preparation, and analysis of this compound by HPLC-UV and LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
A common procedure for extracting long-chain fatty acyl-CoAs from biological matrices is solid-phase extraction.
-
Sample Lysis: Homogenize 100 mg of tissue or 1x10^6 cells in 1 mL of ice-cold 10% trichloroacetic acid.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant containing the acyl-CoAs.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 50% methanol in water to remove polar impurities.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for analysis.
Method 1: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1 M potassium phosphate (B84403) buffer (pH 5.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Injection Volume: 20 µL.
-
Quantification: Based on a calibration curve prepared with authentic standards of this compound.
Method 2: LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][7]
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., C17:0-CoA) would be monitored.
-
Injection Volume: 5 µL.
-
Quantification: Based on the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.
Visualizing the Workflow and Pathways
Diagrams are essential for illustrating complex processes. The following visualizations depict a general workflow for analytical method cross-validation and a hypothetical signaling pathway involving this compound.
Caption: General workflow for the cross-validation of two analytical methods.
Caption: Hypothetical metabolic pathway of this compound.
Conclusion
The cross-validation of analytical methods for quantifying this compound is essential for ensuring data integrity in research and development. While LC-MS/MS generally offers superior sensitivity and selectivity, HPLC-UV can be a robust and cost-effective alternative for certain applications. The choice of method should be guided by the specific analytical needs and the performance characteristics demonstrated during validation. By adhering to the principles outlined in this guide and following established regulatory guidelines[8][9][10], researchers can confidently generate high-quality, reproducible data for this important lipid metabolite.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Unraveling the Cellular Impact of Conjugated Fatty Acids: A Comparative Analysis
A comprehensive review of the biological activities of conjugated fatty acid derivatives reveals a landscape of potent and cell-line specific effects, ranging from anti-cancer properties to metabolic regulation. While direct experimental data on the biological activity of (10E,12Z)-hexadecadienoyl-CoA is not publicly available, a significant body of research on structurally similar conjugated linoleic acid (CLA) isomers and other modified fatty acids provides valuable insights into their potential cellular mechanisms and therapeutic applications. This guide objectively compares the performance of these related compounds across various cell lines, supported by experimental data and detailed methodologies.
This comparison focuses on key conjugated fatty acids for which research is available: (10E,12Z)-octadecadienoic acid, a prominent isomer of CLA, and other related compounds such as 9-oxo-(10E, 12Z)-octadecadienoic acid and 10-hydroxy-2-decenoic acid (10-HDA), which share structural similarities and exhibit significant biological effects.
Comparative Efficacy: Anti-cancer and Metabolic Activities
The cytotoxic and metabolic effects of these conjugated fatty acids have been evaluated in a variety of cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potency of these compounds.
| Compound | Cell Line | Cell Type | IC50 Value | Reference |
| 10-hydroxy-2-decenoic acid (10-HDA) | SU-DHL-2 | Human lymphoma | 496.8 µg/mL | [1][2] |
| 10-hydroxy-2-decenoic acid (10-HDA) | LO2 | Normal human liver | ~1000 µg/mL | [1][2] |
| 10-hydroxy-2-decenoic acid (10-HDA) | HSF | Normal human fibroblasts | >1000 µg/mL | [1][2] |
| 9-oxo-(10E, 12Z)-octadecadienoic acid | CasKi | Human cervical cancer | 25-50 µM | [3] |
| 9-oxo-(10E, 12Z)-octadecadienoic acid | HeLa | Human cervical cancer | 25-50 µM | [3] |
| 9-oxo-(10E, 12Z)-octadecadienoic acid | SiHa | Human cervical cancer | 25-50 µM | [3] |
In-Depth Look at Cellular Mechanisms
The biological activities of these fatty acids are underpinned by their ability to modulate various signaling pathways, leading to outcomes such as apoptosis, cell cycle arrest, and altered metabolism.
(10E,12Z)-Octadecadienoic Acid in Adipocytes
In 3T3-L1 adipocytes, (10E,12Z)-CLA has been shown to impair triglyceride storage by enhancing fatty acid oxidation and lipolysis.[4] This isomer also induces an inflammatory response, characterized by the increased expression of interleukin-6 (IL-6) and monocyte chemotactic protein-1 (MCP-1).[4] Furthermore, it reduces glucose uptake and consumption in these cells.[4]
Anti-cancer Mechanisms of Action
In cancer cell lines, related conjugated fatty acids exert their effects through distinct mechanisms. For instance, 9-oxo-(10E, 12Z)-octadecadienoic acid induces apoptosis in human cervical cancer cells and alters the cell cycle and p53 pathways.[3] A key target in this process is the downregulation of cyclin-dependent kinase 1 (CDK1).[3]
In the SU-DHL-2 lymphoma cell line, 10-HDA treatment leads to significant changes in protein expression, with noted enrichment in the complement and coagulation cascades pathway.[1][2] Proteomic analysis identified key hub proteins affected, including ribosomal protein L5, tumor protein p53, and ribosomal protein L24.[1]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.
Cell Viability and Cytotoxicity Assays
The anti-proliferative effects of these compounds are commonly assessed using cell viability assays. A typical protocol involves:
-
Cell Seeding: Seeding cells (e.g., SU-DHL-2, HeLa, 3T3-L1) in 96-well plates at a specific density (e.g., 3 × 10^6 cells/well for SU-DHL-2).[1]
-
Treatment: After cell attachment, treating the cells with various concentrations of the fatty acid derivative for a defined period (e.g., 24 hours).
-
Quantification: Assessing cell viability using methods like the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or by direct cell counting.
-
IC50 Determination: Calculating the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
Gene and Protein Expression Analysis
To elucidate the molecular mechanisms, changes in gene and protein expression are analyzed:
-
Real-time PCR: Used to quantify mRNA levels of target genes, such as CDK1, IL-6, and MCP-1.[3][4]
-
Proteomics: Label-free proteomics can be employed to identify and quantify global changes in protein expression in response to treatment.[1][2] This involves protein extraction, digestion, liquid chromatography-mass spectrometry (LC-MS/MS) analysis, and bioinformatics analysis to identify differentially expressed proteins and enriched pathways.[1][2]
Visualizing the Molecular Pathways
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.
Figure 1. Signaling pathway of (10E,12Z)-octadecadienoic acid in 3T3-L1 adipocytes.
Figure 2. Experimental workflow for label-free proteomics analysis.
References
- 1. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 10E,12Z-conjugated linoleic acid impairs adipocyte triglyceride storage by enhancing fatty acid oxidation, lipolysis, and mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Inhibition of Fatty Acid Synthase by CLA-CoA Isomers: A Comparative Guide
For Immediate Release
A detailed comparison of the inhibitory effects of different conjugated linoleic acid-coenzyme A (CLA-CoA) isomers on fatty acid synthase (FASN) reveals significant isomer-specific differences in potency. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding, supported by available data and detailed experimental methodologies.
Fatty acid synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. Its upregulation in various diseases, including cancer and metabolic syndrome, has made it a prime target for therapeutic intervention. Conjugated linoleic acids (CLAs), a group of positional and geometric isomers of linoleic acid, have garnered significant attention for their potential health benefits, including their role in modulating lipid metabolism. The active forms of these molecules within the cell are their coenzyme A (CoA) esters. Understanding how different CLA-CoA isomers interact with and inhibit FASN is crucial for the development of targeted therapies.
A key study in this area demonstrated that both the cis-9, trans-11 (c9,t11) and trans-10, cis-12 (t10,c12) isomers of CLA inhibit FASN activity. However, the trans-10, cis-12 CLA isomer was found to be a more potent inhibitor of FASN enzyme activity compared to the cis-9, trans-11 isomer.[1] In addition to direct enzyme inhibition, the trans-10, cis-12 CLA isomer has also been shown to downregulate the expression of the FASN gene in various cancer cell lines, an effect not observed with the cis-9, trans-11 isomer.[1]
Quantitative Comparison of FASN Inhibition
While direct comparative kinetic data such as IC50 or Ki values for the inhibition of FASN by different CLA-CoA isomers are not extensively available in the public domain, the existing research consistently points to the superior inhibitory effect of the trans-10, cis-12 isomer.
| Inhibitor | Target Enzyme | Reported Effect | Quantitative Data | Reference |
| trans-10, cis-12 CLA | Fatty Acid Synthase (FASN) | More potent inhibitor of enzyme activity compared to c9,t11-CLA. Downregulates FASN gene expression. | Specific IC50/Ki values not publicly available in the reviewed literature. | [1] |
| cis-9, trans-11 CLA | Fatty Acid Synthase (FASN) | Inhibits enzyme activity, but to a lesser extent than t10,c12-CLA. Does not downregulate FASN gene expression. | Specific IC50/Ki values not publicly available in the reviewed literature. | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific findings. Below are protocols for key experiments relevant to the study of FASN inhibition by CLA-CoA isomers.
Fatty Acid Synthase (FASN) Activity Assay
This spectrophotometric assay is a standard method for measuring FASN activity by monitoring the oxidation of NADPH.
Materials:
-
Purified FASN enzyme
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol)
-
CLA-CoA isomers (or other inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, acetyl-CoA, and NADPH in a cuvette.
-
Add the desired concentration of the CLA-CoA isomer (inhibitor) or the vehicle control to the reaction mixture and incubate for a specified period at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding malonyl-CoA to the cuvette.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the rate of NADPH oxidation to determine FASN activity.
-
To determine the inhibitory effect, compare the activity in the presence of the inhibitor to the control. IC50 values can be determined by measuring the activity over a range of inhibitor concentrations.
Western Blot Analysis for FASN Expression
This technique is used to quantify the amount of FASN protein in cells treated with CLA isomers.
Materials:
-
Cell culture reagents
-
CLA isomers
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against FASN
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with different concentrations of CLA isomers for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a blotting membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against FASN.
-
Wash the membrane and incubate with the secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the relative FASN protein levels.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing FASN inhibition and the signaling pathway of FASN.
Caption: Experimental workflow for FASN inhibition assay.
Caption: FASN catalytic pathway and points of inhibition.
Conclusion
The available evidence strongly suggests that CLA-CoA isomers, particularly the trans-10, cis-12 isomer, are effective inhibitors of FASN. This isomer-specific inhibition, which occurs at both the enzyme activity and gene expression levels, highlights the potential for developing targeted therapeutic strategies. Further research is warranted to elucidate the precise kinetic parameters of FASN inhibition by different CLA-CoA isomers and to explore their therapeutic efficacy in preclinical and clinical settings. This guide serves as a foundational resource for researchers dedicated to advancing the field of FASN-targeted drug discovery.
References
Assessing the Purity of Synthesized (10E,12Z)-Hexadecadienoyl-CoA: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals working with synthesized bioactive lipids, ensuring the purity of the target compound is paramount for reliable experimental outcomes. This guide provides a comparative assessment of key analytical techniques for determining the purity of (10E,12Z)-hexadecadienoyl-CoA, a conjugated linoleic acid (CLA) derivative of significant biological interest. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity assessment depends on the specific requirements of the analysis, such as the need for quantitative precision, isomeric separation, or structural confirmation. Below is a summary of the performance of the most common techniques.
| Technique | Principle | Key Advantages | Key Limitations |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Excellent for separating geometric (cis/trans) and positional isomers, non-destructive, allows for fraction collection.[1] | Lower sensitivity compared to MS-based methods, requires chromophores for UV detection. |
| LC-MS/MS | Separation by HPLC followed by mass-based detection and fragmentation. | Exceptional sensitivity and selectivity, provides molecular weight and structural information.[2] | Can exhibit variable precision and accuracy with electrospray ionization, may require internal standards for accurate quantification.[2] |
| NMR | Measures the magnetic properties of atomic nuclei. | Non-destructive, provides unambiguous structural elucidation, can quantify isomers without individual standards.[1] | Lower sensitivity than MS, may require higher sample concentrations. |
Quantitative Performance Data
The following table summarizes the quantitative performance of HPLC and LC-MS/MS for the analysis of long-chain fatty acyl-CoAs and related compounds.
| Parameter | HPLC (with UV/DAD) | LC-MS/MS |
| Limit of Detection (LOD) | 0.21–0.35 ng[3] | 1-5 fmol[4] |
| Limit of Quantification (LOQ) | 0.42-3.06 ng/L[5] | ~10 fmol |
| Precision (Inter-run) | - | 2.6 – 12.2%[2] |
| Precision (Intra-run) | - | 1.2 – 4.4%[2] |
| Accuracy | - | 94.8 – 110.8%[2] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC) for Isomer Separation
This method is particularly effective for separating the geometric and positional isomers of conjugated linoleic acids.
Sample Preparation:
-
Hydrolyze the synthesized this compound to its corresponding free fatty acid by dissolving approximately 1 mg of the sample in 1 mL of 1M KOH in methanol (B129727) and 1 mL of 2M KOH in water.
-
Flush the mixture with argon and leave it overnight at room temperature for complete hydrolysis.[3]
-
Acidify the hydrolyzate to a pH of approximately 2 with 6M HCl.[3]
-
Extract the free fatty acids with dichloromethane (B109758) (4 x 1.5 mL).[3]
-
Remove the organic solvent under a stream of argon and re-dissolve the residue in the mobile phase for injection.
Chromatographic Conditions:
-
Column: Two ChromSpher 5 µm Lipids columns (250 x 4.6 mm) in series, loaded with silver ions.[3]
-
Mobile Phase: A mixture of 1.6% acetic acid and 0.0125% acetonitrile (B52724) in hexane.[3]
-
Flow Rate: 1.0 mL/min (isocratic elution).[5]
-
Temperature: 26°C.[3]
-
Detection: Photodiode array (PDA) detector at 234 nm for conjugated dienes.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
This protocol provides a highly sensitive and robust method for the quantification of long-chain fatty acyl-CoAs.
Sample Preparation:
-
For tissue or cell samples, perform a solid-phase extraction (SPE) to isolate the long-chain acyl-CoAs.
-
Alternatively, for purified synthesized compounds, dissolve the sample in an appropriate solvent such as a methanol/water mixture.
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of ammonium (B1175870) hydroxide (B78521) in water (pH 10.5) and acetonitrile.[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[2]
-
Detection: Selective multireaction monitoring (MRM). A neutral loss scan of 507 Da is characteristic for lipid profiling of LCACoA mixtures.[2]
¹H and ¹³C NMR Spectroscopy for Structural Verification
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of the synthesized compound and for identifying and quantifying isomers.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).
NMR Acquisition Parameters:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum. Key signals to identify include those for the olefinic protons in the conjugated system, the methylene (B1212753) groups adjacent to the double bonds, and the acyl-CoA moiety.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum. This will provide information on the number of different carbon environments and can be used to confirm the carbon backbone and the stereochemistry of the double bonds.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Correlation Spectroscopy (COSY) can be used to establish proton-proton couplings and confirm the connectivity of the fatty acid chain.
-
Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons.[6]
-
Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range proton-carbon correlations, which is useful for confirming the overall structure.[6]
-
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for purity assessment of synthesized compounds.
Signaling Pathway of Conjugated Linoleic Acids
This compound is a type of conjugated linoleic acid (CLA). CLAs are known to be ligands and activators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. These nuclear receptors play a crucial role in the regulation of lipid and glucose metabolism.
Caption: Simplified PPAR signaling pathway activated by CLAs.
Alternative Compounds for Comparison
For biological studies, it is often valuable to compare the activity of this compound with other related molecules. Suitable alternatives for comparison include:
-
Other CLA Isomers:
-
(9Z,11E)-hexadecadienoyl-CoA
-
(9E,11E)-hexadecadienoyl-CoA
-
-
Non-conjugated Linoleoyl-CoA: To assess the specific effects of the conjugated double bond system.
-
Saturated Fatty Acyl-CoAs: Such as palmitoyl-CoA (C16:0) or stearoyl-CoA (C18:0), to serve as controls for saturated fatty acid effects.
The analytical techniques described in this guide are equally applicable to the purity assessment of these alternative compounds, allowing for consistent and reliable comparisons in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 4. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. magritek.com [magritek.com]
A Comparative Analysis of Acyl-CoA Synthetase Activity with Various Conjugated Linoleic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid that have garnered significant attention for their diverse biological activities, including anti-carcinogenic, anti-atherogenic, and body composition-altering effects. The initial and rate-limiting step in the metabolic activation of these fatty acids is their conversion to acyl-CoA thioesters, a reaction catalyzed by acyl-CoA synthetases (ACSs). The substrate specificity of ACS isoforms for different CLA isomers is a critical determinant of their subsequent metabolic fates and physiological effects. This guide provides a comparative overview of acyl-CoA synthetase activity with various CLA isomers, supported by available experimental data.
Data Presentation: Comparative Activity of Acyl-CoA Synthetase with CLA Isomers
Direct comparative studies detailing the kinetic parameters (Km and Vmax) of specific long-chain acyl-CoA synthetase (ACSL) isoforms for a wide range of CLA isomers are limited in the publicly available scientific literature. However, studies on the substrate specificity of ACS activity in tissue preparations, such as rat liver microsomes, provide valuable insights. These studies indicate that the enzyme activity is influenced by the fatty acid's chain length, degree of unsaturation, and double bond position and configuration.
| Feature | cis-9, trans-11 CLA | trans-10, cis-12 CLA | Other CLA Isomers |
| Primary Source | Ruminant-derived foods | Synthetically produced, minor amounts in natural sources | Various natural and synthetic sources |
| Body Fat Reduction | Less potent | More potent | Variable effects reported |
| Insulin (B600854) Sensitivity | Generally neutral or slightly improved | May induce insulin resistance | Effects are isomer-dependent |
| Anti-inflammatory Effects | Demonstrated | Demonstrated | Some isomers show potent effects |
| Anti-carcinogenic Effects | Demonstrated in various models | Demonstrated in various models | Some isomers show potent effects |
| Metabolic Fate | Readily incorporated into triglycerides | May be more directed towards β-oxidation in some tissues[1] | Isomer-specific metabolic fates |
Experimental Protocols
The activity of acyl-CoA synthetase is commonly determined using radiometric or chromatographic assays. These methods measure the formation of the acyl-CoA product from the fatty acid substrate.
Radiometric Assay for Acyl-CoA Synthetase Activity
This method is based on the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.
Materials:
-
Enzyme source (e.g., isolated microsomes, cell lysates, or purified ACSL enzyme)
-
Assay buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 200 µM DTT
-
ATP solution (100 mM)
-
Coenzyme A (CoA) solution (10 mM)
-
Radiolabeled fatty acid (e.g., [¹⁴C]-c9,t11-CLA, [¹⁴C]-t10,c12-CLA) complexed to bovine serum albumin (BSA)
-
Dole's solution (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1 v/v/v)
-
Heptane
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture containing assay buffer, ATP, and CoA in a microcentrifuge tube.
-
Add the enzyme source to the reaction mixture.
-
Initiate the reaction by adding the radiolabeled fatty acid-BSA complex.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding Dole's solution.
-
Extract the unreacted fatty acid by adding heptane and water, followed by vortexing and centrifugation. Repeat the heptane extraction to ensure complete removal of unreacted substrate.
-
Quantify the amount of radiolabeled acyl-CoA remaining in the aqueous phase by liquid scintillation counting.
-
Calculate the enzyme activity based on the amount of product formed per unit time and protein concentration.
HPLC-Based Assay for Acyl-CoA Synthetase Activity
This method quantifies the formation of AMP, a product of the acyl-CoA synthetase reaction, using high-performance liquid chromatography (HPLC).[2]
Materials:
-
Enzyme source
-
Assay buffer: As described above
-
ATP, CoA, and fatty acid substrates
-
Perchloric acid
-
Potassium carbonate
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and UV detector
Procedure:
-
Perform the enzymatic reaction as described in the radiometric assay (steps 1-4), using non-radiolabeled fatty acids.
-
Stop the reaction by adding perchloric acid to precipitate proteins.
-
Centrifuge to pellet the precipitated protein.
-
Neutralize the supernatant with potassium carbonate.
-
Analyze the supernatant by HPLC to separate and quantify the amount of AMP produced.
-
Calculate the enzyme activity based on the stoichiometry of the reaction (1 mole of AMP is produced for every mole of acyl-CoA synthesized).
Mandatory Visualization
Experimental Workflow for Acyl-CoA Synthetase Activity Assay
Caption: Workflow of Acyl-CoA Synthetase Activity Assay.
Signaling Pathways Influenced by CLA Isomer-CoA Esters
The conversion of CLA isomers to their respective acyl-CoA derivatives is the gateway to their diverse biological effects. These acyl-CoAs can then act as signaling molecules themselves or be incorporated into complex lipids, influencing various cellular pathways. A key mechanism is the differential activation of peroxisome proliferator-activated receptors (PPARs).
Caption: Differential Signaling of CLA Isomer-CoA Esters.
References
- 1. Incorporation and metabolism of c9,t11 and t10,c12 conjugated linoleic acid (CLA) isomers in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthetase activity of rat liver microsomes. Substrate specificity with special reference to very-long-chain and isomeric fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (10E,12Z)-hexadecadienoyl-CoA: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of (10E,12Z)-hexadecadienoyl-CoA are critical for maintaining laboratory safety and environmental compliance. As a long-chain fatty acyl-CoA thioester, this compound requires careful management due to its potential reactivity. This document provides a comprehensive, step-by-step procedure for its proper disposal, ensuring the safety of laboratory personnel and adherence to institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific chemical hygiene plan and safety data sheets (SDS) for this compound and any related chemicals. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
Given that this compound is a thioester, it is susceptible to hydrolysis, particularly under basic conditions. Therefore, the primary disposal strategy is to collect it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the sink. [1][2]
-
Waste Collection:
-
Designate a specific, clearly labeled, and compatible waste container for this compound waste.[3] The container should be made of a material that will not react with the compound or any solvents used. Borosilicate glass or a compatible polymer container is recommended.
-
The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3] If the waste is in a solution, list all components and their approximate concentrations.
-
Keep the waste container securely capped at all times, except when adding waste.[2][3]
-
-
Segregation of Waste:
-
Store the this compound waste separately from incompatible materials. Thioesters can react with strong acids, bases, and oxidizing agents.[3]
-
Specifically, avoid mixing this waste with strong bases (e.g., sodium hydroxide (B78521), potassium hydroxide) to prevent uncontrolled hydrolysis.
-
-
Storage of Waste:
-
Disposal Request:
-
Once the waste container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program.[2]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Chemical Properties and Disposal Considerations
The following table summarizes key chemical properties of long-chain fatty acyl-CoA thioesters relevant to their safe handling and disposal.
| Property | Relevance to Disposal |
| Chemical Class | Thioester of a long-chain fatty acid and Coenzyme A |
| Reactivity | Susceptible to nucleophilic attack, particularly hydrolysis under basic conditions. Avoid contact with strong bases. |
| Solubility | Generally soluble in aqueous buffers and some organic solvents. The disposal container must be compatible with the solvent used. |
| Stability | More stable at a neutral or slightly acidic pH.[4] High temperatures can promote decomposition. |
Experimental Protocol for Neutralization (for dilute aqueous solutions only)
In some instances, institutional protocols may allow for the on-site treatment of dilute aqueous solutions of certain chemicals. This should only be performed if explicitly permitted by your EHS office and after a thorough risk assessment. A potential, though not universally recommended, procedure for the hydrolysis of the thioester bond in a dilute aqueous solution of this compound to less reactive components (the corresponding fatty acid and Coenzyme A) could be as follows. This procedure is intended for research and development professionals to adapt based on their specific laboratory guidelines.
Objective: To hydrolyze the thioester bond of this compound in a dilute aqueous solution prior to collection as hazardous waste.
Materials:
-
Dilute aqueous solution of this compound.
-
Sodium hydroxide (NaOH) solution (e.g., 1 M).
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization.
-
pH indicator strips or a calibrated pH meter.
-
Appropriate waste container.
Procedure:
-
Working in a chemical fume hood, place the container with the dilute this compound solution in a secondary container.
-
Slowly add the NaOH solution dropwise while stirring to raise the pH to approximately 10-12. This will facilitate the hydrolysis of the thioester bond.
-
Allow the solution to stir at room temperature for a designated period (e.g., several hours to overnight) to ensure complete hydrolysis.
-
After the hydrolysis period, neutralize the solution by slowly adding the HCl solution dropwise until the pH is between 6 and 8.
-
Transfer the neutralized solution to a properly labeled hazardous waste container for disposal through your institution's EHS office.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedure, the following workflow diagram has been created.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 2. vumc.org [vumc.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. The synthesis and hydrolysis of long-chain fatty acyl-coenzyme A thioesters by soluble and microsomal fractions from the brain of the developing rat - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling (10E,12Z)-hexadecadienoyl-CoA
Essential Safety and Handling Guide for (10E,12Z)-Hexadecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment should be worn when handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Chemical Safety Goggles | Should be tightly fitting to offer protection against potential splashes.[1][2] |
| Face Shield | Recommended to be worn in conjunction with goggles, particularly when handling larger quantities or when there is a significant risk of splashing.[1][3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling laboratory chemicals.[1][3] Always check with the glove manufacturer for specific chemical compatibility. |
| Body Protection | Laboratory Coat | A standard laboratory coat is essential to protect against incidental contact. |
| Chemical Protective Apron | Should be worn over a lab coat when handling larger volumes of the substance. | |
| Closed-toe Shoes | Necessary to protect the feet from potential spills. | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Should be worn in situations where ventilation is inadequate or if there is a risk of generating aerosols or dust.[2] |
Operational Plan: Handling and Storage
Handling:
-
Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4] Ensure that a safety shower and eyewash station are readily accessible.[2]
-
Avoiding Contamination: Do not allow the substance to come into contact with eyes, skin, or clothing.[2] Avoid breathing in any dust, fumes, gas, mist, vapors, or spray that may be generated.
-
Safe Handling Practices: After handling, wash hands and any exposed skin thoroughly.[2][4] Contaminated clothing should be removed and washed before reuse.[2][4]
-
Spill Management: In the event of a spill, avoid dust formation.[5] Carefully collect the spilled material and dispose of it at a designated waste collection point.[4] The affected area should be thoroughly rinsed with water.[4]
Storage:
-
Storage Conditions: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[2][4] The recommended storage temperature is typically -20°C for long-chain acyl-CoA esters to maintain stability.
-
Incompatible Materials: Keep away from incompatible substances. While specific incompatibilities for this compound are not documented, it is good practice to store it separately from strong oxidizing agents, acids, and bases.
Disposal Plan
All waste materials, including the compound itself and any contaminated disposables (e.g., gloves, pipette tips), should be treated as chemical waste.
-
Waste Collection: Collect waste in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[4] Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Visualizing the Handling Workflow
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
